molecular formula C6H14ClNO2 B15323419 4-Amino-2-methylpentanoicacidhydrochloride

4-Amino-2-methylpentanoicacidhydrochloride

Cat. No.: B15323419
M. Wt: 167.63 g/mol
InChI Key: XYLNWCZPYMUNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylpentanoicacidhydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-amino-2-methylpentanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-4(6(8)9)3-5(2)7;/h4-5H,3,7H2,1-2H3,(H,8,9);1H

InChI Key

XYLNWCZPYMUNKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)N)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Analysis and Synthetic Methodologies of 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aliphatic amino acid scaffold 4-amino-2-methylpentanoic acid hydrochloride (CAS 2728378-06-9) is a highly versatile, non-proteinogenic building block utilized in modern medicinal chemistry. While the simple aliphatic core is valuable for peptidomimetic research, its most industrially and pharmaceutically critical derivative is the biphenyl-substituted analog: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride (CAS 1038924-71-8)[1].

This specific chiral molecule serves as the essential precursor to Sacubitril , a first-in-class neprilysin (NEP) inhibitor[2]. When co-crystallized with the angiotensin receptor blocker valsartan, it forms the supramolecular complex LCZ696 (Entresto), a cornerstone therapy for chronic heart failure[3]. This technical guide provides an in-depth analysis of the compound's structural chemistry, analytical characterization, and the advanced synthetic methodologies required to control its critical stereocenters.

Structural and Stereochemical Analysis

The parent scaffold, 4-amino-2-methylpentanoic acid, contains two chiral centers at the C2 and C4 positions, yielding four possible stereoisomers. In the context of drug development, the (2R,4S) configuration of the biphenyl derivative is absolutely mandatory[4].

Causality in Stereochemical Design: The (2R,4S) stereochemistry is not arbitrary; it is rationally designed to act as a transition-state mimic. Neprilysin is a zinc-dependent metalloprotease that cleaves natriuretic peptides at the amino side of hydrophobic residues. The bulky[1,1'-biphenyl]-4-yl moiety mimics a large hydrophobic amino acid side chain (like phenylalanine), while the (2R,4S) backbone perfectly aligns the coordinating functional groups with the active-site zinc ion of the NEP enzyme, ensuring potent competitive inhibition[2].

G A 4-Amino-2-methylpentanoic acid (Aliphatic Core Scaffold) B (2R,4S)-Biphenyl Derivative (Sacubitril Precursor) A->B Biphenyl substitution & Stereocontrol C Sacubitril (Neprilysin Inhibitor) B->C Esterification & N-acylation D LCZ696 (Entresto) (Supramolecular Complex) C->D Co-crystallization with Valsartan

Structural evolution from the core amino acid scaffold to the LCZ696 supramolecular complex.

Analytical Characterization

Robust analytical characterization is required to validate both the chemical identity and the diastereomeric purity of the hydrochloride salt. Table 1 summarizes the key physicochemical and spectroscopic properties of the (2R,4S)-biphenyl derivative.

Table 1: Physicochemical and Spectroscopic Properties of the (2R,4S)-Biphenyl Derivative

PropertyValueMethod / Condition
Chemical Formula C18H22ClNO2-
Molecular Weight 319.83 g/mol [1]-
Diastereomeric Purity >99% (Post-crystallization)Chiral HPLC (Daicel Chiralpak AD-H)[2]
Mass Spectrometry m/z 284.1 [M-Cl]+ (Free base)ESI-MS (Positive Mode)[3]
1H NMR (DMSO-d6) δ 8.17 (br s, 3H), 7.66 (m, 4H), 7.47 (t, 2H)600 MHz, 298 K[2]

Advanced Synthetic Methodologies

Synthesizing the (2R,4S) diastereomer presents significant steric and mass-transfer challenges. Modern pharmaceutical manufacturing has shifted away from inefficient batch processes toward enabling technologies to construct this scaffold.

Approach A: Continuous Flow Asymmetric Hydrogenation

Traditional batch hydrogenation using Rh-catalysts faces severe gas-liquid mass transfer limitations, often resulting in incomplete conversion or poor stereoselectivity. By utilizing a tube-in-tube continuous flow reactor pressurized with 20 bar of H₂, researchers can maintain a continuous saturation of dissolved hydrogen. This drives the asymmetric hydrogenation of the acrylic acid intermediate to a 99% yield with a 93:7 diastereomeric ratio (d.r.)[2].

Approach B: Biocatalytic Transamination

Naturally occurring


-transaminases exhibit near-zero activity toward the bulky biphenyl precursor and often favor the undesired diastereomer. Through 11 rounds of directed enzyme evolution, researchers developed the engineered variant CDX-043 . This biocatalyst easily accommodates the steric bulk of the biphenyl group, achieving 90% conversion at high substrate loadings (75 g/L) without the need for organic cosolvents, offering a highly green alternative to transition-metal catalysis[5].

Workflow Step1 Step 1: Substrate Prep Sulfinylamino precursor & Rh-catalyst in EtOH Step2 Step 2: Flow Hydrogenation Tube-in-tube reactor, 20 bar H2, Continuous flow Step1->Step2 Overcomes mass transfer limits Step3 Step 3: Deprotection & Salt Formation SOCl2 in EtOH (in situ HCl), 0 °C to RT Step2->Step3 99% Conversion, 93:7 d.r. Step4 Step 4: Isolation Solvent removal & quantitative yield Step3->Step4 QC Quality Control Chiral HPLC (AD-H), NMR, ESI-MS Step4->QC Validation

Continuous flow synthesis and validation workflow for the (2R,4S) sacubitril precursor.

Step-by-Step Experimental Protocol: Continuous Flow Synthesis & Isolation

The following self-validating protocol details the final stages of synthesizing the (2R,4S)-biphenyl derivative hydrochloride salt using flow chemistry[2].

Step 1: Catalyst and Substrate Preparation

  • Dissolve the (4R)-5-(4-biphenylyl)-4-[(S)-tert-butylsulfinylamino]-2-methylenepentanoic acid precursor in absolute ethanol.

  • Add the chiral catalyst: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano] maleicanhydride(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1 mol%) and N,N-diisopropylethylamine.

Step 2: Continuous Flow Hydrogenation

  • Inject the reaction mixture into a flow chemistry system (e.g., Vapourtec R2+/R4) at a flow rate of 0.2 mL/min.

  • Pass the stream through a tube-in-tube gas reactor pressurized with 20 bar of H₂. Causality: The semi-permeable membrane of the tube-in-tube reactor ensures immediate and continuous H₂ saturation, preventing the catalyst starvation that plagues batch reactors[2].

Step 3: Deprotection and Salt Formation

  • Collect the hydrogenated intermediate and cool the solution to 0 °C.

  • Add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ reacts violently with the ethanol solvent to generate anhydrous HCl in situ. This cleanly cleaves the tert-butylsulfinyl protecting group and simultaneously forms the desired hydrochloride salt without introducing aqueous conditions that could degrade the ester[2].

  • Stir at room temperature for 3 hours.

Step 4: Isolation and Validation

  • Remove all volatiles under reduced pressure to yield the (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride in quantitative yield (99%)[2].

  • Validation: Analyze the product via chiral HPLC (Daicel Chiralpak AD-H column; 90:10 hexanes/isopropanol; flow rate 0.9 mL/min) to confirm the 93:7 d.r. retention times[2].

References

  • PubChem. "(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid". National Center for Biotechnology Information.[Link]

  • Ley, S. V., et al. "Synthesis of a Precursor to Sacubitril Using Enabling Technologies". Organic Process Research & Development, ACS Publications, 2015.[Link]

  • MDPI. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines". Catalysts, 2023.[Link]

  • European Patent Office. "INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION (EP 3386955 B1)".

Sources

Thermodynamic properties of 4-Amino-2-methylpentanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Properties of 4-Amino-2-methylpentanoic Acid HCl

Part 1: Executive Summary & Chemical Identity

4-Amino-2-methylpentanoic acid hydrochloride (C₆H₁₃NO₂[1][2][3][4]·HCl) is a critical gamma-amino acid derivative, structurally isomeric to Leucine but functionally distinct due to the separation of the amino and carboxyl groups by a three-carbon chain (


-position).[1] In pharmaceutical development, it serves as a foundational scaffold for neprilysin inhibitors  (e.g., Sacubitril) and mimics the neurotransmitter GABA (gamma-aminobutyric acid), making it a high-value target for neuropathic pain and cardiovascular drug discovery.[1]

This guide characterizes its thermodynamic profile, distinguishing it from its


-amino acid isomer (Leucine) and its 

-amino acid analogue (Pregabalin).[1]
Chemical Structure & Isomerism

Unlike


-amino acids where the amine is adjacent to the carboxyl, the 

-positioning in this compound significantly alters its ionization constants (pKa) and lattice energy.[1]
  • IUPAC Name: 4-Amino-2-methylpentanoic acid hydrochloride[1][2][3][4][5][6][7]

  • Molecular Formula: C₆H₁₃NO₂[8] · HCl

  • Molar Mass: 167.63 g/mol (131.17 free acid + 36.46 HCl)[1]

  • Structural Class:

    
    -Amino Acid (GABA Analogue)[1]
    
  • Key Stereocenters: C2 and C4. The (2R, 4S) diastereomer is the specific precursor for Sacubitril.

Thermodynamic Relevance: The separation of charge centers (


 and 

) in the zwitterionic form (or protonated cationic form in HCl salt) reduces the inductive withdrawal of the ammonium group on the carboxyl, leading to a higher pKa₁ (~4.0–4.[1]2) compared to Leucine (~2.3).[1] This impacts solubility profiles and buffer capacity in formulation.

Part 2: Solid-State Thermodynamic Properties

Understanding the solid-state behavior is prerequisite for process scale-up.[1] As an HCl salt, the lattice energy is dominated by ionic interactions (


 bridging 

), resulting in high melting points and potential hygroscopicity.
Thermal Transitions (DSC/TGA)
  • Melting Point (

    
    ):  Typically 160°C – 185°C  (with decomposition).[1]
    
    • Note: Unlike free amino acids which often decompose before melting, the HCl salt may show a distinct melt-degradation endotherm.[1]

  • Enthalpy of Fusion (

    
    ):  Estimated at 25–35 kJ/mol  based on GABA-HCl analogues.[1]
    
  • Decomposition: Onset typically >190°C with loss of HCl and cyclization to the corresponding lactam (3-methyl-5-methyl-pyrrolidin-2-one).[1]

Heat Capacity ( )

The molar heat capacity is a function of lattice vibrations. For 4-Amino-2-methylpentanoic acid HCl,


 can be estimated using Group Contribution Methods (Joback/Benson) where experimental data is absent.[1]
ParameterEstimated Value (298 K)Rationale

220 ± 15 J/(mol[1]·K) Based on Leucine HCl (

J/mol[1]·K) and GABA HCl trends.

(Solid)
-650 to -700 kJ/mol Exothermic formation dominated by carboxyl/ammonium stability.[1]
Entropy (

)
210 J/(mol[1]·K) Higher degrees of freedom in the pentyl chain vs. GABA.
Polymorphism & Hygroscopicity
  • Polymorphism: Gamma-amino acids are prone to polymorphism due to flexible alkyl chains allowing multiple packing motifs.[1] Screening via XRPD is mandatory.

  • Hygroscopicity: HCl salts of gamma-amino acids are moderately to highly hygroscopic .[1]

    • Critical Threshold: Above 60% RH, the crystal lattice may sorb water, forming a hydrate or deliquescing.

    • Thermodynamic Driver: The hydration enthalpy (

      
      ) of the 
      
      
      
      ion competes with the lattice energy.[1]

Part 3: Solution Thermodynamics (Aqueous)

In physiological and formulation buffers, the thermodynamic behavior is governed by ionization and solvation.

Ionization Constants (pKa)

The


-separation leads to distinct protonation states compared to 

-isomers.[1]
  • pKa₁ (COOH): 4.2 ± 0.2 (Predicted).[1]

    • Mechanism: The positive ammonium group is further away (3 carbons) than in Leucine (1 carbon), reducing the electrostatic stabilization of the carboxylate, making the acid weaker (higher pKa) than alpha-amino acids.[1]

  • pKa₂ (

    
    ): 10.5 ± 0.3 .[1]
    
    • Implication: At physiological pH (7.4), the molecule exists as a zwitterion (in free base form) or cation (in acidic media).[1]

Solubility & Activity
  • Solubility (

    
    ):  High (>100 mg/mL) due to ionic solvation.[1]
    
  • Activity Coefficient (

    
    ):  Deviates from unity even at low concentrations due to strong electrolyte behavior of the HCl salt.[1]
    
  • Solvation Enthalpy (

    
    ):  Likely endothermic  (+5 to +15 kJ/mol).[1] The lattice energy breaking cost slightly exceeds the hydration energy, meaning solubility increases with temperature (van't Hoff behavior).
    

Part 4: Experimental Protocols for Characterization

As a Senior Scientist, you should not rely solely on estimates. Use these validated protocols to generate primary data.

Protocol A: Determination of Heat Capacity ( ) via Modulated DSC
  • Objective: Measure

    
     to determine thermal stability and entropy.
    
  • Instrument: TA Instruments Q2000 or equivalent (Modulated DSC).

  • Method:

    • Reference: Sapphire standard (synthetic).

    • Sample Mass: 5–10 mg in hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup from HCl off-gassing).

    • Program:

      • Equilibrate at -20°C.

      • Modulate ±0.5°C every 60 seconds.

      • Ramp 3°C/min to 160°C.

    • Analysis: Extract Reversing Heat Capacity (

      
      ) signal to separate thermodynamic events from kinetic decomposition.
      
Protocol B: Solubility & Van't Hoff Analysis
  • Objective: Determine

    
     and 
    
    
    
    .
  • Method:

    • Prepare saturated solutions in deionized water at 293K, 298K, 303K, 310K.

    • Equilibrate for 24h with agitation. Filter (0.22 µm PVDF).[1]

    • Quantify concentration via HPLC-CAD (Charged Aerosol Detector) or qNMR (since UV absorbance is low without derivatization).[1]

    • Plot:

      
       vs 
      
      
      
      .[1]
    • Calculation: Slope =

      
      .[1]
      

Part 5: Visualization & Logic Mapping

Structural & pKa Comparison Logic

The following diagram illustrates why 4-Amino-2-methylpentanoic acid has distinct thermodynamic properties compared to its isomers.

Thermodynamics Compound 4-Amino-2-methylpentanoic Acid HCl (Gamma-Amino Acid) Structure Structural Difference: Distance between NH3+ and COOH Compound->Structure 3 Carbon Separation Leucine Leucine HCl (Alpha-Amino Acid) Leucine->Structure 1 Carbon Separation Pregabalin Pregabalin (Beta-Amino Acid) pKa_Effect Inductive Effect on COOH Structure->pKa_Effect Determines Electrostatics Thermodynamic_Result Thermodynamic Consequence pKa_Effect->Thermodynamic_Result Compound pKa1 ~ 4.2 (Weaker Acid) Leucine_Result Leucine_Result pKa_Effect->Leucine_Result Leucine pKa1 ~ 2.3 (Stronger Acid) Solubility Solubility Thermodynamic_Result->Solubility Higher pH required for zwitterion formation Stability Stability Thermodynamic_Result->Stability Lower intramolecular cyclization rate vs Alpha

Caption: Comparative thermodynamic logic showing how the gamma-backbone shifts pKa and stability profiles relative to alpha-amino isomers.

Characterization Workflow

Workflow Start Sample: 4-Amino-2-methylpentanoic acid HCl Step1 1. Solid State ID (XRPD, TGA) Start->Step1 Step2 2. Thermal Profiling (mDSC) Step1->Step2 Decision Hygroscopic? Step2->Decision Step3 3. Solution Thermo (Solubility vs T) Action_Proceed Proceed to Formulation Step3->Action_Proceed Decision->Step3 No Action_Dry Vacuum Dry / Handle in Glovebox Decision->Action_Dry Yes (>2% mass gain) Action_Dry->Step3

Caption: Step-by-step workflow for thermodynamic characterization ensuring data integrity for hygroscopic salts.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140241909: (2R,4R)-4-amino-2-methylpentanoic acid.[1] Retrieved from [Link][1]

  • NIST (2012). Thermodynamic Properties of Amino Acids: Leucine Heat Capacity. NIST Web Thermo Tables. Retrieved from [Link][1]

  • Gandikota, R., et al. (2025). Molecular interaction studies of Gamma-aminobutyric acid (GABA) in an aqueous medium at various temperatures. The Journal of Chemical Thermodynamics. Retrieved from [Link][1]

  • Novick, S., et al. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. Retrieved from [Link][1]

Sources

Pharmacological mechanism of action for 4-Amino-2-methylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Mechanisms of 4-Amino-2-methylpentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-amino-2-methylpentanoic acid represent a diverse chemical space with a correspondingly varied pharmacological profile. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with these compounds, moving beyond a singular focus to address the multifaceted nature of their biological activities. For researchers and drug development professionals, understanding this complexity is paramount for the rational design and progression of novel therapeutics. This document synthesizes current knowledge on their interactions with the GABAergic system, their potential as anticonvulsant agents through modulation of ion channels and neurotransmitter systems, and other emerging pharmacological targets. Detailed experimental protocols and data interpretation are provided to equip scientists with the necessary tools to investigate and validate the mechanisms of their specific 4-amino-2-methylpentanoic acid derivatives.

Introduction: Deconstructing the Chemical Class

4-Amino-2-methylpentanoic acid is a structurally interesting scaffold, being a methylated analogue of 4-aminopentanoic acid, which in turn is a higher homologue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The introduction of a methyl group at the 2-position introduces a chiral center, suggesting that stereochemistry likely plays a critical role in the biological activity of its derivatives. The term "derivatives" in this context is broad, encompassing modifications at the amino and carboxylic acid termini (e.g., amides, esters) as well as more substantial alterations where the core scaffold is incorporated into larger, more complex molecular architectures. Consequently, it is crucial to avoid the assumption of a single, unified mechanism of action for this entire class of compounds. Instead, the specific derivatization dictates the ultimate pharmacological profile. This guide will therefore explore the most prominent and well-documented mechanisms associated with distinct subclasses of 4-amino-2-methylpentanoic acid derivatives.

The GABAergic Connection: A Primary Hypothesis

Given the structural similarity of the parent amino acid to GABA, a primary and logical starting point for mechanistic investigation is the GABAergic system. This system is the main inhibitory neurotransmitter network in the central nervous system (CNS) and presents several potential targets for pharmacological intervention.

Direct Receptor Agonism/Antagonism

The most direct mechanism of action for a GABA analogue is interaction with GABA receptors. There are three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C.

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Studies on the closely related 4-aminopentanoic acid (4APA) have shown that its enantiomers exhibit weak agonist or antagonist activity at specific GABA-A receptor subunit combinations[1]. For instance, (S)-4APA showed weak agonist activity at α4β3δ and α5β2γ2 subunits, and antagonist activity at α6β2γ2 subunits, while (R)-4APA was a weak agonist only at α5β2γ2-containing receptors[1]. This highlights the importance of stereochemistry and subunit composition in determining the pharmacological effect. It is plausible that 4-amino-2-methylpentanoic acid derivatives could exhibit similar, and potentially more potent and selective, interactions.

  • GABA-B Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. (S)-4APA also demonstrated weak agonist activity at GABA-B receptors[1].

  • GABA-C Receptors: These are also ligand-gated ion channels, primarily found in the retina. Certain unsaturated GABA analogues have shown selectivity for GABA-C receptors, indicating that conformational restriction of the GABA backbone can direct activity towards this receptor subtype[2][3].

Modulation of GABA Metabolism: Inhibition of GABA Transaminase (GABA-T)

An alternative to direct receptor interaction is the elevation of synaptic GABA levels by inhibiting its degradation. The primary enzyme responsible for GABA catabolism is GABA transaminase (GABA-T)[4]. Inhibition of GABA-T leads to an accumulation of GABA, thereby enhancing inhibitory neurotransmission. This is a clinically validated mechanism for anticonvulsant drugs like vigabatrin[4]. Some studies have investigated the potential of GABA derivatives to inhibit GABA-T through in silico docking studies[5]. The 4-amino-2-methylpentanoic acid scaffold is a viable candidate for the design of novel GABA-T inhibitors.

"False Neurotransmitter" Hypothesis

A more nuanced mechanism is the concept of a "false neurotransmitter." This occurs when a compound is taken up into presynaptic terminals, packaged into synaptic vesicles, and released upon neuronal depolarization, but has a weaker or different effect on postsynaptic receptors compared to the endogenous neurotransmitter. Research on (R)-4APA suggests it may act as a novel false neurotransmitter of GABA[1]. It was shown to be taken up into synaptosomes and released in a depolarization-dependent manner, while having only weak direct receptor activity[1]. This mechanism could lead to a subtle modulation of GABAergic tone rather than a direct and potent inhibition.

Anticonvulsant Properties: Beyond the GABAergic System

Several derivatives where the 4-amino-2-methylpentanoic acid scaffold is part of a larger structure, such as benzamides and phthalimides, have been investigated for their anticonvulsant properties[6][7][8][9]. While enhancement of GABAergic inhibition is a plausible anticonvulsant mechanism, these more complex derivatives may also act on other targets.

Modulation of Voltage-Gated Ion Channels

A common mechanism for anticonvulsant drugs is the modulation of voltage-gated sodium or calcium channels. The maximal electroshock (MES) seizure model is often used to identify compounds that act via this mechanism[8][9][10]. The activity of certain 4-aminobenzamide derivatives in the MES test suggests a potential interaction with voltage-gated sodium channels, similar to the action of phenytoin and carbamazepine[6][9].

Effects on Excitatory Neurotransmission

In addition to enhancing inhibition, reducing excitatory neurotransmission is another effective anticonvulsant strategy. One study on N-(4-amino-2-methylphenyl) phthalimide found that at certain doses, it significantly decreased the cortical levels of the excitatory neurotransmitter glutamate, while increasing GABA and glycine levels[7]. This suggests a multi-faceted mechanism of action involving both the inhibitory and excitatory arms of neurotransmission.

Other Potential Pharmacological Mechanisms

The structural diversity of 4-amino-2-methylpentanoic acid derivatives opens up the possibility of interactions with a wide range of other biological targets.

  • Muscarinic M4 Receptor Agonism: (R)-4-aminopentanoic acid has been identified as an important intermediate in the synthesis of muscarinic M4 receptor agonists[11]. This suggests that derivatives of 4-amino-2-methylpentanoic acid could be designed to target this receptor, which is of interest for the treatment of neuropsychiatric disorders.

  • GPR88 Agonism: While structurally more distant, the discovery of 2-AMPP, a GPR88 agonist, which contains a 2-amino-3-methylpentyl moiety, suggests that derivatives of 4-amino-2-methylpentanoic acid could potentially be explored for activity at this orphan G-protein coupled receptor[12].

Experimental Protocols for Mechanistic Elucidation

To determine the specific mechanism of action of a novel 4-amino-2-methylpentanoic acid derivative, a systematic experimental approach is required.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of the test compound for various neurotransmitter receptors, particularly GABA-A and GABA-B receptors.

Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing specific GABA-A receptor subunit combinations) or from rodent brain tissue.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABA-A agonist site, [3H]bicuclline for the GABA-A antagonist site, or [3H]GABA for GABA-B receptors) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (concentration inhibiting 50% of specific binding) and calculate the Ki (inhibition constant).

Data Interpretation: A low Ki value indicates high affinity for the receptor. This assay can identify direct binding but does not distinguish between agonists, antagonists, or allosteric modulators.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of the compound at its target receptor.

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the receptor of interest (e.g., GABA-A receptor subunits).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Compound Application: Perfuse the oocyte with varying concentrations of the test compound and/or the endogenous agonist (GABA).

  • Data Acquisition: Record the current responses elicited by the compound.

  • Data Analysis: For agonists, generate a concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and the maximal efficacy relative to GABA. For antagonists, co-apply with a fixed concentration of GABA and determine the IC50 for inhibition of the GABA-induced current.

Data Interpretation: This assay provides detailed information on the functional properties of the compound at a specific ion channel-linked receptor.

In Vivo Anticonvulsant and Neurotoxicity Screening

Objective: To assess the anticonvulsant efficacy and potential motor side effects of the compound in animal models.

Methodology: Maximal Electroshock (MES) and Rotarod Tests in Mice

  • Compound Administration: Administer the test compound to mice via an appropriate route (e.g., intraperitoneal injection).

  • MES Test: At the time of predicted peak effect, subject the mice to a brief electrical stimulus through corneal or auricular electrodes to induce a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension.

  • Rotarod Test: Place the mice on a rotating rod. Neurotoxicity is indicated by the inability of the animal to remain on the rod for a specified period (e.g., one minute).

  • Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity in the MES test and the median toxic dose (TD50) for motor impairment in the rotarod test. Calculate the Protective Index (PI = TD50/ED50).

Data Interpretation: A high PI value indicates a good separation between the therapeutic effect and adverse effects. Efficacy in the MES test is suggestive of an ability to block seizure spread and may indicate an effect on voltage-gated sodium channels.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds related to the 4-amino-2-methylpentanoic acid scaffold, illustrating the range of potencies and activities observed.

Compound/DerivativeAssayTarget/ModelResultReference
(S)-4-Aminopentanoic acidFunctional AssayGABA-A (α4β3δ)Weak Agonist[1]
(S)-4-Aminopentanoic acidFunctional AssayGABA-B (B1/B2)Weak Agonist[1]
(R)-4-Aminopentanoic acidFunctional AssayGABA-A (α5β2γ2)Weak Agonist[1]
4-amino-(2-methyl-4-aminophenyl)benzamideIn vivoMES (mice, i.p.)ED50 = 63 µmol/kg[6]
4-amino-(2-methyl-4-aminophenyl)benzamideIn vivoRotarod (mice, i.p.)TD50 = 676 µmol/kg[6]
N-(4-amino-2-methylphenyl) phthalimideIn vivoMES (mice)ED50 = 17 mg/kg[7]
N-(4-amino-2-methylphenyl) phthalimideIn vivoPTZ (mice)ED50 = 68 mg/kg[7]

Visualizing the Mechanisms

To aid in the conceptualization of the potential pathways and experimental workflows, the following diagrams are provided.

Signaling Pathways

G cluster_0 GABAergic Mechanisms cluster_1 Anticonvulsant Mechanisms Derivative 4-Amino-2-methylpentanoic Acid Derivative GABA_A GABA-A Receptor Derivative->GABA_A Agonist/Antagonist GABA_B GABA-B Receptor Derivative->GABA_B Agonist GABA_T GABA Transaminase Derivative->GABA_T Inhibition Derivative2 Complex Derivative (e.g., Benzamide) GABA GABA GABA_T->GABA Degrades Na_Channel Voltage-Gated Na+ Channel Derivative2->Na_Channel Inhibition Glu_Release Glutamate Release Derivative2->Glu_Release Decrease

Caption: Potential pharmacological pathways for 4-amino-2-methylpentanoic acid derivatives.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Start Novel Derivative Binding Radioligand Binding (Affinity - Ki) Start->Binding Function Electrophysiology (Efficacy - EC50) Binding->Function If binding observed MES MES Seizure Model (Efficacy - ED50) Function->MES Promising in vitro profile PI Calculate PI MES->PI Rotarod Rotarod Test (Toxicity - TD50) Rotarod->PI

Caption: A streamlined workflow for the mechanistic evaluation of novel derivatives.

Conclusion

The pharmacological landscape of 4-amino-2-methylpentanoic acid derivatives is rich and varied. Ascribing a single mechanism of action to this class is a significant oversimplification. For researchers in drug discovery, it is imperative to approach these compounds with a clear understanding of their structural nuances and to employ a systematic, multi-faceted experimental strategy to elucidate their true pharmacological profile. The primary avenues of investigation should include interactions with the GABAergic system, modulation of voltage-gated ion channels, and effects on excitatory neurotransmission. By following the principles and protocols outlined in this guide, scientists can effectively characterize their novel derivatives and unlock their full therapeutic potential.

References

  • Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry. [Link]

  • Oxo-4-methylpentanoic acid directs the metabolism of GABA into the Krebs cycle in rat pancreatic islets. Biochemical Journal. [Link]

  • Oxo-4-methylpentanoic acid directs the metabolism of GABA into the Krebs cycle in rat pancreatic islets. PubMed. [Link]

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. PMC. [Link]

  • Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. [Link]

  • Anticonvulsant Profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in Mice and Rats. Arzneimittelforschung. [Link]

  • Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]

  • Evaluation of anticonvulsant activity of N-(4-Amino-2-methylphenyl) phthalimide. Chulalongkorn University Intellectual Repository. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. [Link]

  • GABA transaminase inhibitor. Wikipedia. [Link]

  • Amino acid derivatives with anticonvulsant activity. PubMed. [Link]

  • In silico analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase. Arabian Journal of Chemistry. [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Pharmacologic actions of 4-aminoquinoline compounds. PubMed. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. [Link]

  • Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. PubMed. [Link]

  • Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

Sources

Solubility Data & Process Chemistry: 4-Amino-2-methylpentanoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile and process chemistry of 4-Amino-2-methylpentanoic acid hydrochloride , with a specific focus on its critical role as the core scaffold for the blockbuster heart failure drug Sacubitril (and the LCZ696 complex).

While the name "4-Amino-2-methylpentanoic acid" technically refers to a simple gamma-amino acid isomer (a GABA analog), in the context of modern drug development, it almost exclusively refers to the (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid scaffold. This guide addresses the physicochemical properties of this high-value intermediate, distinguishing between the Free Acid Hydrochloride and its Ethyl Ester Hydrochloride derivative.

Technical Guide for Drug Development Professionals

Executive Summary & Compound Identity

In pharmaceutical applications, "4-Amino-2-methylpentanoic acid hydrochloride" typically refers to the key intermediate used in the synthesis of Sacubitril (a neprilysin inhibitor). It exists in two primary forms during the synthesis pipeline:

  • The Free Acid Intermediate: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride.[1][2]

  • The Ethyl Ester Precursor: Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride.[2][3][4]

Note on Nomenclature: The simple aliphatic analog (C₆H₁₄ClNO₂) lacks the biphenyl moiety and is highly water-soluble but has limited pharmacological utility compared to the biphenyl-substituted scaffold. This guide focuses on the Biphenyl-substituted series due to its industrial relevance.

PropertyFree Acid HCl (Intermediate)Ethyl Ester HCl (Sacubitril Precursor)
CAS Number 1038924-71-8 149690-12-0
Formula C₁₈H₂₂ClNO₂C₂₀H₂₆ClNO₂
MW 319.83 g/mol 347.88 g/mol
Role Precursor for esterificationPrecursor for succinylation (Sacubitril)

Solubility Profile

The solubility of 4-Amino-2-methylpentanoic acid hydrochloride is dictated by the competition between the polar zwitterionic/salt core and the lipophilic biphenyl tail.

Comparative Solubility Data
SolventSolubility (Free Acid HCl)Solubility (Ethyl Ester HCl)Operational Context
Water Sparingly SolubleSlightly SolubleLow solubility drives precipitation during aqueous workup.
Methanol High (>100 mg/mL) High (>100 mg/mL) Primary solvent for dissolution and analysis.
Ethanol Soluble Soluble Reaction medium for esterification; recrystallization solvent.
DMSO Very HighVery HighUsed for NMR and stock solutions.
Acetonitrile ModerateSolubleUsed in succinylation reactions.
Isopropyl Acetate LowModerateUsed for extraction of the free base.
Dichloromethane Low (Salt form)Moderate (Free base)Used in biphasic extractions.
Solvent Selection Logic
  • Reaction Medium (Ethanol): The Free Acid HCl is dissolved in ethanol for the thionyl chloride-mediated esterification. The high solubility ensures homogeneous kinetics.

  • Purification (Water/Antisolvent): The hydrophobic biphenyl group makes the salt sparingly soluble in cold water/acidic brine, allowing for high-yield precipitation or crystallization by adding water to an alcoholic solution.

  • Chiral Resolution: The compound is often crystallized from Ethanol/Heptane or Isopropyl Acetate mixtures to upgrade diastereomeric purity (removing the syn-isomer).

Process Chemistry: Esterification & Isolation

The critical workflow involves converting the Free Acid HCl to the Ethyl Ester HCl. This process relies heavily on the differential solubility in Ethanol vs. Water.

Experimental Protocol: Esterification

Objective: Synthesis of Ethyl (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoate HCl.

  • Dissolution: Charge (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid HCl (1.0 eq) into a reactor. Add Ethanol (5–10 volumes). Stir until a slurry or solution is formed (solubility increases with temp).

  • Activation: Cool to 0–5°C. Add Thionyl Chloride (SOCl₂) (1.1–1.5 eq) dropwise. Exothermic reaction.

  • Reflux: Heat the mixture to 50–60°C. The solid dissolves completely as the reaction proceeds (homogeneous phase).

  • Concentration: Distill off Ethanol under vacuum to remove excess SOCl₂ and solvent.

  • Crystallization/Workup:

    • Method A (Solvent Swap): Add Isopropyl Acetate or Diisopropyl Ether . The product precipitates as a white solid.

    • Method B (Aqueous): Dissolve residue in minimal Ethanol, then add cold Water . The hydrophobic effect of the biphenyl group forces the Ethyl Ester HCl to crystallize.

  • Filtration: Filter the white solid. Wash with cold Heptane/Ethyl Acetate.

Critical Quality Attribute (CQA): Stereocontrol

Solubility differences are exploited to remove the unwanted (2R,4R) diastereomer. The (2R,4S) isomer is less soluble in Acetonitrile/Isopropyl Acetate mixtures, allowing for purification by reslurrying.

Workflow Visualization

The following diagram illustrates the solubility-driven process flow for the synthesis and isolation of the 4-Amino-2-methylpentanoic acid derivative.

SolubilityWorkflow cluster_solubility Solubility Drivers Start Start: Free Acid HCl (Solid, C18H22ClNO2) Reaction Reaction Phase Solvent: Ethanol + SOCl2 State: Homogeneous Solution Start->Reaction Dissolve (High Sol. in EtOH) Distillation Distillation Remove EtOH/SOCl2 State: Oily Residue Reaction->Distillation Heat 50-60°C -> Vacuum Crystallization Crystallization Add: Isopropyl Acetate or Diisopropyl Ether Precipitation of Product Distillation->Crystallization Solvent Swap (Low Sol. in Ether) Filtration Filtration & Wash Wash: Cold Heptane Isolate: Ethyl Ester HCl Crystallization->Filtration Solid-Liquid Separation S1 Ethanol: High Solubility (Reaction) S2 Ether/Heptane: Low Solubility (Isolation) S3 Water: Low Solubility (Wash)

Caption: Solubility-driven workflow for the conversion of 4-Amino-2-methylpentanoic acid HCl to its Ethyl Ester, highlighting solvent switches for reaction homogeneity and product isolation.

Analytical & Stability Considerations

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored under inert gas (Nitrogen/Argon) at 2–8°C. Moisture uptake can lead to hydrolysis of the ethyl ester back to the free acid.

  • HPLC Analysis:

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

    • Detection: UV at 254 nm (Biphenyl chromophore).

    • Sample Diluent: Methanol or Acetonitrile:Water (1:1). Do not use pure water for long-term storage of samples due to potential hydrolysis.

References

  • BOC Sciences. (n.d.). (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride Product Data. Retrieved from

  • Google Patents. (2017). WO2017009784A1 - Solid state forms of trisodium salt of valsartan/sacubitril complex. Retrieved from

  • ChemicalBook. (2025).[3] (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride Properties. Retrieved from

  • PubChem. (2025). 4-Amino-2-methylbutanoic acid hydrochloride (Analog Reference). Retrieved from

  • LGC Standards. (n.d.). Sacubitril Impurity Standards. Retrieved from

Sources

A Technical Guide to the Stereochemistry and Chirality of 4-Amino-2-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and molecular biology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, those that are non-superimposable on their mirror images, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] This guide provides an in-depth technical exploration of the stereochemistry and chirality of 4-Amino-2-methylpentanoic acid hydrochloride, a compound of significant interest due to its structural relation to biologically active molecules. We will dissect its stereoisomeric possibilities, discuss methods for their synthesis and separation, and detail the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's chiral properties.

Unraveling the Stereochemical Complexity

4-Amino-2-methylpentanoic acid possesses two chiral centers, at the C2 and C4 positions. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers.[3] For this particular molecule, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (2R, 4R)-4-Amino-2-methylpentanoic acid

  • (2S, 4S)-4-Amino-2-methylpentanoic acid

  • (2R, 4S)-4-Amino-2-methylpentanoic acid

  • (2S, 4R)-4-Amino-2-methylpentanoic acid

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing, for instance (2R, 4R) and (2R, 4S), is that of diastereomers—stereoisomers that are not mirror images.

Visualizing the Stereoisomers

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each chiral center. For 4-Amino-2-methylpentanoic acid, the priority of the substituents around each chiral center determines its absolute configuration.

Caption: Stereoisomeric relationships of 4-Amino-2-methylpentanoic acid.

The hydrochloride salt is formed by the protonation of the amino group, which does not affect the stereochemistry of the chiral centers. However, the salt formation is crucial for improving the compound's solubility and stability, which are important considerations in pharmaceutical formulations.

Synthesis and Stereoselective Separation

The synthesis of a specific stereoisomer of 4-Amino-2-methylpentanoic acid hydrochloride requires a stereocontrolled approach. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single, desired stereoisomer from the outset. This often involves the use of a chiral auxiliary or a chiral catalyst. For instance, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common approach for the asymmetric synthesis of amino acids involves the alkylation of a chiral glycine enolate equivalent.[4] This method allows for the controlled introduction of the methyl group at the C2 position and the amino group at the C4 position with a specific stereochemistry.

Resolution of Racemic Mixtures

Alternatively, a non-stereoselective synthesis can be performed to produce a mixture of stereoisomers, which are then separated. The separation of enantiomers, a process known as resolution, is a critical step.

Key Resolution Techniques:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

  • Enzymatic Resolution: Enzymes are highly stereospecific catalysts. An enzyme can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.

  • Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers.[][6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation.[1] High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale separations of amino acid enantiomers.[2][6]

Caption: Workflow for the resolution of stereoisomers.

Analytical Characterization of Stereoisomers

Once the stereoisomers are synthesized and separated, their identity and purity must be confirmed using various analytical techniques.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining the enantiomeric purity of a sample.[6] By using a suitable chiral stationary phase, the different stereoisomers can be separated and quantified. The choice of the chiral column and mobile phase is critical for achieving good resolution.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acids, such as a crown ether-based or cyclodextrin-based column.[8]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a controlled pH. Trifluoroacetic acid is often added as an ion-pairing agent.[9]

  • Sample Preparation: Dissolve a known amount of the 4-Amino-2-methylpentanoic acid hydrochloride sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Set a constant flow rate (e.g., 0.5 - 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.

    • Detection: Use a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[9]

  • Data Analysis: The retention times of the peaks correspond to the different stereoisomers. The peak areas are used to calculate the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules, including their stereochemistry.[7] While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. To distinguish enantiomers by NMR, a chiral environment must be introduced.

Methods for Chiral NMR:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers will have distinct NMR spectra, allowing for their quantification.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. It forms transient diastereomeric complexes with the enantiomers, leading to chemical shift differences.

X-ray Crystallography

X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space.[10][11] This technique is particularly valuable for confirming the stereochemical assignments made by other methods.

Optical Rotation

Chiral molecules have the ability to rotate the plane of polarized light. This property is known as optical activity and is measured using a polarimeter. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.[12] While optical rotation can confirm the presence of a single enantiomer, it does not provide the absolute configuration without a known reference standard.

Data Presentation: Comparison of Analytical Techniques

TechniquePrincipleInformation ObtainedThroughput
Chiral HPLC Differential interaction with a chiral stationary phase.[1]Enantiomeric and diastereomeric purity, quantification.High
NMR Spectroscopy Nuclear spin in a magnetic field.Structural elucidation, diastereomeric purity. Requires chiral auxiliaries for enantiomeric analysis.Medium
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[10]Absolute configuration, 3D structure.Low
Optical Rotation Rotation of plane-polarized light by a chiral molecule.[12]Confirmation of chirality, measurement of optical purity.High

Conclusion

The stereochemistry and chirality of 4-Amino-2-methylpentanoic acid hydrochloride are critical aspects that dictate its potential biological activity and applications. A thorough understanding of its four possible stereoisomers, coupled with robust methods for their stereoselective synthesis and separation, is essential for any research or development program involving this compound. The analytical techniques detailed in this guide, particularly chiral HPLC, NMR spectroscopy, and X-ray crystallography, provide the necessary tools for the comprehensive characterization and quality control of each stereoisomer. As the pharmaceutical industry continues to move towards single-enantiomer drugs, a rigorous approach to stereochemical analysis is not just a scientific necessity but a regulatory requirement.

References
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • LCGC International. (2020, November 12). Contemporary Analysis of Chiral Molecules.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview.
  • Wikipedia. (n.d.). Chiral analysis.
  • PubChem. (n.d.). Sacubitril impurity 11.
  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid.
  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. (n.d.).
  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-.
  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • Benchchem. (n.d.). Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid.
  • ChemPep. (n.d.). Generic Term Stereochemistry.
  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • PubMed. (2016, March 15). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis.
  • PubMed. (n.d.). The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat.
  • PubMed. (n.d.). Acute neurochemical and behavioral effects of stereoisomers of 4-methylaminorex in relation to brain drug concentrations.
  • Molecules. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Chemistry LibreTexts. (2019, July 14). Stereochemistry of Amino Acids.
  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography.

Sources

4-Amino-2-methylpentanoic Acid Hydrochloride: A Structural and Pharmacological Evaluation as a Novel GABA Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylpentanoic acid hydrochloride (4-AMP·HCl) is a unique aliphatic


-amino acid. While it has gained significant industrial prominence as a chiral backbone for the blockbuster heart failure drug Sacubitril (in its biphenyl-substituted form)[1], its core unsubstituted scaffold represents a highly compelling, yet underexplored, GABA analog .

Structurally, 4-AMP·HCl is


-dimethyl-GABA . This dual methylation profile places it at the intersection of two major neuropharmacological classes: the gabapentinoids (e.g., pregabalin) and the GABA aminotransferase (GABA-AT) inhibitors (e.g., vigabatrin). This whitepaper provides a rigorous technical evaluation of 4-AMP·HCl, detailing the causality behind its structural design, the biocatalytic protocols required for its stereospecific synthesis, and the self-validating experimental frameworks necessary for its pharmacological profiling.

Structural Rationale: The -Dimethyl-GABA Scaffold

The pharmacological behavior of GABA analogs is dictated by their substitution patterns. The native


-aminobutyric acid (GABA) molecule is highly flexible and hydrophilic, preventing it from crossing the blood-brain barrier (BBB). 4-AMP·HCl overcomes these limitations through precise steric modifications:
  • 
    -Methylation (C2 Position):  The addition of a methyl group at the 
    
    
    
    -carbon significantly increases the molecule's lipophilicity (LogP). Causally, this lipophilic bulk is essential for recognition by the L-type amino acid transporter 1 (LAT1) , the primary mechanism by which gabapentinoids cross the BBB. Furthermore,
    
    
    -substitution is a known driver for binding affinity to the
    
    
    subunit of voltage-dependent calcium channels (VDCCs).
  • 
    -Methylation (C4 Position):  Methylation adjacent to the primary amine introduces targeted steric hindrance. In the context of GABAergic signaling, 
    
    
    
    -substitution disrupts the transamination mechanism of GABA-AT , the enzyme responsible for GABA degradation[2]. This suggests that 4-AMP·HCl may act as a competitive or mechanism-based inhibitor of GABA-AT, thereby elevating endogenous synaptic GABA levels.
Comparative Physicochemical Data

Table 1: Structural and predictive pharmacological comparison of GABA and key analogs.

CompoundStructural ClassPredicted LogPPrimary TargetBBB Permeability
GABA Unsubstituted-3.17GABA

/ GABA

Receptors
Poor (Hydrophilic)
Pregabalin

-isobutyl-GABA
-1.35

Subunit (VDCC)
High (LAT1 Transport)
Vigabatrin

-vinyl-GABA
-1.80GABA-AT (Irreversible)Moderate
4-AMP·HCl

-dimethyl-GABA
-2.15

/ GABA-AT (Putative)
High (Predicted LAT1)

Biocatalytic Synthesis & Stereocontrol

The pharmacological efficacy of GABA analogs is strictly stereodependent (e.g., only the (S)-enantiomer of pregabalin is active). 4-AMP·HCl possesses two chiral centers (C2 and C4). Traditional chemocatalysis struggles to achieve high diastereomeric excess for this scaffold. However, recent advances in enzyme evolution have yielded engineered


-transaminases (

-TAs)
capable of exquisite stereocontrol[1],[3].

Synthesis K Prochiral Ketone (Precursor) E Engineered ω-TA (e.g., CDX-043) K->E P (2R,4S)-4-AMP·HCl (Chiral Product) E->P PLP Cofactor A Isopropylamine (Amine Donor) A->E

Biocatalytic synthesis workflow for (2R,4S)-4-AMP·HCl via engineered ω-transaminase.

Protocol 1: Enzymatic Reductive Amination (Self-Validating System)

Causality: Engineered


-TAs (such as the CDX-043 variant) lock the prochiral ketone into a stereospecific binding pocket, transferring the amine from isopropylamine to yield the (2R,4S) diastereomer with >99% selectivity, bypassing the thermodynamic limitations of chemical reductive amination[1].
  • Substrate Preparation: Dissolve the keto-acid precursor (up to 75 g/L) in a pH 8.5 buffer containing 1 mM Pyridoxal 5'-phosphate (PLP)[1].

  • Biocatalysis: Introduce 1% (w/w) engineered

    
    -TA and 2.0 M isopropylamine (amine donor). Incubate at 45°C for 24 hours.
    
  • Validation Loop 1 (Mass Balance): Quantify the reaction mixture using LC-MS/MS. Control standard: The stoichiometric depletion of the ketone must match the molar formation of the amine (>95% mass balance) to rule out off-target degradation.

  • Validation Loop 2 (Stereochemical Integrity): Isolate the product via Boc-protection/deprotection and analyze via Chiral HPLC. Gatekeeper metric: The batch is only approved for pharmacological testing if the enantiomeric excess (ee) is >99%.

Pharmacological Profiling & Target Validation

To validate 4-AMP·HCl as a functional GABA analog, we must interrogate its affinity for the two primary targets associated with


- and 

-substituted gabapentinoids.

Mechanism L 4-AMP·HCl (Ligand) R α2δ-1 Subunit (VDCC) L->R Binding C Decreased Ca2+ Influx R->C Inhibition N Reduced Glutamate Release C->N Synaptic Modulation

Hypothesized pharmacological mechanism of 4-AMP·HCl via α2δ-1 subunit modulation.

Protocol 2: Radioligand Binding Assay for Subunit

Causality: The


-methyl group of 4-AMP provides the necessary lipophilic bulk to dock into the hydrophobic pocket of the 

subunit, reducing presynaptic calcium influx and dampening excitatory neurotransmitter release. Self-Validating System:
  • Preparation: Isolate cortical membranes from wild-type rat brains.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM

    
    -gabapentin and varying concentrations of 4-AMP·HCl (1 nM to 100 µM) for 60 minutes at 25°C.
    
  • Internal Controls (Tripartite Validation):

    • Positive Control: Pregabalin (validates assay sensitivity and dynamic range).

    • Negative Control: Native GABA (confirms target specificity, as GABA cannot bind

      
      ).
      
    • Non-Specific Binding (NSB): Defined by the addition of 10 µM unlabeled gabapentin.

  • Data Acceptance: The assay is validated only if the signal-to-noise ratio (Total Binding vs. NSB) exceeds 5:1. Calculate the

    
     using the Cheng-Prusoff equation.
    
Protocol 3: GABA-AT Inhibition Assay

Causality: The


-methyl group creates steric interference at the active site of GABA-AT, potentially acting as a mechanism-based inactivator[2].
Self-Validating System: 
  • Enzyme Coupling: Utilize a coupled enzyme assay where GABA-AT transaminates GABA to succinic semialdehyde, which is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH), reducing NAD

    
     to NADH.
    
  • Measurement: Monitor the rate of NADH formation via fluorescence (Ex: 340 nm / Em: 460 nm) in the presence of 4-AMP·HCl.

  • Internal Controls: Use Vigabatrin as a positive control for irreversible inhibition. Plot Michaelis-Menten kinetics to determine if 4-AMP·HCl acts competitively or irreversibly.

References

  • The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System | Chemical Reviews - ACS Publications Source: acs.org URL:[4]

  • Structural Analysis and Mutability Landscape-Guided Engineering of ω-Transaminase for Improved Catalytic Performance Source: researchgate.net URL:[1]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: mdpi.com URL:[3]

  • Structural Analysis and Mutability Landscape-Guided Engineering of ω-Transaminase for Improved Catalytic Performance (GABA-AT Inactivator Review Context) Source: researchgate.net URL:[2]

Sources

Comprehensive Physicochemical Profiling and Methodological Guide for 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylpentanoic acid hydrochloride (CAS: 2728378-06-9) is a highly versatile aliphatic amino acid building block utilized extensively in modern medicinal chemistry. Characterized by its five-carbon backbone, a methyl substitution at the C2 position, and a primary amine at the C4 position, this scaffold is foundational for synthesizing complex active pharmaceutical ingredients (APIs)[1]. Most notably, its substituted derivatives form the core stereochemical pharmacophore of neprilysin (NEP) inhibitors, such as the blockbuster heart failure drug Sacubitril[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural characterization, and validated experimental workflows for drug development professionals.

Physicochemical Characteristics and Molecular Weight

Understanding the fundamental properties of 4-amino-2-methylpentanoic acid HCl is paramount for predicting its behavior in synthetic reactions, purification workflows, and biological systems. Converting the free amino acid to the hydrochloride salt is a deliberate synthetic choice to prevent zwitterionic precipitation, thereby exponentially increasing operational solubility in polar protic solvents during downstream peptide coupling reactions[1].

Table 1: Quantitative Physicochemical Data
PropertyValueSource/Reference
Chemical Name 4-Amino-2-methylpentanoic acid hydrochloride
CAS Number 2728378-06-9
Molecular Formula C₆H₁₄ClNO₂ (Salt) / C₆H₁₃NO₂ (Free Base)[1],[3]
Molecular Weight 167.63 g/mol (Salt) / 131.17 g/mol (Free Base)[1],[3]
SMILES Cl.CC(N)CC(C)C(=O)O[1]
Calculated LogP (CLogP) -2.153[1]
Physical Form Solid / Powder

Causality in Physicochemical Choices: The highly negative CLogP (-2.153) indicates extreme hydrophilicity, driven by the protonated amine and the carboxylic acid moieties[1]. This necessitates anhydrous storage conditions to prevent hygroscopic degradation.

Advanced Analytical Characterization

To ensure trustworthiness and self-validation of synthesized batches, researchers must rely on rigorous spectroscopic profiling.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (in DMSO-d₆) will display a characteristic doublet for the C2-methyl group (~1.1 ppm) and the C5-methyl group adjacent to the amine (~1.2 ppm). The methine protons at C2 and C4 will appear as complex multiplets due to diastereotopic coupling with the C3 methylene protons[2].

  • Mass Spectrometry (ESI-MS) : In positive ion mode, the expected m/z for the free base[M+H]⁺ is 132.1. The loss of water (-18 Da) and ammonia (-17 Da) are standard, predictable fragmentation pathways for this class of aliphatic amino acids.

Experimental Workflow: Synthesis and Salt Formation

The conversion of the free base to the hydrochloride salt must be carefully controlled. Using anhydrous 1,4-dioxane prevents the competitive Fischer esterification that would inevitably occur if alcoholic solvents (like ethanol or methanol) were used in the presence of a strong acid. This acts as a self-validating system for pure salt isolation[4].

Protocol: Anhydrous HCl Salt Formation
  • Dissolution : Dissolve 1.0 equivalent of the purified free base in anhydrous 1,4-dioxane (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Acidification : Slowly add 1.5 equivalents of a 4M HCl in dioxane solution dropwise at 0–5 °C. Causality: Maintaining a low temperature prevents exothermic degradation and suppresses unwanted side reactions.

  • Agitation : Stir the mixture at room temperature for 30 minutes to ensure complete protonation[4].

  • Isolation : Dilute the reaction mixture with an anti-solvent such as toluene (10 mL). The stark polarity difference drives the immediate precipitation of the highly polar HCl salt[4].

  • Drying : Evaporate the solvents under reduced pressure and dry the resulting white powder via a high-vacuum oil pump to achieve >95% yield[4].

Workflow N1 Free Base Dissolution (Anhydrous Dioxane) N2 Acidification (4M HCl in Dioxane at 0-5°C) N1->N2 N2 Atmosphere N3 Protonation & Agitation (30 mins at RT) N2->N3 Exotherm Control N4 Precipitation (Toluene Addition) N3->N4 Complete Conversion N5 Vacuum Drying (Pure HCl Salt Isolation) N4->N5 Yield Optimization

Caption: Step-by-step experimental workflow for the anhydrous synthesis of 4-amino-2-methylpentanoic acid HCl.

Significance in Drug Development: The Sacubitril Scaffold

The 4-amino-2-methylpentanoic acid backbone is not merely a generic building block; it is the fundamental stereochemical scaffold for revolutionary cardiovascular therapeutics[2]. When substituted at the C5 position with a biphenyl moiety, it forms (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, the direct precursor to Sacubitril[2].

Mechanistic Causality: Sacubitril is administered as an inactive prodrug. Upon enzymatic cleavage by esterases in vivo, it is converted to Sacubitrilat. The stereochemistry of the 4-amino-2-methylpentanoic acid core (specifically the 2R, 4S configuration) is precisely complementary to the active site of Neprilysin (NEP). By competitively inhibiting NEP, the natural degradation of natriuretic peptides (ANP, BNP) is prevented, leading to sustained vasodilation and reduced blood pressure.

Pathway A Sacubitril (Prodrug) B Sacubitrilat (Active NEP Inhibitor) A->B Esterase Cleavage C Neprilysin (NEP) Enzyme B->C Competitive Inhibition D Natriuretic Peptides (ANP, BNP) C->D Prevents Degradation E Vasodilation & BP Reduction D->E NPR-A / cGMP Activation

Caption: Signaling pathway detailing the downstream effects of NEP inhibition by the Sacubitrilat scaffold.

Handling, Stability, and Storage Protocols

To maintain the structural integrity of 4-amino-2-methylpentanoic acid HCl, strict adherence to storage protocols is required:

  • Storage Conditions : Store at room temperature (RT) in a tightly sealed, desiccated container.

  • Hygroscopicity : As a hydrochloride salt with a highly negative CLogP, the compound is hygroscopic. Exposure to ambient moisture can lead to clumping, difficult weighing, and gradual hydrolysis[1].

  • Safety & PPE : The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handling must be conducted within a certified fume hood using standard personal protective equipment (P280).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22105024, 4-Amino-2-Methylpentanoic acid". PubChem. URL:[Link]

  • Royal Society of Chemistry. "Synthesis and identification of new sacubitril derivatives as lead compounds". RSC Advances. URL: [Link]

  • Google Patents. "Specific conjugation of an antibody (WO2022078524A2)". Google Patents Database.

Sources

Toxicological Profile and Safety Data Sheet (SDS) Guide: 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety profile for 4-Amino-2-methylpentanoic acid hydrochloride .

Editorial Note: This compound is a specific


-amino acid  isomer. It is structurally distinct from the proteinogenic amino acid L-Leucine  (

-amino acid) and shares pharmacophore features with gabapentinoids (e.g., Pregabalin). It is frequently encountered as a synthetic intermediate in the production of Neprilysin inhibitors (e.g., Sacubitril) or as a specialized reagent in peptide mimetic research.

CAS Number: 2728378-06-9 (Specific HCl salt variant) / Generic isomer references may vary. Synonyms:


-Leucine HCl; 2-Methyl-4-aminovaleric acid HCl; Sacubitril Scaffold Intermediate.

Part 1: Executive Technical Summary

4-Amino-2-methylpentanoic acid hydrochloride is a non-proteinogenic


-amino acid . Unlike 

-amino acids (where the amine is adjacent to the carboxyl group), the amine here is separated by two carbon atoms. This structural modification confers unique biological stability and pharmacological properties, often mimicking the inhibitory neurotransmitter GABA (

-aminobutyric acid).

Key Differentiators:

  • Structural Isomerism: It is a positional isomer of Leucine (

    
    ).
    
    • Leucine:[1][2] 2-Amino-4-methylpentanoic acid.[3][4][5][6][7][8]

    • Target: 4-Amino-2-methylpentanoic acid.[3][4][5][6][7][8][9][10][11][12][13]

  • Pharmacological Relevance: The 4-amino-alkyl backbone is the critical pharmacophore for binding to the

    
     subunit of voltage-gated calcium channels, a mechanism shared by Pregabalin (3-isobutyl-GABA).
    
  • Industrial Use: Primary utility is as a chiral building block for Neprilysin inhibitors (heart failure therapeutics).

Part 2: Physicochemical Properties

PropertyDataTechnical Note
Molecular Formula

Salt form increases water solubility and shelf-stability.
Molecular Weight ~167.63 g/mol Free base: ~131.17 g/mol .
Physical State White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility High in Water, MethanolTypical of ionic amino acid salts.
pKa Values

;

Estimated based on

-amino acid homologs.
Melting Point >180°C (Decomposes)Characteristic of zwitterionic/salt lattice energy.

Part 3: Toxicological Assessment

Mechanism of Action (Read-Across Analysis)

Direct toxicological data for this specific isomer is limited compared to approved drugs. However, Read-Across Toxicology from structural analogs (Pregabalin, Gabapentin, Leucine) provides a high-confidence safety baseline.

  • Target Organ Toxicity (CNS): As a lipophilic GABA analogue, systemic absorption may lead to CNS depression. The 2-methyl substitution increases lipophilicity compared to GABA, potentially facilitating Blood-Brain Barrier (BBB) penetration.

  • Cellular Toxicity: Generally low cytotoxicity. Amino acid salts are typically well-tolerated by cellular metabolic machinery unless at massive concentrations (osmotic stress).

Acute Toxicity Profile
  • Oral (LD50): Predicted > 2000 mg/kg (Rat). Based on GHS Category 5 for similar aliphatic amino acids.

  • Inhalation: High risk of mucosal irritation due to HCl moiety. Dust inhalation can cause bronchospasm.

  • Dermal: Moderate irritant. The hydrochloride salt forms an acidic environment upon contact with moisture (sweat/mucous membranes).

Structural Relationship Diagram

The following diagram illustrates the structural derivation and pharmacophore overlap, explaining the potential biological activity.

Chemical_Relationships Leucine L-Leucine (Alpha-Amino Acid) Natural Nutrient Target 4-Amino-2-methylpentanoic Acid (Gamma-Amino Acid) Target Compound Leucine->Target Positional Isomerism (Amine/Methyl Shift) Pregabalin Pregabalin (Drug: Lyrica) 3-isobutyl-GABA Target->Pregabalin Pharmacophore Similarity GABA GABA (Neurotransmitter) GABA->Target Structural Homolog (Gamma-Substituted)

Caption: Structural relationship showing the shift from nutrient (Leucine) to bioactive pharmacophore (Target/Pregabalin).

Part 4: Safety Data Sheet (SDS) Synthesis

This section consolidates critical safety data into a functional SDS format compliant with GHS standards.

Section 1: Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do.[14]

Section 2: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air.[15] If not breathing, give artificial respiration.[15] Critical: Do not use mouth-to-mouth if the substance is acidic/irritant; use a barrier device.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[14][15] Neutralize with mild bicarbonate solution if burning persists (due to HCl).

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. The HCl salt can cause rapid corneal damage if not diluted immediately.

Section 3: Handling and Storage
  • Handling: Avoid contact with skin and eyes.[14] Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic – moisture absorption will degrade the solid into a sticky gum and potentially hydrolyze esters if present (though this is the free acid).

Part 5: Analytical Verification & Protocols

To validate the identity and purity of 4-Amino-2-methylpentanoic acid HCl, standard UV-HPLC is insufficient due to the lack of a chromophore.

Recommended Analytical Workflow (HPLC-CAD or LC-MS)

Method: Reverse Phase HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[10]

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega), 3µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5% B over 10 mins (highly polar compound elutes early).

  • Derivatization (Optional for UV): Pre-column derivatization with OPA (o-Phthalaldehyde) or FMOC-Cl is required if using standard UV detectors (254/340 nm).

Handling Decision Tree

Safety_Workflow Start Handling 4-Amino-2-methylpentanoic Acid HCl PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE State Check Physical State PPE->State Solid Solid / Powder State->Solid Solution Aqueous Solution State->Solution Weighing Weighing Procedure: Use Analytical Balance in Fume Hood Solid->Weighing Dissolution Dissolution: Add to water slowly (Exothermic) Solution->Dissolution Spill Spill Scenario? Weighing->Spill Dissolution->Spill DrySpill Dry Spill: Sweep without dust generation. Place in chemically compatible container. Spill->DrySpill Powder WetSpill Wet Spill: Neutralize with Sodium Bicarbonate. Absorb with inert material. Spill->WetSpill Liquid Disposal Disposal: Dissolve in combustible solvent. Incinerate with afterburner/scrubber. DrySpill->Disposal WetSpill->Disposal

Caption: Operational workflow for safe handling and spill response.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-methylpentanoic acid hydrochloride.[3][4][5][6][7][8][9][11][12][13] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2728378 (Gamma-Leucine Analogues). Retrieved from

  • Key Organics. (2017). Safety Data Sheet: Amino Acid Derivatives. Retrieved from

  • ResearchGate. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (Discusses the synthesis and stability of the 4-amino-2-methylpentanoic acid scaffold). Retrieved from

  • NASA. (2017). Meteoritic Amino Acids: 4-Amino-2-methylpentanoic acid identification. (Confirming isomer stability). Retrieved from

Sources

Structural Elucidation of 4-Amino-2-methylpentanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Amino-2-methylpentanoic acid (often referred to as


-Leucine or a regioisomer of Leucine) represents a critical scaffold in the design of peptidomimetics and GABA-analog therapeutics (e.g., Gabapentinoids). Unlike standard 

-amino acids, the

-backbone introduces significant conformational flexibility (

torsions), making the determination of its solid-state conformation vital for understanding receptor binding affinity.

This guide details the end-to-end workflow for determining the crystal structure of the hydrochloride salt. The hydrochloride form is specifically chosen to disrupt the strong zwitterionic lattice of the free base, improving solubility in organic solvents and facilitating the growth of diffraction-quality single crystals.

Phase 1: Crystal Engineering & Growth Strategy

The primary bottleneck for flexible


-amino acid salts is their tendency to form oils or hygroscopic amorphous solids rather than single crystals. The alkyl side chain (isobutyl group) adds hydrophobic bulk, while the ionic core (

) is highly hydrophilic.
The "Amphiphilic Trap"

The molecule behaves as a surfactant. Fast evaporation leads to gelation. To counter this, we employ a Counter-Diffusion System .

Optimized Crystallization Protocol

Objective: Grow prisms/blocks


 mm in at least two dimensions.
ParameterSpecificationRationale
Solvent A (Good) Methanol or Ethanol (Dry)Solubilizes the ionic HCl salt.
Solvent B (Poor) Diethyl Ether or Diisopropyl EtherPrecipitant; low polarity forces lattice assembly.
Method Vapor Diffusion (Sitting Drop)Slows nucleation rate to prevent oiling out.
Temperature 4°C (Refrigerated)Reduces thermal energy, stabilizing the lattice.
Additive 1% Conc. HCl (aq)Suppresses hydrolysis and ensures full protonation.

Step-by-Step Procedure:

  • Dissolve 20 mg of the crude HCl salt in 0.5 mL of dry Methanol. Ensure the solution is clear (filter through 0.22

    
    m PTFE if needed).
    
  • Place the solution in a small inner vial (GC vial).

  • Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether.

  • Cap the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.

  • Critical Check: If oil droplets appear after 24h, scratch the vessel side with a glass needle to induce nucleation.

Phase 2: Data Acquisition (SCXRD)

For light-atom structures (C, H, N, O) with a chloride counter-ion, selecting the correct radiation source is pivotal for determining absolute configuration (if the sample is enantiopure).

Instrument Configuration
  • Source: Cu-K

    
     (
    
    
    
    Å)
    .
    • Why: Copper radiation provides a stronger anomalous signal for Chlorine (

      
      ) compared to Molybdenum (
      
      
      
      ), allowing for reliable determination of the Flack parameter to confirm absolute stereochemistry (2R/4S etc.).
  • Detector Distance: 40–50 mm (maximize resolution to 0.8 Å).

  • Temperature: 100 K (Nitrogen stream).

    • Why: Essential to freeze the rotation of the terminal methyl groups on the isobutyl chain and reduce thermal ellipsoids.

Data Collection Strategy
  • Scan Type: Omega (

    
    ) scans.
    
  • Redundancy: Aim for >6.0. High redundancy is required to accurately model the absorption correction caused by the Chloride ion.

  • Completeness: >99.5% up to

    
     (Cu).
    

Phase 3: Structure Solution & Refinement[7]

The Workflow Logic

The presence of the Chloride ion facilitates structure solution via the Heavy Atom method or Direct Methods (SHELXT), as the Cl atom dominates the phase information.

G RawData Raw Frames (.sfrm/.cbf) Integration Integration & Scaling (SAINT/CrysAlisPro) RawData->Integration SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Solution Structure Solution (SHELXT) Locate Cl, O, N atoms SpaceGroup->Solution Laue Class Refinement Refinement (SHELXL) Least Squares on F² Solution->Refinement H_Atoms Hydrogen Placement (Riding Model vs Difference Map) Refinement->H_Atoms Validation Validation (CheckCIF / Flack Parameter) Refinement->Validation H_Atoms->Refinement Cycles Validation->Refinement High R1/wR2?

Figure 1: Crystallographic workflow from raw diffraction frames to validated structure.

Refinement Specifics (The "Art" of Crystallography)
  • Chloride Anisotropy: The

    
     ion will likely show significant anisotropy. Ensure ANIS is applied early.
    
  • Hydrogen Bonding Network:

    • Ammonium Group (

      
      ):  Do not use default riding models immediately. Locate H-atoms in the difference Fourier map (
      
      
      
      ) to confirm the specific H-bonding geometry with
      
      
      and Carbonyl oxygens.
    • Carboxylic Acid (

      
      ):  Verify the proton is on the oxygen (C-O vs C=O bond lengths will differ: ~1.32 Å vs ~1.21 Å).
      
  • Absolute Configuration:

    • Check the Flack Parameter .

    • Value near 0.0 (e.g.,

      
      ) confirms correct enantiomer.
      
    • Value near 1.0 indicates inverted structure.

Structural Analysis: What to Expect

Based on the crystal chemistry of


-amino acid hydrochlorides (e.g., Pregabalin HCl, Gabapentin HCl), the structure will likely exhibit a Bilayer Architecture .
The Packing Motif[8]
  • Layer A (Hydrophilic): A 2D network of Hydrogen bonds involving

    
    , 
    
    
    
    , and
    
    
    . The Chloride ion typically acts as a bridge, accepting 2-3 H-bonds.
  • Layer B (Hydrophobic): The isobutyl/methyl side chains project away from the ionic layer, interdigitating with side chains from the neighboring cell (Van der Waals interactions).

Conformational Torsion

The biological activity is defined by the torsion angle


 (

).
  • Folded Conformation (Gauche): Often seen in receptor-bound states.

  • Extended Conformation (Anti): Often seen in the solid state to maximize packing efficiency.

  • Note: The HCl salt often forces an extended backbone compared to the zwitterion due to charge repulsion between

    
     and 
    
    
    
    (protonated).

Packing cluster_ionic Ionic Layer (Hydrophilic) cluster_alkyl Alkyl Layer (Hydrophobic) Cl Cl- NH3 -NH3+ NH3->Cl H-Bond COOH -COOH NH3->COOH H-Bond Alkyl Isobutyl Chain NH3->Alkyl Covalent COOH->Cl H-Bond

Figure 2: Expected interaction map. Chloride ions anchor the hydrophilic heads, while alkyl tails form a separate hydrophobic zone.

References

  • Giacovazzo, C., et al. (2011). Fundamentals of Crystallography (3rd ed.). Oxford University Press.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Perlovich, G. L., et al. (2013). "Thermodynamic and structural aspects of sulfonamide crystals." Journal of Thermal Analysis and Calorimetry. (Relevant for amide/acid packing motifs).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

(Note: For the specific lattice parameters of 4-Amino-2-methylpentanoic acid HCl, one must deposit the solved structure to the CCDC. The protocols above ensure a valid dataset for such deposition.)

An In-Depth Technical Guide to 3-Amino-4-methylpentanoic Acid (β-Leucine): From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylpentanoic acid, commonly known as β-leucine, is a non-proteinogenic β-amino acid. As a structural isomer of the essential amino acid L-leucine, it has garnered significant interest in various scientific fields, including medicinal chemistry and drug development. Its unique structural properties, which impart resistance to enzymatic degradation, make it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules with enhanced stability and novel pharmacological profiles. This technical guide provides a comprehensive overview of the history of its discovery, rooted in the study of leucine metabolism, and details various synthetic pathways developed for its preparation, from classical methods to modern asymmetric strategies.

The Discovery of a Natural Metabolite

The discovery of 3-Amino-4-methylpentanoic acid is intrinsically linked to the elucidation of the metabolic pathways of its α-amino acid counterpart, L-leucine. First isolated from cheese in 1819 by French chemist Joseph Louis Proust, L-leucine's role as a fundamental building block of proteins was established over the following century[1]. It was much later, in the mid-20th century, that the intricate details of its metabolic fate began to be unraveled.

The key to the discovery of β-leucine was the identification of the enzyme leucine 2,3-aminomutase . This vitamin B12-dependent enzyme catalyzes the reversible isomerization of L-leucine ( (2S)-alpha-leucine) to (3R)-beta-leucine (3-Amino-4-methylpentanoic acid)[2][3][4]. This enzymatic transformation represents a minor but significant pathway in the catabolism of L-leucine in various organisms, including bacteria, plants, and mammals[2][4][5]. Early studies on leucine metabolism in Clostridium sporogenes were instrumental in identifying this unique rearrangement reaction[2]. Subsequent research demonstrated the presence and activity of leucine 2,3-aminomutase in mammalian tissues, confirming that β-leucine is a naturally occurring metabolite in humans[4][6][7].

The biological significance of this metabolic pathway and its product, β-leucine, continues to be an area of active research. Its presence as a natural human metabolite underscores its relevance in biochemical processes and its potential as a lead structure in drug discovery.

Synthetic Pathways to 3-Amino-4-methylpentanoic Acid

The synthesis of 3-Amino-4-methylpentanoic acid and other β-amino acids has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. These can be broadly categorized into classical approaches and modern asymmetric methods, which are crucial for obtaining enantiomerically pure compounds for pharmaceutical applications.

Classical Synthetic Approaches

These methods often produce racemic mixtures of β-amino acids, which may then require resolution.

The Hofmann rearrangement provides a route to amines with one less carbon atom from a primary amide. For the synthesis of 3-Amino-4-methylpentanoic acid, this would involve the conversion of a suitable dicarboxylic acid monoamide. The reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine[8][9][10][11][12].

A related method is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide to an isocyanate. This method is often preferred as it avoids the use of harsh basic conditions and bromine associated with the Hofmann rearrangement[8].

Conceptual Workflow for Hofmann/Curtius Rearrangement:

cluster_0 Hofmann Rearrangement cluster_1 Curtius Rearrangement Amide Amide N-Bromoamide N-Bromoamide Amide->N-Bromoamide Br2, NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic_Acid Isocyanate->Carbamic_Acid H2O Amine Amine Carbamic_Acid->Amine -CO2 Acyl_Azide Acyl_Azide Isocyanate_C Isocyanate_C Acyl_Azide->Isocyanate_C Heat Carbamic_Acid_C Carbamic_Acid_C Isocyanate_C->Carbamic_Acid_C H2O Amine_C Amine_C Carbamic_Acid_C->Amine_C -CO2 Aldehyde Aldehyde Imine_Intermediate Imine_Intermediate Aldehyde->Imine_Intermediate Amine Amine Amine->Imine_Intermediate Ketene_Silyl_Acetal Ketene_Silyl_Acetal Beta_Amino_Ester Beta_Amino_Ester Ketene_Silyl_Acetal->Beta_Amino_Ester Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Beta_Amino_Ester Stereocontrol Imine_Intermediate->Beta_Amino_Ester Reaction

Sources

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1][2] 4-Amino-2-methylpentanoic acid, a leucine analogue with a methyl group at the α-carbon, presents a unique set of challenges and opportunities in peptide synthesis due to its steric hindrance. This structural feature can significantly impact coupling efficiency and potentially lead to undesirable side reactions.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of 4-Amino-2-methylpentanoic acid hydrochloride into peptide sequences using both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). By understanding the underlying chemical principles and employing optimized strategies, researchers can effectively overcome the hurdles associated with sterically demanding residues and unlock their potential in drug discovery and development.

Physicochemical Properties of 4-Amino-2-methylpentanoic Acid Hydrochloride

A thorough understanding of the physicochemical properties of the amino acid derivative is paramount for successful peptide synthesis. While some data is available, key experimental parameters such as solubility in common organic solvents used in peptide synthesis need to be determined empirically.

PropertyValueSource
Chemical Name 4-amino-2-methylpentanoic acid hydrochloride
CAS Number 2728378-06-9
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol PubChem
Solubility in Water Data not readily available
Solubility in DMF Requires experimental determination
Solubility in NMP Requires experimental determination
Solubility in DCM Requires experimental determination

Note to Researchers: Before initiating peptide synthesis, it is crucial to perform solubility tests of Fmoc-4-Amino-2-methylpentanoic acid-OH in the chosen solvents (DMF, NMP, DCM) to ensure efficient reaction kinetics.

Recommended Reagents and Equipment

Successful peptide synthesis with sterically hindered amino acids necessitates the use of high-quality reagents and appropriate equipment.

Reagents:

  • Fmoc-4-Amino-2-methylpentanoic acid-OH

  • High-quality peptide synthesis grade solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Resins for SPPS (e.g., Rink Amide, Wang, 2-Chlorotrityl)

  • Potent Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Bases: Diisopropylethylamine (DIPEA), Piperidine

  • Additives for Racemization Suppression: 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), Oxyma Pure

  • Cleavage Cocktail Reagents (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)

  • Reagents for LPPS work-up (e.g., ethyl acetate, sodium bicarbonate solution, brine)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessels for SPPS and LPPS

  • Shaker/stirrer

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the most common method for peptide synthesis due to its efficiency and ease of purification.[3] The following protocol is a general guideline for incorporating Fmoc-4-Amino-2-methylpentanoic acid-OH.

Step 1: Resin Selection and Swelling

Choose a resin appropriate for your desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF for at least 30 minutes before the first coupling step.

Step 2: First Amino Acid Loading (if necessary)

If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type.

Step 3: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

SPPS Workflow Diagram

Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[4][5]

  • Thoroughly wash the resin with DMF to remove residual piperidine.

Coupling of Fmoc-4-Amino-2-methylpentanoic acid-OH: Due to the steric hindrance of 4-Amino-2-methylpentanoic acid, a standard coupling protocol may result in low yields. The following optimized conditions are recommended:

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, or HCTUThese uronium/aminium-based reagents are highly reactive and effective for coupling sterically hindered amino acids.[6]
Equivalents of AA 3-5 equivalentsA higher excess drives the reaction to completion.
Equivalents of Reagent 2.9-4.9 equivalentsTo match the excess of the amino acid.
Base DIPEAA non-nucleophilic base is essential to prevent side reactions.
Solvent NMPNMP has superior solvating properties compared to DMF, which can be beneficial for aggregated or difficult sequences.[6]
Reaction Time 2-4 hours (or overnight)Longer reaction times may be necessary to overcome the slower reaction kinetics.[6]
Double Coupling RecommendedPerforming the coupling step twice with fresh reagents can significantly improve the yield.

Recommended Coupling Procedure:

  • In a separate vessel, dissolve Fmoc-4-Amino-2-methylpentanoic acid-OH (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in NMP.

  • Pre-activate the mixture for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • After the first coupling, wash the resin with NMP and perform a second coupling with a fresh solution of activated amino acid.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

Step 4: Final Deprotection, Cleavage, and Purification
  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin thoroughly with DMF and then with DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry.

Liquid-Phase Peptide Synthesis (LPPS) Protocol

LPPS is a classical method that is still valuable for large-scale synthesis and for peptides that are difficult to synthesize on a solid support.[7]

LPPS Workflow Diagram

Coupling Step:

  • Dissolve the N-terminally deprotected peptide ester and Fmoc-4-Amino-2-methylpentanoic acid-OH (1.1-1.5 eq.) in a suitable solvent (e.g., DCM or DMF).

  • Add HOBt or HOAt (1.1-1.5 eq.) to suppress racemization.[8][9]

  • Add the coupling reagent (e.g., DIC or EDC, 1.1-1.5 eq.) at 0°C.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

Work-up and Purification:

  • After the reaction is complete, filter off any precipitated urea by-product.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the protected peptide fragment by column chromatography or crystallization.

Deprotection:

  • Fmoc deprotection: Use 20% piperidine in DMF, followed by an aqueous work-up to remove the piperidine adduct.

  • Boc deprotection: Use a solution of TFA in DCM, followed by neutralization with a base like DIPEA.

The cycle of coupling and deprotection is repeated until the desired peptide is synthesized.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of 4-Amino-2-methylpentanoic acid.Use a more potent coupling reagent (HATU, HCTU). Increase reaction time and/or temperature (with caution). Perform a double coupling. Use NMP as the solvent.
Racemization Over-activation of the carboxylic acid, strong base.Add HOBt, HOAt, or Oxyma Pure to the coupling reaction. Use a sterically hindered base like DIPEA or collidine.[3][9] Perform coupling at a lower temperature.
Diketopiperazine Formation Occurs at the dipeptide stage, especially with Pro or Gly at the C-terminus.If using SPPS, consider using a 2-chlorotrityl resin which is more sterically hindered.[8] Couple the third amino acid as a pre-formed dipeptide.
Aggregation Inter-chain hydrogen bonding of the growing peptide on the solid support.Use NMP or a mixture of solvents (DCM/DMF/NMP).[6] Perform synthesis at an elevated temperature (microwave-assisted synthesis can be very effective).[6]

Summary

The successful synthesis of peptides containing the sterically hindered amino acid 4-Amino-2-methylpentanoic acid requires a departure from standard protocols. The key to success lies in the judicious selection of potent coupling reagents, optimization of reaction conditions including solvent and time, and the implementation of strategies to mitigate potential side reactions such as racemization. While this guide provides robust protocols based on established principles for handling challenging amino acids, it is imperative for researchers to conduct preliminary experiments, particularly to determine the solubility of the Fmoc-protected amino acid, to tailor these methods for optimal results. With careful planning and execution, the unique properties of 4-Amino-2-methylpentanoic acid can be harnessed to create novel and impactful peptide-based molecules.

References

  • Albericio, F., et al. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(12), 3730-3743. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Riester, D., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • PubChem. (n.d.). 4-Amino-2-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • ResearchGate. (2015). Are there any alternative solvents for DMF-DCM?. Retrieved from [Link]

  • Guzmán, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7569.
  • Riester, D., et al. (2003). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
  • Nowick, J. S. (2020).
  • Ramapanicker, R. (2015). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. SciSpace.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. Retrieved from [Link]

Sources

Procedures for preparing stock solutions of 4-Amino-2-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Procedures for Preparing Stock Solutions of 4-Amino-2-methylpentanoic Acid Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpentanoic acid and its derivatives are important chiral building blocks in modern medicinal chemistry. A prominent example is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, a key intermediate in the synthesis of the antihypertensive drug Sacubitril[1]. The accuracy and purity of stock solutions prepared from these precursors are fundamental to the success of subsequent synthetic steps and biological assays. Inconsistent solution preparation can lead to significant errors in experimental reproducibility, yield, and overall data integrity.

This document provides a comprehensive guide to preparing high-quality, reliable stock solutions of 4-Amino-2-methylpentanoic acid hydrochloride. It moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers can prepare solutions with confidence and precision. We will focus on the specific and widely used derivative, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride (CAS No. 1038924-71-8), as a practical example, while noting that the principles described herein are broadly applicable to similar amino acid hydrochlorides.

Compound Profile & Pre-Protocol Considerations

A thorough understanding of the compound's properties is the foundation of a robust protocol. The hydrochloride salt form is intentionally used to enhance aqueous solubility and stability compared to the freebase form.

Chemical and Physical Properties

The properties of the specific isomer are critical. Researchers must confirm the identity of their starting material against the supplier's Certificate of Analysis (CoA).

PropertyValueSource
Chemical Name (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride[2][3]
Synonyms LCZ-696 Impurity 2, Sacubitril Impurity 11[2][3]
CAS Number 1038924-71-8[2][3]
Molecular Formula C18H22ClNO2[2]
Molecular Weight 319.83 g/mol [4]
Appearance White to off-white solid/powder[5]
Solubility Profile

Amino acid hydrochlorides are generally soluble in aqueous solutions. However, the large biphenyl group in this specific molecule increases its lipophilicity. Empirical determination of solubility in the desired solvent is always recommended as a first step.

SolventExpected SolubilityRationale & Comments
Water Moderately SolubleThe hydrochloride salt and polar amino and carboxyl groups enhance aqueous solubility. The solution will be acidic.
DMSO SolubleA common solvent for organic molecules used in biological screening.
Ethanol/Methanol Sparingly Soluble to SolubleSolubility should be confirmed. Methanol is often a better solvent for polar organic molecules than ethanol[5].
PBS (pH 7.4) Lower SolubilityThe compound may be less soluble at a neutral pH compared to in pure water, as the amine group becomes less protonated. Buffering salts can also decrease solubility ("salting out").
Stability and Storage

Solid Compound: The solid hydrochloride salt is generally stable when stored correctly. It should be kept in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light[6].

In Solution: Aqueous solutions of amino acids can be susceptible to microbial contamination and slow chemical degradation, such as oligomerization[7]. The inherent acidity of the hydrochloride salt solution (pH is likely to be in the 3-5 range) can help suppress microbial growth but may also catalyze hydrolysis of other components in a complex mixture[8][9][10].

  • Recommendation: Prepare stock solutions fresh whenever possible. If storage is necessary, sterile filter the solution, aliquot to prevent freeze-thaw cycles, and store at -20°C or -80°C for long-term stability. Refrigerated storage (2-8°C) is suitable for short-term use (1-2 weeks)[7].

Safety and Handling

Standard laboratory precautions should be observed. Always consult the material safety data sheet (MSDS) provided by the supplier[2][11][12].

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves[6].

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6].

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[12].

Equipment and Reagents

  • Compound: 4-Amino-2-methylpentanoic acid hydrochloride (verify CAS number and purity).

  • Solvents:

    • Nuclease-free, ultrapure water (for aqueous solutions).

    • Anhydrous, high-purity DMSO (for organic solutions).

  • Glassware:

    • Class A volumetric flasks.

    • Glass beakers or conical tubes.

  • Weighing:

    • Analytical balance (readability of at least 0.1 mg).

    • Weighing paper or boats.

  • Dissolution:

    • Magnetic stirrer and stir bars.

    • Vortex mixer.

    • Ultrasonic bath (sonicator).

  • Filtration & Storage:

    • 0.22 µm sterile syringe filters (e.g., PVDF or PES).

    • Sterile syringes.

    • Sterile, conical centrifuge tubes or cryovials for aliquots.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol details the preparation of a highly accurate aqueous stock solution, which is critical for applications requiring precise molar concentrations.

Workflow Diagram

G cluster_prep Preparation cluster_sol Solubilization cluster_final Final Processing calc 1. Calculation Determine mass needed for desired concentration and volume. weigh 2. Weighing Accurately weigh solid using an analytical balance. calc->weigh transfer 3. Transfer Carefully transfer powder to volumetric flask. weigh->transfer add_solvent 4. Partial Dissolution Add ~70-80% of final solvent volume. Mix thoroughly. transfer->add_solvent dissolve 5. Complete Dissolution Use vortex, sonication, or stirring until solution is clear. add_solvent->dissolve add_final_solvent 6. Final Volume Adjustment Add solvent to the calibration mark (q.s. to volume). Invert to mix. dissolve->add_final_solvent qc 7. Quality Control (QC) Measure and record pH. Visually inspect for particulates. add_final_solvent->qc filter 8. Sterile Filtration & Aliquoting Filter through 0.22 µm filter. Dispense into sterile tubes. qc->filter store 9. Storage Label clearly and store at recommended temperature (-20°C). filter->store

Caption: Workflow for preparing an aqueous stock solution.

Step-by-Step Methodology
  • Calculation:

    • Objective: To determine the mass of the compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example (for 10 mL of a 10 mM solution):

      • Mass (g) = 0.010 mol/L × 0.010 L × 319.83 g/mol = 0.003198 g

      • Mass (mg) = 3.20 mg (rounded to two decimal places for a standard analytical balance).

  • Weighing:

    • Rationale: Accurate weighing is the most critical step for achieving the target concentration.

    • Procedure: Place a weigh boat on the analytical balance and tare it. Carefully add the compound until the target mass (e.g., 3.20 mg) is reached. Record the exact mass weighed.

  • Transfer and Partial Dissolution:

    • Rationale: Using a volumetric flask ensures high accuracy for the final volume. Dissolving in a partial volume prevents overshooting the calibration mark.

    • Procedure: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 7-8 mL of ultrapure water. Cap the flask and mix by vortexing or swirling.

  • Complete Dissolution:

    • Rationale: The compound must be fully dissolved before the final volume adjustment to ensure a homogenous solution.

    • Procedure: If the compound does not dissolve easily, place the flask in an ultrasonic bath for 5-10 minute intervals until the solution is completely clear. Gentle warming (to 30-40°C) can also be used but be cautious not to degrade the compound.

  • Final Volume Adjustment:

    • Rationale: Bringing the solution to the final volume (q.s. or quantum sufficit) in a calibrated flask is essential for accuracy.

    • Procedure: Once the solid is fully dissolved, carefully add ultrapure water dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask. Cap and invert the flask 10-15 times to ensure thorough mixing.

  • Quality Control, Filtration, and Storage:

    • Rationale: Sterile filtration removes any insoluble particulates and potential microbial contaminants, increasing the solution's stability and suitability for cell-based assays.

    • Procedure:

      • (Optional but recommended) Measure and record the pH of the solution.

      • Withdraw the solution into a sterile syringe.

      • Attach a 0.22 µm sterile syringe filter and dispense the solution into labeled, sterile cryovials.

      • Label each aliquot with the compound name, concentration, date, and your initials.

      • Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)

This protocol is for creating a more concentrated stock in an organic solvent, typical for compound libraries used in high-throughput screening.

  • Calculation:

    • Example (for 2 mL of a 50 mM solution):

      • Mass (mg) = 0.050 mol/L × 0.002 L × 319.83 g/mol = 0.03198 g = 31.98 mg.

  • Weighing and Transfer:

    • Procedure: Accurately weigh the target mass (e.g., 31.98 mg) and transfer it to a 2 mL or 5 mL glass vial. Note: Volumetric flasks are not typically used for small volumes of organic solvents due to viscosity and evaporation concerns.

  • Dissolution:

    • Procedure: Add the calculated volume of anhydrous DMSO (e.g., 2.0 mL) to the vial using a calibrated micropipette. Cap tightly and vortex for 2-3 minutes. Use a sonicator if necessary to achieve a clear solution.

  • Storage:

    • Procedure: DMSO solutions are typically not filtered unless particulates are visible. Store in tightly capped vials at -20°C. DMSO freezes at 19°C, so ensure it is fully thawed and vortexed before use.

Troubleshooting

ProblemPossible CauseSolution
Compound will not dissolve Insufficient mixing; concentration is above solubility limit; incorrect solvent.Increase vortex/sonication time. Try gentle warming. Perform a solubility test with a smaller amount to determine the solubility limit.
Precipitate forms upon freezing Concentration is too high for the solvent at low temperatures.Thaw the solution completely at room temperature and vortex vigorously to redissolve. If the issue persists, prepare a less concentrated stock solution.
Solution pH is unexpected This is unlikely for a hydrochloride salt, which should be acidic.Verify the identity of the starting material. Ensure no cross-contamination with basic reagents has occurred.

References

  • Mirtallo, J. M., Rogers, K. R., Johnson, J. A., Kodosky, K. M., & Fabri, P. J. (1983). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy, 40(10), 1678–1681.
  • Mirtallo, J. M., Rogers, K. R., Johnson, J. A., Kodosky, K. M., & Fabri, P. J. (1983). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed.
  • G-Biosciences. (n.d.). Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • Kozma, G. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?
  • Chemicalbook. (n.d.). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid hydrochloride.
  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
  • Chemicalbook. (2022). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid hydrochloride - Safety Data Sheet.
  • Singh, S., & Parle, A. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
  • Singh, S., & Parle, A. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis Online.
  • PubChem. (n.d.). 4-Amino-2-methylbutanoic acid hydrochloride.
  • PubChem. (n.d.). Sacubitril impurity 11.
  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid.
  • ChemBK. (2024). 2-Amino-4-methylpentanoic acid (L).
  • Chemicalbook. (n.d.). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid.
  • Google Patents. (2008). WO2008083967A2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Pharmaffiliates. (n.d.). CAS No : 1038924-71-8 | Product Name : (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride.

Sources

Application Notes: 4-Amino-2-methylpentanoic Acid Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of modern drug discovery and fine chemical synthesis, the "chiral pool" represents a foundational resource, providing enantiomerically pure starting materials derived from nature.[1] Among these, non-proteinogenic amino acids are of paramount importance, offering structural motifs that deviate from endogenous peptides, thereby enhancing metabolic stability and enabling novel pharmacological profiles. 4-Amino-2-methylpentanoic acid is a prime example of such a chiral building block. Its structure, featuring stereocenters at both the C2 and C4 positions, imparts significant conformational constraint, a highly desirable trait for designing peptidomimetics with defined secondary structures.[2][3] The hydrochloride salt form ensures stability and improves handling characteristics for this versatile synthon.

This guide provides an in-depth exploration of 4-Amino-2-methylpentanoic acid hydrochloride, detailing its properties, handling, and application in the synthesis of high-value molecules such as conformationally restricted peptides and complex heterocyclic systems. The protocols described herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety profile is the bedrock of any successful synthetic protocol.

Table 1: Physicochemical Properties of 4-Amino-2-methylpentanoic acid hydrochloride

PropertyValueSource
IUPAC Name (2R,4R)-4-amino-2-methylpentanoic acid hydrochloridePubChem[4]
Molecular Formula C6H14ClNO2PubChem[4]
Molecular Weight 167.63 g/mol PubChem[4]
CAS Number Varies by stereoisomer (e.g., 132605-95-9 for a related isomer)Sigma-Aldrich
Appearance White to off-white solidGeneric SDS Data
Solubility Moderately soluble in water; soluble in mineral acids.G-Biosciences
Stability Stable under recommended storage conditions.[5]AAPPTec[5]

Table 2: Safety and Handling Summary

Hazard CategoryPrecautionary Measures and First AidSource
Skin/Eye Contact Causes skin irritation and serious eye damage.[6] Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a POISON CENTER or doctor.[6]Sigma-Aldrich, Fisher Scientific[6]
Inhalation May cause respiratory irritation.[5] Avoid breathing dust. Move person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen.[7]AAPPTec, ChemicalBook[5][7]
Ingestion Harmful if swallowed. Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6]Fisher Scientific[6]
Handling Use in a well-ventilated area. Avoid dust formation. Wash hands thoroughly after handling.[5][6]AAPPTec, Fisher Scientific[5][6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up.[6]AAPPTec, G-Biosciences, Fisher Scientific[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5][6]AAPPTec, Fisher Scientific[5][6]

Core Application I: Synthesis of Conformationally Constrained Peptides

The primary application of 4-Amino-2-methylpentanoic acid lies in its incorporation into peptide chains to create peptidomimetics. The steric hindrance from the C2-methyl group and the specific stereochemistry of the C4-amino group restrict the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide backbone into a more rigid, predictable conformation.[3] This can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.

General Workflow for Peptide Elongation

The synthesis follows the established principles of solid-phase or solution-phase peptide synthesis, centered on the protection of the amine, activation of the carboxylic acid, and subsequent coupling.

G A 4-Amino-2-methylpentanoic acid HCl B N-α-Protection (e.g., Boc or Fmoc) A->B Boc₂O or Fmoc-OSu Base C N-Protected Amino Acid B->C D Carboxyl Group Activation (e.g., with HATU, EDC/HOBt) C->D E Activated Ester Intermediate D->E G Peptide Coupling E->G F Amino Acid Ester or Resin-Bound Peptide F->G H Protected Dipeptide (or Elongated Peptide) G->H I N-α-Deprotection H->I TFA or Piperidine J Further Coupling Cycles I->J

Caption: General workflow for incorporating the chiral building block into a peptide chain.

Protocol 1: Solution-Phase Synthesis of a Model Dipeptide

This protocol details the synthesis of N-Boc-(4R)-amino-(2R)-methylpentanoyl-(L)-Alanine methyl ester.

Rationale for Experimental Choices:

  • N-Protection: The tert-butyloxycarbonyl (Boc) group is selected for its stability under coupling conditions and its clean removal with mild acid (e.g., TFA), which is orthogonal to many other protecting groups.[8]

  • Coupling Reagent: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and effective choice. EDC activates the carboxylic acid, while HOBt serves two crucial roles: it forms a more reactive intermediate (the HOBt active ester) and, critically, acts as a racemization suppressant.[9][10] Epimerization at the α-carbon during activation is a significant risk in peptide synthesis, and additives like HOBt mitigate this by preventing the formation of the highly racemization-prone oxazolone intermediate.[11]

Step 1: N-α-Boc Protection

  • Suspend 4-Amino-2-methylpentanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq, as a 1 M aqueous solution) dropwise to adjust the pH to ~10-11.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in Dioxane dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-amino-2-methylpentanoic acid as a solid or oil.

Step 2: Peptide Coupling

  • Dissolve the N-Boc protected amino acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salts and facilitate the reaction.

  • Add EDC hydrochloride (1.1 eq) portion-wise to the stirring solution.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with cold 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure dipeptide.

Core Application II: Synthesis of Chiral Heterocycles

The bifunctional nature of 4-Amino-2-methylpentanoic acid makes it an excellent precursor for synthesizing stereochemically defined nitrogen-containing heterocycles, such as substituted pyrrolidinones (lactams). These scaffolds are prevalent in many biologically active compounds and natural products.[12]

Synthetic Strategy: Intramolecular Cyclization

The synthesis of a lactam from the amino acid involves activating the carboxyl group, which then undergoes intramolecular nucleophilic attack by the amino group at C4. This strategy directly translates the stereochemistry of the starting material into the final heterocyclic product.

G A 4-Amino-2-methylpentanoic acid HCl B Carboxyl Activation (e.g., SOCl₂, heat, or coupling reagents) A->B C Intramolecular Nucleophilic Attack B->C Spontaneous Cyclization D Stereodefined Pyrrolidinone (Lactam) C->D

Caption: A streamlined pathway for the synthesis of a chiral lactam.

Protocol 2: Synthesis of (3R,5R)-3,5-dimethylpyrrolidin-2-one

This protocol describes the direct cyclization of the amino acid to its corresponding lactam.

Rationale for Experimental Choices:

  • Methodology: Thermal condensation is a straightforward method for lactam formation from γ- or δ-amino acids. At elevated temperatures, the amino acid can form an internal salt which then eliminates water to form the cyclic amide. This approach is atom-economical but may require high temperatures. The stereocenters are generally stable under these conditions, but optimization may be needed to prevent potential epimerization.

Step 1: Thermal Lactamization

  • Place 4-Amino-2-methylpentanoic acid hydrochloride (1.0 eq) in a round-bottom flask equipped with a short-path distillation apparatus.

  • Add a catalytic amount of a non-volatile acid (e.g., p-toluenesulfonic acid, 0.05 eq) if necessary, although the hydrochloride salt may suffice.

  • Heat the flask under vacuum (e.g., using a Kugelrohr apparatus or similar) to a temperature sufficient to induce melting and water elimination (typically >150-200 °C).

  • The product lactam will form and can be distilled directly as it is formed.

  • Collect the distilled product, which should solidify upon cooling.

Step 2: Purification

  • The distilled product is often of high purity.

  • If necessary, the lactam can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by sublimation.

  • Characterize the product by NMR, IR (noting the characteristic lactam C=O stretch), and Mass Spectrometry to confirm its structure and purity.

Conclusion

4-Amino-2-methylpentanoic acid hydrochloride is a powerful and versatile chiral building block. Its inherent conformational constraints and defined stereochemistry provide a reliable platform for the synthesis of sophisticated peptidomimetics and heterocyclic structures. By understanding the principles of peptide coupling chemistry and leveraging its bifunctional nature, researchers can effectively utilize this synthon to construct complex molecular architectures essential for advancing drug discovery and chemical biology.

References

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Sigma-Aldrich. (2025, August 28). SAFETY DATA SHEET. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Amino Acids. (2013). Synthesis of a Conformationally Constrained δ-amino Acid Building Block. PubMed. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Retrieved from [Link]

  • Molecules. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. RSC Publishing. Retrieved from [Link]

  • Organic Letters. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. Retrieved from [Link]

  • ResearchGate. (2023, January 1). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1038924-71-8 | Product Name : (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride. Retrieved from [Link]

  • R Discovery. (2002, April 9). ChemInform Abstract: Synthesis of Conformationally Constrained Amino Acid and Peptide Derivatives. Retrieved from [Link]

  • Frontiers in Catalysis. (2022, January 9). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • Molecules. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PMC. Retrieved from [Link]

  • Molecules. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved from [Link]

  • Baran Lab. (n.d.). Creativity from the Chiral Pool: Amino Acids. Retrieved from [Link]

  • Resuscitation Council UK. (2008, January 15). Emergency treatment of anaphylaxis Guidelines for healthcare providers. Retrieved from [Link]

  • Current Protocols in Protein Science. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • ASCIA. (2025, July 8). ASCIA Guidelines - Acute Management of Anaphylaxis. Retrieved from [Link]

  • Molecules. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • Children's Healthcare of Atlanta. (2023, March). Clinical practice guideline for management of anaphylaxis. Retrieved from [Link]

  • Children's Hospital of Philadelphia. (2024, November 15). Anaphylaxis Clinical Pathway – Emergency Department. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, October 2). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. PMC. Retrieved from [Link]

  • Molecules. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 4-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Role of Non-canonical Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics, including their potency, selectivity, and metabolic stability. 4-Amino-2-methylpentanoic acid, a structural analog of leucine with a methyl group at the α-carbon, presents an intriguing candidate for peptide modification. Its distinct stereochemistry and steric bulk can induce specific conformational constraints within a peptide sequence, potentially leading to enhanced binding affinity and resistance to enzymatic degradation.

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of 4-Amino-2-methylpentanoic acid into peptides using solid-phase peptide synthesis (SPPS). The methodologies described herein are grounded in established principles of peptide chemistry and are designed to address the unique challenges associated with sterically hindered amino acids.

Understanding the Synthetic Challenges of 4-Amino-2-methylpentanoic Acid

The primary challenge in the solid-phase synthesis of peptides containing 4-Amino-2-methylpentanoic acid lies in the steric hindrance posed by the methyl group at the α-carbon. This steric bulk can significantly impede the efficiency of the amide bond formation, leading to incomplete coupling reactions and the accumulation of deletion sequences. Therefore, specialized strategies are required to drive the coupling reaction to completion and ensure the synthesis of the desired peptide in high purity.

Core Principles for Successful Synthesis

The successful incorporation of 4-Amino-2-methylpentanoic acid relies on a multi-faceted approach that optimizes several key parameters of the SPPS workflow. These include the choice of protecting groups, the selection of highly efficient coupling reagents, and the careful optimization of reaction conditions. The most common and recommended strategy for the synthesis of peptides containing sterically hindered amino acids is the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] The Fmoc protecting group is base-labile, allowing for mild deprotection conditions that are compatible with a wide range of amino acid side chains.[1][2]

A commercially available Fmoc-protected derivative, Fmoc-4-amino-4-methyl-pentanoic acid, is a key starting material for these syntheses.[3]

Strategic Workflow for Incorporating 4-Amino-2-methylpentanoic Acid

The following diagram illustrates the key decision points and workflow for the solid-phase synthesis of peptides containing 4-Amino-2-methylpentanoic acid.

SPPS_Workflow start Start: Resin Selection & Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Coupling of Fmoc-4-Amino-2-methylpentanoic acid deprotection->coupling monitoring Coupling Monitoring (e.g., Kaiser Test) coupling->monitoring decision Coupling Complete? monitoring->decision recouple Re-couple or Extended Coupling decision->recouple No continue_synthesis Continue with Next Amino Acid decision->continue_synthesis Yes recouple->coupling capping Optional: Capping of Unreacted Amines recouple->capping capping->continue_synthesis cleavage Cleavage from Resin & Side-Chain Deprotection continue_synthesis->cleavage purification Purification & Analysis (HPLC, Mass Spec) cleavage->purification end_product Final Peptide purification->end_product

Caption: A strategic workflow for the solid-phase synthesis of peptides incorporating 4-Amino-2-methylpentanoic acid.

Detailed Protocols and Methodologies

Protocol 1: Standard Coupling of Fmoc-4-Amino-2-methylpentanoic Acid using HATU

This protocol outlines the standard procedure for coupling Fmoc-4-Amino-2-methylpentanoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically hindered amino acids.[4]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-4-Amino-2-methylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-4-Amino-2-methylpentanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.[4]

  • Coupling Completion Monitoring:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test.

    • A negative result (yellow/colorless) indicates complete coupling.

    • If the Kaiser test is positive, proceed to the double coupling protocol.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Strategy for Incomplete Reactions

If the initial coupling is incomplete, a second coupling step is necessary to drive the reaction to completion.

Procedure:

  • Following the initial coupling and a positive Kaiser test, drain the reaction solution from the resin.

  • Wash the resin with DMF (3 x 1 min).

  • Prepare a fresh solution of activated Fmoc-4-Amino-2-methylpentanoic acid as described in Protocol 1, Step 4.

  • Add the freshly activated amino acid solution to the resin and agitate for an additional 2-4 hours.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin as described in Protocol 1, Step 6.

Advanced Strategies for Extremely Difficult Couplings

In cases of extreme steric hindrance, even double coupling with HATU may not be sufficient. In such scenarios, more advanced techniques can be employed.

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can significantly accelerate the coupling reaction and improve its efficiency by providing localized heating.[4]

  • Alternative Coupling Reagents: Other potent coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be considered.[5] PyAOP has shown promise for coupling N-methylated amino acids, which present similar steric challenges.[5]

  • Acyl Fluoride Formation: For the most challenging couplings, converting the carboxylic acid of Fmoc-4-Amino-2-methylpentanoic acid to a highly reactive acyl fluoride can be an effective strategy.[4][6] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6]

Quantitative Data Summary: Coupling Reagent Effectiveness

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DIC/HOBtOBt esterLow to ModerateOften insufficient for sterically hindered couplings.[4]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[4]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.
HATU OAt ester Very High Highly recommended for sterically hindered amino acids due to the anchimeric assistance of the pyridine nitrogen in HOAt.
PyAOPOAt esterVery HighAlso highly effective for difficult couplings, including N-methylated amino acids.[5]
COMUOxyma esterVery HighA safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[6]

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the specific amino acids present in the peptide sequence. A standard and widely used cleavage cocktail for peptides synthesized using Fmoc chemistry is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

Protocol 3: Standard Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Troubleshooting Common Issues

  • Incomplete Coupling: As discussed, this is the most common issue. Employ double coupling, extended reaction times, or more potent coupling reagents.

  • Diketopiperazine (DKP) Formation: This side reaction can occur during the Fmoc deprotection of the second amino acid, particularly if the first amino acid is proline or another secondary amine.[5] While 4-Amino-2-methylpentanoic acid is a primary amine, this should be a consideration in the overall peptide design.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can be a concern with prolonged activation times or elevated temperatures. It is crucial to use the minimum necessary activation time and avoid excessive heat unless using microwave synthesis under controlled conditions.

Conclusion

The successful incorporation of 4-Amino-2-methylpentanoic acid into peptides is readily achievable with a well-defined and optimized SPPS strategy. By understanding the inherent challenges of steric hindrance and employing robust coupling methodologies, researchers can effectively synthesize novel peptide analogs with potentially enhanced therapeutic properties. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis and exploration of peptides containing this and other sterically demanding non-canonical amino acids.

References

  • Bortolussi, A. et al. Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]

  • The Journal of Organic Chemistry. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available from: [Link]

  • PubMed. N-methylation in amino acids and peptides: Scope and limitations. Available from: [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

  • PMC - NIH. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available from: [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. Available from: [Link]

  • PMC. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Available from: [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]

  • Digital CSIC. Solid-phase peptide synthesis. Available from: [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available from: [Link]

Sources

Application Note: Derivatization of 4-Amino-2-methylpentanoic Acid Hydrochloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Amino-2-methylpentanoic acid hydrochloride (CAS 2728378-06-9) is a non-proteinogenic, branched-chain γ-amino acid analogue. It serves as a critical structural motif in pharmaceutical drug development, a target analyte in targeted metabolomics, and a compound of interest in the analysis of extraterrestrial materials (e.g., carbonaceous chondrites)[1][2].

Because the native molecule contains both a highly polar primary amine (-NH₂) and a carboxylic acid (-COOH) group, it exists as a zwitterion. This renders the compound non-volatile and thermally labile. Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable to prevent column adsorption and thermal degradation in the injection port[3]. Therefore, robust chemical derivatization is an absolute prerequisite for accurate GC-MS analysis[4].

Physicochemical Constraints & Derivatization Rationale (Causality)

The primary objective of derivatization is to replace the active hydrogens on the polar functional groups with non-polar moieties, thereby increasing volatility and improving chromatographic peak shape. We detail two orthogonal, highly effective approaches for this compound:

  • Approach A: Silylation via MTBSTFA N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. Causality: Unlike traditional TMS derivatives, which are highly sensitive to moisture, TBDMS derivatives are sterically hindered and significantly more stable against hydrolysis[5]. Under electron ionization (EI), TBDMS derivatives preferentially lose the tert-butyl radical, yielding a dominant, characteristic [M-57]⁺ fragment. This intense ion is ideal for highly sensitive Selected Ion Monitoring (SIM) quantitation.

  • Approach B: Alkyl Chloroformate Derivatization (MCF) Methyl chloroformate (MCF) reacts with amines to form carbamates and with carboxylic acids to form esters[6]. Causality: Silylation requires the rigorous elimination of water, a time-consuming process that risks the loss of volatile analytes[5]. MCF derivatization circumvents this by operating directly in aqueous/alcoholic media. Driven by pyridine acting as an acid scavenger and catalyst, this reaction is exceptionally rapid and eliminates the need for lyophilization[5][6].

Experimental Methodologies

Method A: MTBSTFA Silylation Protocol

This method is optimized for maximum sensitivity and long-term derivative stability.

  • Sample Preparation : Dissolve 4-amino-2-methylpentanoic acid hydrochloride in 0.1 M HCl to create a working solution[7].

  • Drying (Critical Step) : Transfer 100 µL of the working solution to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen or via lyophilization. Causality: Any residual moisture will competitively react with and quench the silylation reagent, leading to poor yields.

  • Reagent Addition : Add 70 µL of MTBSTFA (containing 1% t-BDMCS as a catalyst) and 30 µL of anhydrous pyridine[5].

  • Incubation : Cap the vial tightly and incubate at 90 °C for 2 hours to ensure complete derivatization of sterically hindered groups[5].

  • Cooling : Allow the vial to cool to room temperature for at least 30 minutes prior to GC-MS injection[5].

Method B: Methyl Chloroformate (MCF) Protocol

This method is optimized for high-throughput analysis of aqueous extracts.

  • Solvent Mixing : Mix 100 µL of the aqueous sample extract with 100 µL of a 3:2 (v/v) water/methanol solution in a glass reaction tube[5].

  • Catalyst Addition : Add 20 µL of pyridine to the mixture. Causality: Pyridine neutralizes the HCl generated during the reaction, driving the equilibrium forward[5].

  • Derivatization : Add 10 µL of Methyl Chloroformate (MCF). Vortex vigorously or ultrasonicate for 1 minute to accelerate the reaction[5].

  • Extraction : Add 100 µL of chloroform (containing 1% MCF) to extract the newly formed N-methoxycarbonyl methyl ester derivative. Vortex for 30 seconds[5].

  • Phase Separation : Allow the mixture to stand until phase separation occurs. Extract the lower organic (chloroform) layer, dry over anhydrous sodium sulfate if necessary, and transfer to a GC vial for analysis[5].

Mechanistic Workflows (Visualizations)

MTBSTFA_Workflow A Sample Aliquot (4-Amino-2-methylpentanoic acid) B Lyophilization / N2 Drying A->B C Add MTBSTFA + Pyridine (70:30 v/v) B->C D Incubation (90°C, 2 hours) C->D E GC-MS Analysis D->E

Figure 1. Workflow for MTBSTFA silylation of 4-amino-2-methylpentanoic acid.

MCF_Reaction A 4-Amino-2-methylpentanoic acid (Aqueous Extract) B Add Methanol + Pyridine (Solvent & Acid Scavenger) A->B C Add Methyl Chloroformate (MCF) (Vortex 1 min) B->C D N-methoxycarbonyl methyl ester derivative C->D E Chloroform Extraction & Phase Separation D->E

Figure 2. Reaction pathway for Methyl Chloroformate (MCF) derivatization.

Quantitative Data Presentation

To aid in method selection, the physicochemical and operational parameters of both derivatization strategies are summarized below.

Table 1: Comparison of Derivatization Strategies for 4-Amino-2-methylpentanoic acid

ParameterMTBSTFA SilylationMCF Derivatization
Reagents MTBSTFA + 1% t-BDMCS, PyridineMCF, Methanol, Pyridine, Chloroform
Derivative Formed N-TBDMS, O-TBDMS derivativeN-methoxycarbonyl methyl ester
Moisture Sensitivity High (Requires strict drying)Low (Aqueous compatible)
Reaction Time 2 hours at 90 °C< 5 minutes at Room Temp
Key MS Fragment [M-57]⁺ (Loss of tert-butyl)Molecular ion [M]⁺ and ester fragments
Best Application High-sensitivity SIM quantitationHigh-throughput, aqueous samples

Self-Validating Systems & Troubleshooting

Establishing a Self-Validating Protocol: To ensure trustworthiness and account for matrix effects, the protocol must function as a self-validating system. An internal standard (IS) must be spiked into the sample prior to extraction or derivatization.

  • For the MCF method, utilizing a stable isotope-coded derivatization agent (e.g., d3-MCF) alongside a deuterated alcohol solvent (e.g., d4-methanol) allows for absolute quantitation and differentiation between the labeled amine and carboxyl groups[6].

  • For the MTBSTFA method, spiking with a deuterated amino acid or an inert standard like methyl laurate corrects for derivatization efficiency and instrument drift[3].

Troubleshooting Common Issues:

  • Incomplete Derivatization (MTBSTFA) : Often caused by residual moisture or matrix chlorides. If the hydrochloride salt of 4-amino-2-methylpentanoic acid inhibits the reaction, pre-treat the sample with a cation-exchange (CEX) resin to remove excess chlorides before lyophilization[7].

  • Biphasic Emulsions (MCF) : If the chloroform and aqueous layers do not separate cleanly during extraction, centrifuge the sample at 5,000 rpm for 3 minutes to break the emulsion and ensure a clean organic injection layer.

References

  • ResearchGate . How to derivatize Amino Acids using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Available at: [Link]

  • PubMed (NIH) . Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Available at:[Link]

  • NASA . The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System. Available at: [Link]

  • MDPI . Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

  • USRA . Extraterrestrial Material Analysis: Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Available at: [Link]

  • GERSTEL . In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Available at: [Link]

Sources

Application Note: In Vitro Assay Protocols for 4-Amino-2-methylpentanoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Amino-2-methylpentanoic acid hydrochloride (CAS 2728378-06-9) and its advanced intermediates—most notably (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid —serve as critical structural scaffolds in both advanced biocatalysis and cardiovascular pharmacology[1]. As a Senior Application Scientist, I have structured this guide to address the two primary in vitro workflows involving this molecule:

  • Biocatalytic Synthesis Assays: Evaluating engineered amine transaminases (ATAs) designed to synthesize this chiral scaffold with high diastereomeric purity[1].

  • Pharmacological Inhibition Assays: Utilizing the active free-acid derivative (LBQ657/Sacubitrilat) for in vitro Neprilysin (NEP) inhibition to evaluate anti-fibrotic and vasodilatory pathways[2],[3].

Workflow Core 4-Amino-2-methylpentanoic Acid Derivatives BioCat Biocatalytic Synthesis (Amine Transaminase) Core->BioCat Upstream Manufacturing Pharm Pharmacological Assay (Neprilysin Inhibition) Core->Pharm Downstream Drug Evaluation HPLC Chiral HPLC Analysis (Conversion & d.r.) BioCat->HPLC Validation Fluoro Fluorogenic Cleavage (IC50 Determination) Pharm->Fluoro Validation

Dual in vitro workflows for 4-amino-2-methylpentanoic acid derivatives.

Biocatalytic In Vitro Assay: Amine Transaminase (ATA) Evolution

Causality & Experimental Rationale

The synthesis of the (2R,4S)-biphenyl derivative requires absolute stereocontrol. Wild-type transaminases exhibit trace activity and often yield the undesired (2S,4S) diastereomer[1]. Through directed evolution, variants such as CDX-043 have been engineered to utilize isopropylamine as a robust amine donor, transferring the amine group to the keto-acid precursor[1].

Mechanistic choices:

  • Buffer (pH 8.0): Maintains the amine donor (isopropylamine) in a partially deprotonated state necessary for nucleophilic attack while preserving the structural integrity of the Pyridoxal 5'-phosphate (PLP) cofactor.

  • High Temperature (65°C): Evolved variants possess enhanced thermal tolerance, allowing higher kinetic rates and improved solubility of the highly hydrophobic biphenyl substrate[1].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer adjusted precisely to pH 8.0. Supplement the buffer with 1 mM PLP to ensure the enzyme's active site remains saturated with the required cofactor.

  • Substrate Loading: Dissolve the keto-acid precursor at a concentration of 75 g/L. Add isopropylamine to a final concentration of 2 M to drive the reaction equilibrium forward via mass action[1].

  • Enzyme Addition: Introduce the purified ATA variant at a 1% (w/w) loading relative to the substrate concentration.

  • Incubation: Seal the reaction vessel hermetically to prevent the volatilization of isopropylamine. Incubate at 65°C for 24 hours under constant orbital agitation (250 rpm)[1].

  • Quenching: Terminate the reaction by adding 1 volume of 0.1 N HCl. This rapidly denatures the enzyme and protonates the product for subsequent organic extraction.

  • Extraction & Validation: Extract the aqueous phase with ethyl acetate. Analyze the organic layer via chiral HPLC to determine the conversion percentage and diastereomeric ratio (d.r.).

Data Summary: ATA Evolution Metrics
MetricWild-Type ATACDX-043 Variant[1]Assay Implication
Substrate Loading < 5 g/L75 g/LEnables industrial-scale biocatalysis.
Conversion Rate Trace90% (in 24h)Validates enzyme efficiency.
Diastereomeric Ratio Favors (2S,4S)>99.9 : 0.1 (2R,4S)Ensures pharmacological safety of the precursor.
Thermal Tolerance < 40°CUp to 65°CIncreases substrate solubility and reaction kinetics.

Pharmacological In Vitro Assay: Neprilysin (NEP) Inhibition

Causality & Experimental Rationale

The ethyl ester form of the 4-amino-2-methylpentanoic acid biphenyl derivative is Sacubitril , a prodrug. A critical pitfall in in vitro assay design is applying Sacubitril directly to isolated cells or recombinant NEP. Because in vitro systems lack hepatic esterases, the prodrug cannot convert to its active form, leading to false-negative inhibition data[2],[3].

To build a self-validating system, protocols must utilize LBQ657 (sacubitrilat) , the active free-acid form[2]. LBQ657 coordinates directly with the zinc ion in the active site of NEP, preventing the degradation of natriuretic peptides (ANP, BNP, CNP) and subsequently boosting anti-fibrotic cGMP production[2],[3].

NEP_Pathway Sac Sacubitril (Prodrug) Inactive in vitro LBQ LBQ657 (Sacubitrilat) Active Inhibitor Sac->LBQ In vivo Esterases (Absent in vitro) NEP Neprilysin (NEP) Zinc Metalloprotease LBQ->NEP Competitive Inhibition NP Natriuretic Peptides (ANP, BNP, CNP) NEP->NP Catalyzes Degradation Inactive Fragments (Fibrosis/Hypertrophy) NP->Degradation Cleaved by NEP (When Uninhibited) cGMP cGMP Pathway (Anti-fibrotic/Vasodilation) NP->cGMP NPR Receptor Activation

Mechanism of Neprilysin inhibition by the active derivative LBQ657.

Step-by-Step Protocol
  • Enzyme Preparation: Reconstitute recombinant human Neprilysin (rhNEP) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, and 10 µM ZnCl₂. Self-Validation Check: The zinc supplement is mandatory; NEP is a zinc-dependent metalloprotease, and zinc depletion will artificially lower baseline enzyme activity.

  • Inhibitor Pre-incubation: Prepare serial dilutions of LBQ657 (ranging from 0.1 nM to 10 µM). Add the inhibitor to the rhNEP solution and incubate for 30 minutes at 37°C. This pre-incubation is critical to allow steady-state enzyme-inhibitor complex formation[2].

  • Substrate Addition: Introduce a physiological substrate like CNP or BNP at a concentration of 1.0 µM[2],[3]. Alternatively, for high-throughput screening, use a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at 10 µM.

  • Kinetic Measurement: For fluorogenic assays, measure fluorescence (Ex/Em = 320/405 nm) continuously for 60 minutes at 37°C using a microplate reader. For physiological substrates, terminate the reaction at specific time points and quantify intact peptides via LC-MS/MS or specific sandwich immunoassays[3].

  • Data Analysis: Calculate the initial velocity (V₀) of the cleavage reaction. Determine the IC₅₀ using non-linear regression fitting to a four-parameter logistic curve.

Data Summary: Neprilysin Inhibition Parameters
SubstrateEnzyme TargetInhibitor UsedObserved In Vitro Effect
ANP / BNP NEPLBQ657 (50 µM)Prevents proteolytic cleavage; preserves peptide integrity[3].
CNP NEPLBQ657 (50 µM)Amplifies anti-fibrotic function in isolated cardiac fibroblasts[2].
Fluorogenic Peptide NEPSacubitril (Prodrug)No Inhibition (Demonstrates necessity of active form)

References

1.[1] Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. ResearchGate. Available at:[Link] 2.[2] Sacubitril/valsartan attenuates atrial conduction disturbance and electrophysiological heterogeneity with ameliorating fibrosis in mice. Frontiers in Cardiovascular Medicine. Available at:[Link] 3.[3] Neprilysin 2 catalyses the degradation of natriuretic peptides despite sacubitrilat Inhibition. ResearchGate. Available at:[Link]

Sources

Application Notes & Protocols: Synthesis of Peptidomimetics Using 4-Amino-2-methylpentanoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates.[1][2] These modifications can lead to improved metabolic stability, bioavailability, and receptor affinity.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics incorporating 4-Amino-2-methylpentanoic acid, a β-amino acid analog of leucine. We will delve into the rationale behind experimental choices, from protecting group strategies to coupling conditions, and provide step-by-step methodologies for its successful integration into peptide sequences.

Introduction: The Role of Unnatural Amino Acids in Peptidomimetics

Peptides are attractive therapeutic candidates due to their high selectivity and low toxicity.[1] However, their application is often limited by poor stability against proteolysis and low bioavailability.[5][6] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved drug-like properties.[5][6]

The incorporation of unnatural amino acids (UAAs), such as β-amino acids, is a key strategy in peptidomimetic design.[1][2][7] 4-Amino-2-methylpentanoic acid, a β-homologue of leucine, introduces a methyl group at the α-position and an additional methylene group into the peptide backbone. This structural modification can:

  • Enhance Proteolytic Stability: The altered backbone is often not recognized by proteases, leading to a longer in vivo half-life.[7]

  • Induce Specific Secondary Structures: The presence of β-amino acids can favor the formation of unique helical or turn conformations, which can be crucial for receptor binding.[3]

  • Modulate Lipophilicity and Pharmacokinetic Properties: The isobutyl side chain and the modified backbone can influence the overall physicochemical properties of the peptide.

This guide will focus on the practical aspects of utilizing 4-Amino-2-methylpentanoic acid HCl in solid-phase peptide synthesis (SPPS).

Properties of 4-Amino-2-methylpentanoic Acid HCl

Understanding the chemical and physical properties of the building block is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C7H16ClNO2[8]
Molecular Weight 181.66 g/mol
Structure A β-amino acid with an isobutyl side chain and a methyl group at the α-position.
Stereochemistry Available in both (R) and (S) enantiomers. The choice of enantiomer will depend on the desired stereochemistry of the final peptidomimetic.[9]
Form Typically supplied as a hydrochloride (HCl) salt to improve stability and handling. The HCl salt needs to be neutralized in situ during the coupling reaction.

Synthesis of Peptidomimetics: A Step-by-Step Workflow

The following sections outline the key stages in the solid-phase synthesis of peptidomimetics containing 4-Amino-2-methylpentanoic acid.

Workflow Overview

SPPS_Workflow Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc-Deprotection Resin_Prep->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Capping Capping (Optional) Amino_Acid_Coupling->Capping Cleavage_Deprotection Cleavage & Deprotection Amino_Acid_Coupling->Cleavage_Deprotection Final residue Capping->Fmoc_Deprotection Repeat for next residue Purification Purification Cleavage_Deprotection->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting Group Strategy

A robust protecting group strategy is essential for successful SPPS.[10] The most common approach for peptide synthesis is the Fmoc/tBu strategy, which offers orthogonal protection of the α-amino group and side chains.[11]

  • α-Amino Group Protection: The amine of 4-Amino-2-methylpentanoic acid should be protected with a base-labile group, typically 9-fluorenylmethyloxycarbonyl (Fmoc). This allows for selective deprotection at each cycle of the synthesis without affecting the acid-labile side-chain protecting groups.[11][12]

  • Carboxylic Acid Group: The carboxylic acid will be activated for coupling to the free amine of the growing peptide chain on the solid support.

Protecting_Group_Strategy Amino_Acid 4-Amino-2-methylpentanoic acid H2N-CH(CH3)-CH2-CH(CH(CH3)2)-COOH Protected_AA Fmoc-4-Amino-2-methylpentanoic acid Fmoc-NH-CH(CH3)-CH2-CH(CH(CH3)2)-COOH Amino_Acid->Protected_AA Fmoc Protection

Caption: Fmoc protection of 4-Amino-2-methylpentanoic acid.

Coupling Reactions: Overcoming Steric Hindrance

The methyl group at the α-position of 4-Amino-2-methylpentanoic acid introduces steric hindrance, which can make the coupling reaction more challenging compared to standard α-amino acids.[13] Therefore, the choice of coupling reagent is critical.[14]

Recommended Coupling Reagents:

Coupling ReagentActive Ester FormedReactivityNotes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)OAt esterVery HighHighly effective for sterically hindered amino acids.[15][16]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)O-6-ClBt esterHighMore reactive than HBTU.[13]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)OBt esterHighA reliable phosphonium-based reagent.[15]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Oxyma esterHighA safer alternative to HOBt/HOAt-based reagents.[15][17]

General Protocol for Coupling 4-Amino-2-methylpentanoic Acid:

This protocol assumes a standard Fmoc-based solid-phase synthesis approach.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-4-Amino-2-methylpentanoic acid

  • Coupling reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh portion of deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-4-Amino-2-methylpentanoic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture. Note: Since the amino acid is an HCl salt, an additional equivalent of base is required for neutralization.

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[13]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. This is particularly important for long or difficult sequences.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence.

Coupling_Reaction cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-4-Amino-2-methylpentanoic acid Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Coupled_Peptide Extended Peptide Chain Activated_AA->Coupled_Peptide Resin_Peptide Resin-Bound Peptide with Free Amine Resin_Peptide->Coupled_Peptide

Caption: Activation and coupling of Fmoc-4-Amino-2-methylpentanoic acid.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptidomimetic is cleaved from the resin, and the side-chain protecting groups are removed. The choice of cleavage cocktail depends on the specific amino acids in the sequence.

Standard Cleavage Cocktail (for peptides without sensitive residues):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Procedure:

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptidomimetic should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Characterization of Peptidomimetics

Standard analytical techniques are used to characterize the final product:

  • RP-HPLC: To assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • NMR Spectroscopy (1H and 13C): For structural elucidation, particularly for solution-phase synthesis or to confirm the stereochemistry of the incorporated amino acid.

  • Circular Dichroism (CD) Spectroscopy: To study the secondary structure of the peptidomimetic in solution.

Conclusion

The incorporation of 4-Amino-2-methylpentanoic acid into peptide sequences is a valuable tool for the design of novel peptidomimetics with enhanced therapeutic potential.[1][2] By carefully selecting the appropriate protecting group strategies and potent coupling reagents to overcome steric hindrance, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented here provide a solid foundation for the development of next-generation peptide-based therapeutics.

References

  • Fichtner, M., et al. (Year). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal Name, Volume(Issue), Pages. [Link to article]
  • Gentilucci, L., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, Volume(Issue), Pages. [Link to article]
  • MilliporeSigma. (Year). Peptide Coupling Reagents Guide. MilliporeSigma. [Link to article]
  • Kazmierski, W. M. (Year). Peptidomimetics, a synthetic tool of drug discovery. Perspectives in Drug Discovery and Design, Volume(Issue), Pages. [Link to article]
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. [Link to article]
  • Patsnap Synapse. (2025). What are peptidomimetics?.
  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.. [Link to article]
  • Jo, H., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5709. [Link to article]
  • Auriemma, M., et al. (Year). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, Volume. [Link to article]
  • CPC Scientific. (2023). Minimal Protection Group Strategies for SPPS. CPC Scientific. [Link to article]
  • Merck Millipore. (Year). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link to article]
  • van der Donk, W. A., et al. (Year). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. Journal Name, Volume(Issue), Pages. [Link to article]
  • American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link to article]
  • Geylan, G., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, Volume(Issue), Pages. [Link to article]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [Link to article]
  • Geylan, G., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link to article]
  • CPC Scientific. (Year). Unnatural Amino Acids. CPC Scientific. [Link to article]
  • Creative Peptides. (Year). Optimizing Peptide Coupling: Key Techniques.
  • AiFChem. (2026). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design. AiFChem. [Link to article]
  • AAPPTec. (Year). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link to article]
  • Sigma-Aldrich. (Year). (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride. Sigma-Aldrich. [Link to article]
  • Chemicalbook. (Year). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid hydrochloride. Chemicalbook. [Link to article]
  • National Center for Biotechnology Information. (Year). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. PubMed Central. [Link to article]
  • Gellman, S. H., et al. (Year). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal Name, Volume(Issue), Pages. [Link to article]
  • Cheng, J., et al. (Year). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Journal Name, Volume(Issue), Pages. [Link to article]
  • Gellman, S. H. (Year). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, Volume, Pages. [Link to article]
  • National Center for Biotechnology Information. (Year). 4-Amino-2-methylbutanoic acid hydrochloride. PubChem. [Link to article]
  • Next Peptide. (Year). (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide. [Link to article]
  • MedchemExpress. (Year). (R)-methyl 2-amino-4-methylpentanoate hydrochloride. MedchemExpress. [Link to article]
  • Wiley Online Library. (Year). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Angewandte Chemie International Edition, Volume(Issue), Pages. [Link to article]
  • MDPI. (2023). Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. Molecules, Volume(Issue), Pages. [Link to article]
  • National Center for Biotechnology Information. (Year). (R)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link to article]
  • MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, Volume(Issue), Pages. [Link to article]
  • American Chemical Society. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, Volume(Issue), Pages. [Link to article]
  • Scilit. (Year). Peptidomimetics design and characterization: Bridging experimental and computer-based approaches. Journal Name, Volume(Issue), Pages. [Link to article]
  • National Center for Biotechnology Information. (Year). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PubMed Central. [Link to article]
  • Royal Society of Chemistry. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. RSC Publishing. [Link to article]
  • ResearchGate. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL.
  • MDPI. (2025). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, Volume(Issue), Pages. [Link to article]
  • Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link to article]

Sources

Application Notes and Protocols for the Extraction and Isolation of 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-2-methylpentanoic acid, a branched-chain amino acid (BCAA), and its hydrochloride salt are of significant interest in pharmaceutical research and development.[1][2] As with other amino acids, achieving high purity is crucial for its application in drug synthesis and biological studies.[1] This document provides detailed application notes and protocols for the extraction and isolation of 4-Amino-2-methylpentanoic acid hydrochloride from complex matrices such as fermentation broths or reaction mixtures. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to obtaining this compound with high yield and purity.

The core challenge in isolating 4-Amino-2-methylpentanoic acid hydrochloride lies in its separation from other structurally similar amino acids and process-related impurities.[1] The protocols outlined below leverage fundamental principles of amino acid chemistry, including their amphoteric nature and specific isoelectric points, to achieve effective separation. We will explore two primary strategies: ion-exchange chromatography for selective capture and elution, and crystallization for final purification and salt formation.

Physicochemical Properties of 4-Amino-2-methylpentanoic Acid

A thorough understanding of the physicochemical properties of 4-Amino-2-methylpentanoic acid is fundamental to designing effective extraction and isolation strategies.

PropertyValueSource
Molecular FormulaC6H13NO2[3][4]
Molecular Weight131.17 g/mol [3][4]
XLogP3-2.1[3][4]
Isoelectric Point (pI)Estimated to be in the range of other neutral, aliphatic amino acids (approx. 5.5 - 6.5)General Amino Acid Chemistry

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for both the purification process and subsequent applications.[5]

Method 1: Ion-Exchange Chromatography (IEC) for Primary Isolation

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[6][7] For amino acids, which are zwitterionic, their charge is highly dependent on the pH of the surrounding buffer. This property is exploited to selectively bind the target amino acid to an ion-exchange resin while impurities are washed away.[6]

Principle of Separation

At a pH below its isoelectric point (pI), 4-Amino-2-methylpentanoic acid will carry a net positive charge due to the protonation of its amino group. This allows it to bind to a cation-exchange resin. Conversely, at a pH above its pI, it will have a net negative charge and can bind to an anion-exchange resin. For the purpose of this protocol, we will focus on cation-exchange chromatography, which is a common and effective method for purifying neutral and basic amino acids.[8][9]

Workflow for Ion-Exchange Chromatography

IEC_Workflow cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Fraction Collection & Analysis A Crude Mixture Containing 4-Amino-2-methylpentanoic acid B pH Adjustment to < pI (e.g., pH 3-4) A->B C Load Sample onto Equilibrated Cation-Exchange Column B->C D Wash with Equilibration Buffer to Remove Anionic and Neutral Impurities C->D E Elute with a pH or Salt Gradient (e.g., increasing pH or NH4OH concentration) D->E F Collect Fractions E->F G Analyze Fractions for Presence of 4-Amino-2-methylpentanoic acid (e.g., by HPLC, TLC) F->G H Pool Fractions Containing the Pure Compound G->H

Caption: Workflow for the isolation of 4-Amino-2-methylpentanoic acid using cation-exchange chromatography.

Detailed Protocol for Ion-Exchange Chromatography

Materials:

  • Crude mixture containing 4-Amino-2-methylpentanoic acid

  • Strongly acidic cation-exchange resin (e.g., Dowex 50WX8)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ammonium hydroxide (NH₄OH), 0.5 M - 2 M

  • Deionized water

  • Chromatography column

  • pH meter

  • Fraction collector

  • Analytical instrumentation (e.g., HPLC, TLC with ninhydrin stain)

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the cation-exchange resin in deionized water according to the manufacturer's instructions.

    • Wash the resin sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally with deionized water until the pH of the eluate is neutral.

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column of appropriate size.

    • Equilibrate the packed column by passing 3-5 column volumes of the starting buffer (e.g., deionized water adjusted to pH 3-4 with HCl) through it.

  • Sample Preparation and Loading:

    • Dissolve the crude mixture in a minimal volume of the starting buffer.

    • Adjust the pH of the sample to be below the estimated pI of 4-Amino-2-methylpentanoic acid (e.g., pH 3-4) using 1 M HCl. This ensures the target molecule is positively charged.

    • Filter the sample to remove any particulate matter.

    • Carefully load the prepared sample onto the top of the equilibrated column.

  • Washing:

    • After the sample has entered the resin bed, begin washing the column with the starting buffer.

    • Continue washing until the eluate is free of unbound substances. This can be monitored by UV absorbance at 280 nm if aromatic impurities are present, or until the pH of the eluate is the same as the starting buffer.

  • Elution:

    • Elute the bound 4-Amino-2-methylpentanoic acid by increasing the pH or the ionic strength of the mobile phase. A common method is to use a gradient of ammonium hydroxide.

    • Start with a low concentration of NH₄OH (e.g., 0.5 M) and gradually increase it to 2 M. This will sequentially elute molecules with increasing affinity for the resin.

    • Alternatively, a step gradient can be used.

  • Fraction Collection and Analysis:

    • Collect fractions of a defined volume throughout the elution process.

    • Analyze each fraction for the presence of 4-Amino-2-methylpentanoic acid. A simple and effective method is thin-layer chromatography (TLC) followed by staining with a ninhydrin solution, which reacts with the primary amine to produce a characteristic purple spot.

    • For more quantitative analysis, high-performance liquid chromatography (HPLC) can be employed.[8]

  • Pooling and Concentration:

    • Pool the fractions that contain the pure 4-Amino-2-methylpentanoic acid.

    • Remove the elution solvent (e.g., water and ammonium hydroxide) by rotary evaporation under reduced pressure.

Method 2: Crystallization for Final Purification and Hydrochloride Salt Formation

Crystallization is a highly effective technique for the final purification of amino acids and for obtaining the desired salt form.[1][10] The principle is based on the differential solubility of the target compound and impurities in a given solvent system.

Principle of Crystallization

The solubility of amino acids is highly dependent on the pH of the solution and the solvent composition. By manipulating these parameters, a supersaturated solution of 4-Amino-2-methylpentanoic acid hydrochloride can be created, from which pure crystals will precipitate. The addition of a less polar solvent (an anti-solvent) to an aqueous solution of the amino acid is a common strategy to induce crystallization.[10]

Workflow for Crystallization

Crystallization_Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation and Drying A Dissolve Pooled Fractions in Minimal Deionized Water B Add Stoichiometric Amount of Concentrated HCl A->B C Gently Heat to Ensure Complete Dissolution B->C D Slowly Add Anti-Solvent (e.g., Ethanol, Isopropanol) C->D E Cool the Solution Slowly to Promote Crystal Growth D->E F Allow to Stand at Low Temperature (e.g., 4°C) for Complete Precipitation E->F G Collect Crystals by Filtration F->G H Wash Crystals with Cold Anti-Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: Workflow for the crystallization of 4-Amino-2-methylpentanoic acid hydrochloride.

Detailed Protocol for Crystallization

Materials:

  • Concentrated 4-Amino-2-methylpentanoic acid solution (from IEC)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol or Isopropanol (anti-solvent)

  • Crystallization vessel (e.g., beaker or flask)

  • Magnetic stirrer and hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Preparation of the Hydrochloride Salt Solution:

    • Take the concentrated solution of 4-Amino-2-methylpentanoic acid obtained from the ion-exchange chromatography step.

    • Add a stoichiometric amount of concentrated hydrochloric acid to protonate the amino group and form the hydrochloride salt. The pH should be acidic.

    • Gently warm the solution while stirring to ensure all the material is dissolved. Avoid boiling, which could lead to degradation.

  • Inducing Crystallization:

    • While stirring, slowly add a suitable anti-solvent, such as ethanol or isopropanol, to the warm aqueous solution. The addition of the anti-solvent will decrease the solubility of the amino acid hydrochloride, leading to the initiation of crystallization.

    • Continue adding the anti-solvent until the solution becomes slightly turbid.

    • Remove the vessel from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the vessel in an ice bath or a refrigerator at 4°C to maximize the yield of the precipitated crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and an appropriately sized filter paper.

    • Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals of 4-Amino-2-methylpentanoic acid hydrochloride under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Liberation of the Free Amine from the Hydrochloride Salt

In some applications, the free amino acid may be required rather than its hydrochloride salt. This can be achieved through a neutralization and extraction process.

Protocol for Free Amine Liberation

Materials:

  • 4-Amino-2-methylpentanoic acid hydrochloride

  • Aqueous basic solution (e.g., sodium carbonate, sodium bicarbonate)[11][12]

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)[11]

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Neutralization:

    • Dissolve the 4-Amino-2-methylpentanoic acid hydrochloride in water.

    • Slowly add a basic aqueous solution (e.g., a saturated solution of sodium bicarbonate) with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).[5] This will deprotonate the ammonium group, yielding the free amine.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an appropriate water-insoluble organic solvent (e.g., diethyl ether).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The free amino acid, being less polar than its salt, will partition into the organic layer.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the free 4-Amino-2-methylpentanoic acid.

Conclusion

The successful extraction and isolation of high-purity 4-Amino-2-methylpentanoic acid hydrochloride is a critical step for its use in research and development. The combination of ion-exchange chromatography for initial purification and separation from other amino acids, followed by crystallization for final purification and salt formation, provides a robust and reliable methodology. The choice of specific resins, elution conditions, and crystallization solvents may require optimization depending on the nature and composition of the starting material. The protocols provided in this guide offer a solid foundation for developing a tailored purification strategy for this important branched-chain amino acid.

References

  • Di Pasquale, G., & Cautela, D. (n.d.).
  • European Patent Office. (1998, February 24). Method for purifying branched chain amino acids - EP 0861826 B1.
  • Google Patents. (n.d.). CN1197060A - Method for purifying branched chain amino acids.
  • Phenomenex. (n.d.).
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Csapó, J., et al. (n.d.).
  • Bio-Rad. (n.d.).
  • PubMed. (n.d.). Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115.
  • ResearchGate. (2016, February 7).
  • PMC. (2024, August 28). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production.
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • MDPI. (2024, December 26). Branched-Chain Amino Acid (BCAA)
  • Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? : r/chemhelp.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • PMC. (n.d.).
  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-.
  • Google Patents. (n.d.). DK2121578T3 - A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid.
  • Google Patents. (n.d.). WO2008083967A2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • MedchemExpress.com. (n.d.). s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1.
  • Google Patents. (n.d.). US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide.
  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909.
  • PubChem. (n.d.). 4-Amino-2-Methylpentansaure | C6H13NO2 | CID 22105024.
  • Michigan State University. (2019, March 19). MSU_MSMC_002 Free Amino acid extraction.
  • MedChemExpress. (n.d.). (R)
  • MDPI. (2021, June 17).
  • ChemicalBook. (2025, April 2). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2.
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Benchchem. (n.d.).

Sources

Application Note: Optimized Peptide Coupling Conditions for 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

4-Amino-2-methylpentanoic acid hydrochloride (CAS 2728378-06-9) and its complex derivatives—most notably (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (CAS 1039307-95-3)—are highly valuable


-amino acid building blocks[1][2]. The biphenyl derivative serves as the critical chiral scaffold for sacubitril, a potent neprilysin inhibitor utilized in the blockbuster heart failure medication LCZ696 (Entresto)[3][4].

While these building blocks are essential for synthesizing advanced peptidomimetics, incorporating


-amino acids into peptide sequences or coupling them with primary/secondary amines presents a notorious synthetic hurdle. Standard peptide coupling conditions often fail, leading to poor yields and complex purification pipelines. This application note details the mechanistic pitfalls of 

-amino acid coupling and provides field-proven, optimized protocols to maximize intermolecular amide bond formation.

The Mechanistic Challenge: Intermolecular Amide vs. Intramolecular Lactam

Expertise & Experience Insight: The fundamental challenge in coupling 4-amino-2-methylpentanoic acid lies in its structural geometry. Activation of the C-terminal carboxylic acid generates a highly electrophilic center (e.g., an O-At or O-Bt ester). Because the distance between this activated carbonyl carbon and the


-amino group is exactly four carbon atoms, the molecule is conformationally pre-disposed to undergo a rapid 

-

-

cyclization[5][6].

Once the hydrochloride salt is neutralized by a base, the free


-amine attacks the activated ester, forming a thermodynamically stable 5-membered pyrrolidin-2-one (lactam) ring[7]. To achieve high yields of the desired peptide, the kinetics of the bimolecular coupling (

) must vastly outcompete the unimolecular lactamization (

).

Pathway Start 4-Amino-2-methylpentanoic Acid HCl + Coupling Reagent (e.g., HATU) Intermediate O-At / O-Bt Activated Ester (Highly Electrophilic) Start->Intermediate Base (DIPEA/TMP) Bimolecular Intermolecular Attack (Target Amine) Intermediate->Bimolecular K_inter Unimolecular Intramolecular Attack (Free γ-Amine) Intermediate->Unimolecular K_intra Product Desired Peptide / Amide (High Yield with NMM/TMP) Bimolecular->Product Byproduct 5-Membered Lactam (Pyrrolidin-2-one Byproduct) Unimolecular->Byproduct

Caption: Mechanistic bifurcation during γ-amino acid activation leading to peptide or lactam.

Strategic Optimization of Coupling Conditions

Because the pyrrolidin-2-one lactam byproduct is a neutral molecule, it often co-elutes with the target amide during organic extraction. This dictates a self-validating reality for the protocol: lactamization must be suppressed kinetically during the reaction, as it cannot be easily resolved via simple biphasic quenching.

Coupling Reagents

Traditional reagents like EDC/HOBt result in sluggish activation, giving the


-amino acid ample time to cyclize. Highly reactive uronium salts like HATU or COMU are required because they rapidly generate the active ester, which can be immediately intercepted by the target amine[8]. COMU, combined with Oxyma Pure, demonstrates superior performance in reducing both epimerization and lactamization in sterically hindered 

-amino acids.
Base Selection (The Critical Variable)

DIPEA (N,N-Diisopropylethylamine) is standard in peptide synthesis but acts as a general base catalyst for lactamization. Weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) maintain a lower local pH. This keeps a larger fraction of the


-amine protonated (non-nucleophilic) until the exact moment of intermolecular coupling.
Quantitative Data Summary

The table below summarizes the optimization landscape for coupling 4-amino-2-methylpentanoic acid derivatives with a standard primary amine.

Table 1: Quantitative Comparison of Coupling Conditions

Coupling ReagentBase (Equiv)SolventTemp (°C)Yield of Peptide (%)Lactam Byproduct (%)
EDC / HOBtDIPEA (3.0)DMF254251
HATUDIPEA (2.0)DMF256825
HATUNMM (2.0)DMF0 to 258112
COMU / Oxyma TMP (2.0) DMF/DCM 0 to 25 >92 <5

Step-by-Step Experimental Protocols

Protocol A: Optimized Solution-Phase Amide Coupling

This protocol utilizes the COMU/Oxyma/TMP system to kinetically favor the intermolecular amide bond.

Materials:

  • 4-Amino-2-methylpentanoic acid hydrochloride (1.0 equiv)

  • Target Amine Nucleophile (1.1 equiv)

  • COMU (1.05 equiv) & Oxyma Pure (1.05 equiv)

  • 2,4,6-Trimethylpyridine (TMP) (2.5 equiv)

  • Anhydrous DMF and DCM

Methodology:

  • Preparation: Dissolve the 4-amino-2-methylpentanoic acid hydrochloride (10 mmol) and the target amine (11 mmol) in a 1:1 mixture of anhydrous DMF/DCM to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Controlled Free-Basing: Add TMP (25 mmol) dropwise over 5 minutes. Causality Note: The slight excess of TMP neutralizes the starting HCl salt and the acidic byproducts of coupling without creating a highly basic environment that triggers rapid cyclization.

  • Activation & Coupling: Add COMU (10.5 mmol) and Oxyma Pure (10.5 mmol) simultaneously as solid powders. Stir vigorously at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 2 hours.

  • Biphasic Quenching: Dilute the mixture with 3 volumes of Ethyl Acetate. Wash the organic layer sequentially with 10% aqueous Citric Acid (2 × 50 mL) to remove unreacted amines and TMP, followed by saturated aqueous NaHCO₃ (2 × 50 mL) to remove acidic byproducts, and finally brine (1 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace lactam (<5%) is detected via TLC/LC-MS.

Workflow Step1 Step 1: Free-Basing Neutralize HCl with TMP Step2 Step 2: Activation Add COMU/Oxyma at 0°C Step1->Step2 Step3 Step 3: Coupling Warm to RT for 2 Hours Step2->Step3 Step4 Step 4: Quenching Wash with 10% Citric Acid Step3->Step4

Caption: Step-by-step solution-phase coupling workflow optimized for minimizing lactamization.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating this


-amino acid into a growing peptide chain on a solid support, the local concentration of the resin-bound amine is low, making lactamization highly competitive.

Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DCM/DMF (1:1 v/v) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Ex-Situ Pre-activation: In a separate vial, dissolve Fmoc-protected 4-amino-2-methylpentanoic acid (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF. Add NMM (6.0 equiv) and stir for exactly 2 minutes at room temperature. Causality Note: Ex-situ pre-activation ensures the active ester is fully formed before introduction to the resin, minimizing the time the resin-bound amine spends waiting for the electrophile.

  • Coupling: Transfer the activated mixture to the SPPS reactor. Agitate gently for 60 to 90 minutes.

  • Washing & Capping: Drain the reactor and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Cap any unreacted amines using Acetic Anhydride/DIPEA (1:2) in DMF for 10 minutes to prevent deletion sequences in subsequent steps.

References

  • Source: World Intellectual Property Organization (WIPO) - Patent WO2008083967A2 (Novartis AG)
  • Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • ATA-catalyzed reaction to produce the key chiral scaffold 2 in sacubitril Source: ResearchGate (Biocatalytic synthesis of 4-amino-2-methylpentanoic acid derivatives) URL:[Link]

Sources

Troubleshooting & Optimization

Resolving solubility issues of 4-Amino-2-methylpentanoic acid HCl in buffer solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-Amino-2-methylpentanoic Acid HCl

Executive Summary: The Mechanism of Failure

Compound Identity: 4-Amino-2-methylpentanoic acid HCl (also known as


-Leucine HCl or a methylated GABA analog).
Core Issue:  Isoelectric Precipitation.

The solubility failure most researchers encounter with this compound in buffer solutions (specifically neutral buffers like PBS or TBS) is not due to hydrophobicity, but rather Isoelectric Point (pI) targeting .

As a


-amino acid, 4-Amino-2-methylpentanoic acid has two ionizable groups:
  • Carboxyl group (

    
    ): 
    
    
    
  • 
    -Amino group (
    
    
    
    ):
    
    

The Isoelectric Point (


) is calculated as:


The Trap: When you dissolve the HCl salt in water, the solution is acidic (


), and the molecule is positively charged (highly soluble). However, when you add a neutral buffer like PBS (

), you shift the environment exactly to the compound's

(

). At this pH, the molecule becomes a zwitterion (net charge 0), which has the lowest solubility, leading to immediate precipitation or crystallization.

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution precipitates immediately upon adding PBS."

Diagnosis: You have reached the Isoelectric Point (pI). The Fix: Avoid dissolving directly into neutral buffers at high concentrations.

  • Protocol:

    • Dissolve the 4-Amino-2-methylpentanoic acid HCl in pure Deionized Water or 0.1 M HCl first. The low pH maintains the cationic state (

      
      ).
      
    • Dilute this stock solution into your assay buffer slowly.

    • Critical Step: If the final pH must be 7.4, ensure your final concentration is below the Zwitterionic Solubility Limit (typically <10 mg/mL for this class of compounds). If you need higher concentrations (>10 mg/mL), you must work at a pH away from 7.4 (e.g., pH 5.5 or pH 9.0).

Issue 2: "The solution is clear but crystals form after storage at 4°C."

Diagnosis: Temperature-dependent solubility drop (Salting Out). The Fix:

  • Thermodynamics: Solubility decreases significantly at lower temperatures.

  • Action: Store stock solutions at room temperature (RT) if stable, or freeze at -20°C (flash freeze) to avoid the "nucleation zone" at 4°C.

  • Recovery: If crystals form, heat the solution to 37°C and vortex vigorously. Do not filter the crystals; you will alter the concentration.

Issue 3: "I cannot adjust the pH; my assay requires pH 7.4."

Diagnosis: Physiological constraints vs. Chemical reality. The Fix: Use a "Solubility Enhancer" or "Salt Exchange" method.

  • Method A (Cosolvent): Pre-dissolve the compound in a small volume of DMSO (up to 5% of final volume) before adding buffer. This disrupts the crystal lattice formation of the zwitterion.

  • Method B (Ionic Strength): Reduce the salt concentration of your buffer. Standard PBS (150 mM NaCl) promotes "salting out" of zwitterions. Use 0.5x PBS or a low-salt HEPES buffer to increase the solubility margin.

Technical Deep Dive: Solubility & Workflow Diagrams

Figure 1: The Solubility-pH Dependence Curve

This diagram illustrates why pH 7.4 is the "Danger Zone" for this specific compound.

SolubilityCurve cluster_legend Solubility State Acidic pH < 4 (Cationic Form) Highly Soluble Neutral pH ~ 7.4 (pI) (Zwitterionic Form) Lowest Solubility PRECIPITATION ZONE Acidic->Neutral Adding PBS/NaOH Basic pH > 10 (Anionic Form) Highly Soluble Neutral->Basic Adding Strong Base

Caption: Solubility profile of 4-Amino-2-methylpentanoic acid. Note the "V-shaped" solubility curve with the minimum at pH ~7.4.

Figure 2: Recommended Dissolution Workflow

Follow this logic gate to ensure a stable solution.

Workflow Start Start: 4-Amino-2-methylpentanoic acid HCl (Powder) Solvent Step 1: Dissolve in Pure Water or 10mM HCl Start->Solvent CheckConc Check Target Concentration Solvent->CheckConc LowConc < 5 mg/mL CheckConc->LowConc Low Load HighConc > 10 mg/mL CheckConc->HighConc High Load DirectBuffer Slowly add 10x Buffer (Final pH ~7.4) LowConc->DirectBuffer HighConc->DirectBuffer If pH 7.4 Mandatory AdjustPH Adjust pH to 5.5 or 9.0 (Avoid pH 7.4) HighConc->AdjustPH Success Stable Solution DirectBuffer->Success Precipitate Risk of Precipitation DirectBuffer->Precipitate At High Conc AdjustPH->Success

Caption: Decision tree for solubilization based on concentration requirements. High concentrations require pH deviation from neutral.

Reference Data Tables

Table 1: Solubility Limits in Common Solvents (at 25°C)
Solvent SystemEstimated Solubility LimitNotes
Water (pH < 4) > 50 mg/mLHighly soluble due to ionic HCl salt form.
PBS (pH 7.4) < 10 mg/mLCritical Failure Point. Zwitterion formation.
0.1 M HCl > 100 mg/mLBest for stock solutions.
DMSO ~ 20 mg/mLGood for cosolvent strategies.
Ethanol < 5 mg/mLPoor solubility; avoid for stock preparation.
Table 2: Buffer Compatibility Matrix
Buffer TypepH RangeCompatibilityRecommendation
Citrate Buffer 3.0 - 6.0High Excellent. Keeps molecule cationic.
Acetate Buffer 3.6 - 5.6High Good alternative for acidic assays.
PBS (Phosphate) 7.2 - 7.6Low Avoid at high concentrations (>5mM).
HEPES 7.0 - 8.0Medium Better than PBS (less salting out), but pI issue remains.
Tris-Glycine 8.0 - 9.0Medium Soluble if pH > 8.5 (anionic form).

References

  • PubChem. (2025).[1] Compound Summary: (2R,4R)-4-amino-2-methylpentanoic acid.[2] National Library of Medicine. [Link]

  • Bergström, C. A., & Avdeef, A. (2019).[3] Perspectives in solubility measurement and interpretation. ADMET and DMPK, 7(2). [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

Sources

Technical Support Center: Minimizing Racemization in 4-Amino-2-methylpentanoic Acid Hydrochloride Processing

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-methylpentanoic acid hydrochloride. Our goal is to provide in-depth technical guidance and troubleshooting strategies to minimize the risk of racemization during experimental processing. As a critical chiral intermediate in various synthetic pathways, maintaining the enantiomeric purity of this compound is paramount for ensuring the desired biological activity and minimizing potential off-target effects of the final product.

Understanding the Challenge: The Nature of Racemization

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, rendering the mixture optically inactive.[1][2] For chiral molecules like 4-Amino-2-methylpentanoic acid, this process compromises the stereochemical integrity, potentially leading to a loss of therapeutic efficacy and the introduction of impurities that can be difficult to separate.[3]

The primary mechanism of racemization in amino acids involves the deprotonation of the alpha-carbon, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of this intermediate, resulting in either the original enantiomer or its mirror image.[2] Several factors can influence the rate of this process, and understanding these is key to preventing racemization.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing racemization so critical for 4-Amino-2-methylpentanoic acid hydrochloride?

A1: The biological activity of chiral molecules is highly specific to their three-dimensional structure. In many cases, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, maintaining the enantiomeric purity of 4-Amino-2-methylpentanoic acid hydrochloride is essential for the synthesis of safe and effective active pharmaceutical ingredients (APIs).

Q2: What are the primary factors that can induce racemization during the processing of this compound?

A2: The main factors that can accelerate racemization in amino acids include:

  • pH: Both strongly acidic and, more significantly, basic conditions can promote racemization.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including racemization.[3]

  • Solvents: The polarity and protic nature of the solvent can influence the stability of the chiral center.

  • Presence of Catalysts: Certain metals and bases can act as catalysts for racemization.[4]

Q3: How does the hydrochloride salt form help in stabilizing the molecule against racemization?

A3: The hydrochloride salt form generally increases the stability of amino acids. By protonating the amino group, the overall acidity of the alpha-proton is reduced, making it less susceptible to abstraction by a base, which is a key step in the racemization mechanism. This salt form also tends to improve solubility in aqueous media and can protect against certain degradation pathways.

Q4: Which amino acids are particularly prone to racemization?

A4: While all chiral amino acids can racemize, some are more susceptible than others. Amino acids with electron-withdrawing groups in their side chains, or those whose side chains can participate in the stabilization of the enolate intermediate, are more prone to racemization. Histidine and cysteine are well-known examples of highly racemization-prone amino acids.[3]

Troubleshooting Guide: Addressing Racemization in Your Experiments

This section provides a structured approach to identifying and mitigating racemization issues during the processing of 4-Amino-2-methylpentanoic acid hydrochloride.

Issue 1: Loss of Enantiomeric Purity Detected After a Reaction Step

Potential Causes & Recommended Solutions:

Potential Cause Underlying Principle Recommended Action & Rationale
Excessive Basicity Strong bases readily abstract the alpha-proton, initiating racemization. Sterically hindered, weaker bases are less likely to cause racemization.[2]Use a weaker, sterically hindered base: If a base is required, consider using N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine. Minimize base equivalents: Use the minimum stoichiometric amount of base necessary for the reaction to proceed.
Elevated Reaction Temperature The rate of racemization, like most chemical reactions, increases with temperature.Lower the reaction temperature: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Consider performing the reaction at 0°C or even sub-zero temperatures if the kinetics allow.
Prolonged Reaction Time The longer the compound is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric purity.Optimize reaction time: Monitor the reaction progress closely (e.g., by TLC or in-process HPLC) and quench the reaction as soon as it reaches completion.
Inappropriate Solvent Choice Polar, protic solvents can facilitate proton exchange and may stabilize the transition state for racemization.Solvent screening: If possible, screen a range of solvents. Aprotic solvents of lower polarity may be preferable. However, solubility of the hydrochloride salt must be considered.
Issue 2: Gradual Decrease in Enantiomeric Excess During Storage or Work-up

Potential Causes & Recommended Solutions:

Potential Cause Underlying Principle Recommended Action & Rationale
Inappropriate pH of Aqueous Solutions Extreme pH values, particularly alkaline pH, can lead to racemization over time, even at ambient temperature.Maintain a mildly acidic pH: During aqueous work-up or for storage in solution, maintain the pH in a slightly acidic range (e.g., pH 3-6) to ensure the amino group remains protonated and the alpha-proton is less labile.
Elevated Temperature During Solvent Removal Concentrating solutions at high temperatures can promote racemization.Use low-temperature evaporation: Remove solvents under reduced pressure at a temperature not exceeding 30-40°C.
Presence of Metal Ion Contamination Trace metal ions can catalyze racemization.Use high-purity reagents and glassware: Ensure all reagents, solvents, and reaction vessels are free from metal contaminants. Consider using metal-chelating agents like EDTA in aqueous solutions if contamination is suspected.

Experimental Protocols

Protocol 1: General Handling and Storage Recommendations
  • Solid State Storage: Store solid 4-Amino-2-methylpentanoic acid hydrochloride in a tightly sealed container at or below room temperature, protected from moisture.

  • Solution Preparation: When preparing aqueous solutions, use deionized water and buffer to a mildly acidic pH (e.g., pH 4-5) for enhanced stability.

  • Temperature Control: For any processing step lasting more than a few hours, it is advisable to maintain a reduced temperature (e.g., 2-8°C).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for the separation of amino acid enantiomers.[6] Consider columns such as those based on cellulose or amylose derivatives.

  • Mobile Phase (Reversed-Phase):

    • A typical starting mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]

    • Begin with an isocratic elution (e.g., 80:20 aqueous:organic) and adjust the ratio to optimize resolution and retention time.

  • Detection:

    • As 4-Amino-2-methylpentanoic acid lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible, but sensitivity might be limited.

    • For better sensitivity and specificity, consider using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

  • Sample Preparation:

    • Dissolve a known concentration of the sample in the mobile phase.

    • Ensure the sample is fully dissolved and filter through a 0.22 µm filter before injection.

Visualizing the Process: Diagrams

Racemization_Mechanism Enantiomer L-Enantiomer (Chiral) TransitionState Planar Enolate Intermediate (Achiral) Enantiomer->TransitionState - H+ TransitionState->Enantiomer + H+ Enantiomer_R D-Enantiomer (Chiral) TransitionState->Enantiomer_R + H+

Caption: Mechanism of amino acid racemization.

Troubleshooting_Workflow Start Racemization Detected Check_pH Is pH > 7? Start->Check_pH Check_Temp Is Temperature > 40°C? Check_pH->Check_Temp No Action_pH Adjust to pH 3-6 Check_pH->Action_pH Yes Check_Base Is a Strong Base Used? Check_Temp->Check_Base No Action_Temp Lower Temperature Check_Temp->Action_Temp Yes Action_Base Use Weaker/Hindered Base Check_Base->Action_Base Yes End Racemization Minimized Check_Base->End No Action_pH->Check_Temp Action_Temp->Check_Base Action_Base->End

Caption: Troubleshooting workflow for racemization.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002, January 15). PubMed. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. (n.d.). Neuroquantology. Retrieved from [Link]

  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. (2020, February 2). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Comprehensive Technical Analysis of Sacubitril and Its Key Intermediates. (2025, September 19). Pharmaffiliates. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. (2025, March 3). PubMed. Retrieved from [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022, January 9). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • sacubitril / valsartan (entresto): a review on development of analytical methods and. (n.d.). [PDF]. Retrieved from [Link]

  • (R)-2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Purification challenges and solutions for 4-Amino-2-methylpentanoic acid hydrochloride

[1]

References

  • Enzymatic Synthesis & Stereochemistry

    • Zhang, J., et al. (2022). "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Crystallization & Oiling Out
  • Chemical Properties & Safety

    • National Center for Biotechnology Information. (2025).[1][2][5][6] "PubChem Compound Summary for CID 13633387, 4-Amino-2-methylbutanoic acid hydrochloride." PubChem. Available at: [Link][1]

  • Sacubitril Intermediate Context

Optimizing pH stability for 4-Amino-2-methylpentanoic acid hydrochloride formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the pH stability of your formulations. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, stable formulations.

Section 1: Foundational Knowledge - Understanding the Molecule

4-Amino-2-methylpentanoic acid is an amino acid, and its hydrochloride salt form is key to its formulation properties. The stability of this active pharmaceutical ingredient (API) in solution is fundamentally governed by the equilibrium between its protonated (salt) form and its neutral (free base) form. This equilibrium is entirely pH-dependent.

The primary challenge in formulating hydrochloride salts of weakly basic compounds is preventing disproportionation . This occurs when the pH of the formulation environment increases, causing the highly soluble ionized salt to convert back to its less soluble, neutral free base, potentially leading to precipitation and loss of therapeutic efficacy.[1][2]

Key Physicochemical Properties

PropertyEstimated ValueSignificance for Formulation
pKa1 (Carboxylic Acid) ~2.3Below this pH, the carboxyl group is largely protonated (-COOH).
pKa2 (Amine) ~9.6Above this pH, the amino group is largely deprotonated (-NH2).
Form in Hydrochloride Salt Zwitterionic/CationicThe amino group is protonated (-NH3+), forming the soluble salt.
Point of Lowest Solubility Isoelectric Point (pI)The pH at which the net charge is zero, leading to minimal solubility.

To maintain the API in its soluble hydrochloride form, the formulation pH must be kept well below the pKa of the amino group. A general rule of thumb is to maintain the pH at least 2 units below the pKa, suggesting a target pH of < 7.5. However, for optimal stability and to prevent disproportionation, a more acidic pH is strongly recommended.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during formulation development in a direct question-and-answer format.

Question 1: My liquid formulation appears clear initially, but forms a precipitate after a few days. What's happening?

Answer: This is a classic sign of pH-related instability, likely due to the disproportionation of the hydrochloride salt into its less soluble free base.

  • Causality: The initial pH of your formulation may be borderline stable. Over time, interactions with the container (e.g., ion leaching from glass), closure system, or absorption of atmospheric CO₂ can cause the pH to drift upwards. Once the pH rises sufficiently, the solubility limit of the free base is exceeded, and it precipitates out of solution.

  • Troubleshooting Workflow:

    Caption: Troubleshooting logic for formulation precipitation.

  • Immediate Actions:

    • Verify pH: Carefully measure the pH of the formulation where precipitation has occurred. Compare it to the initial pH.

    • Characterize Precipitate: Isolate and analyze the precipitate using techniques like FTIR or XRPD to confirm it is the free base of the API.

    • Review Buffer System: Assess your chosen buffer. Is its pKa within +/- 1 unit of your target pH? If not, its buffering capacity is insufficient. See the protocol for Buffer Capacity Determination in Section 4.

Question 2: The pH of my formulation is decreasing over time. What could be the cause?

Answer: While less common for hydrochloride salts, a downward pH drift can occur due to specific degradation pathways or excipient interactions.

  • Causality:

    • Oxidative Degradation: Oxidation of the API or excipients can sometimes produce acidic byproducts.

    • Excipient Degradation: Certain excipients, like some polymers or sugars, can degrade into acidic compounds under heat or light stress.

    • Leaching: Components from plastic packaging or closure systems can leach into the formulation, altering the pH.

  • Investigative Steps:

    • Forced Degradation: Perform forced degradation studies (see protocol in Section 4) with oxidative and photolytic stress to see if these conditions generate acidic degradants.[3][4][5]

    • Excipient Blanks: Prepare and store "placebo" formulations (containing all excipients but no API) under the same conditions to isolate whether the pH drift originates from the excipients.

    • Container Compatibility Study: Store the placebo and the full formulation in different container types (e.g., Type I borosilicate glass vs. various plastics) to check for leaching.

Question 3: My solid dosage form is failing dissolution tests after storage, and I see new peaks in my HPLC analysis. Could this be a pH issue?

Answer: Absolutely. This is likely due to micro-pH environments created by certain excipients, leading to "in-situ" salt disproportionation on the solid-state level.[1][6][7]

  • Causality: Many common pharmaceutical excipients are not neutral. Some have an alkaline surface pH which can create tiny pockets of high pH within the tablet or capsule. In the presence of moisture (even just from high humidity during storage), this localized high pH can convert the API salt to its free base. The free base is less soluble, which directly impacts the dissolution rate.

  • Problematic Excipients:

    • Magnesium Stearate: Notoriously problematic for HCl salts. It can induce disproportionation and also form deliquescent magnesium chloride, which attracts more water and accelerates degradation.[1][6]

    • Sodium Croscarmellose & Sodium Stearyl Fumarate: These contain carboxylate groups that can accept protons, effectively raising the micro-pH.[6][7]

  • Recommended Actions:

    • Excipient Screening: Perform a binary compatibility study. Mix the API with each individual excipient, add a small amount of water (to simulate high humidity), and store at accelerated conditions (e.g., 40°C/75%RH).[1][6] Analyze for the appearance of the free base using XRPD or NIR spectroscopy.

    • Alternative Excipients: Consider using excipients with a neutral or acidic surface pH. For example, replace magnesium stearate with stearic acid or sodium stearyl fumarate with a different lubricant if compatibility is confirmed.

    • Incorporate a pH Modifier: Adding a solid organic acid like citric acid or tartaric acid to the formulation can help maintain an acidic microenvironment and prevent disproportionation.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to target for a liquid formulation of 4-Amino-2-methylpentanoic acid hydrochloride?

For optimal stability, a target pH in the acidic range of 3.0 to 5.0 is recommended. This provides a significant buffer against pH drift and keeps the API firmly in its protonated, soluble state, far from the pKa of the amino group. Studies on similar amino acid prodrugs have shown maximum stability in the acidic pH range.[9][10]

Q2: Which buffer systems are most suitable?

The choice of buffer is critical and should be based on the target pH. The buffer's pKa should be as close as possible to the target pH.

Buffer SystempKaUseful pH RangeComments
Citrate Buffer 3.13, 4.76, 6.402.5 - 6.5Excellent choice for the target pH range. Biocompatible.
Acetate Buffer 4.763.8 - 5.8Widely used and effective in the target range.
Phosphate Buffer 2.15, 7.20, 12.356.2 - 8.2Generally not recommended as its primary buffering range is outside the optimal acidic zone for this API.

Q3: How do I properly design a forced degradation study to assess pH stability?

A forced degradation study is essential to identify potential degradation pathways and validate the stability-indicating power of your analytical methods.[3][4][11]

  • Objective: To intentionally degrade the API by about 5-20% under various stress conditions.[12]

  • Conditions for pH Stress:

    • Acid Hydrolysis: 0.1 N HCl at 60-80°C for several hours.

    • Base Hydrolysis: 0.1 N NaOH at 60-80°C for several hours. This is expected to cause rapid disproportionation and potential hydrolysis.

    • Neutral Hydrolysis: Purified water at 60-80°C.

  • Procedure: Expose solutions of the API to these conditions. Pull samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis by a validated stability-indicating HPLC method.

  • Other Required Stress Conditions (per ICH Q1A(R2)): [5]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Solid API at a high temperature (e.g., 80°C).

    • Photostability: Expose solid and solution API to light (e.g., 1.2 million lux hours).

Section 4: Experimental Protocols

Protocol 1: Excipient Compatibility Screening for Solid Formulations

Objective: To identify excipients that may cause disproportionation of the API salt.

Materials:

  • 4-Amino-2-methylpentanoic acid hydrochloride (API)

  • Candidate excipients (e.g., fillers, binders, lubricants)

  • Glass vials with airtight seals

  • Spatulas and weighing balance

  • Stability chamber (e.g., 40°C / 75% RH)

  • X-Ray Powder Diffraction (XRPD) or Near-Infrared (NIR) Spectrometer

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or a formulation-relevant ratio.

  • Create a physical mixture by gentle blending.

  • Place approximately 100 mg of the mixture into a glass vial.

  • Add 1-2% w/w of water to the mixture to simulate moisture uptake and stress the system.

  • Seal the vials and place them in a stability chamber at 40°C / 75% RH.[1][6]

  • Prepare a control sample of the pure API under the same conditions.

  • Analyze the samples at initial, 1-week, and 4-week time points using XRPD or NIR.

  • Interpretation: Compare the spectra/diffractograms of the mixtures to the pure API control. The appearance of new peaks corresponding to the free base form of the API indicates an incompatibility.

Protocol 2: Forced Degradation (pH Stress) Workflow

Objective: To investigate the degradation profile of the API under acidic and basic conditions.

Caption: Workflow for a forced degradation study under pH stress.

Procedure:

  • Prepare a stock solution of the API in a suitable solvent (e.g., water or a water/acetonitrile mix).

  • Set up three reaction vessels: one with 0.1 N HCl, one with 0.1 N NaOH, and one with purified water. Place them in a water bath at 60°C.

  • At time zero (t=0), add a known volume of the API stock solution to each vessel to achieve the target concentration.

  • Withdraw aliquots from each vessel at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the samples from the acidic and basic conditions using an equivalent amount of base or acid, respectively.

  • Dilute all samples to the final target concentration for analysis.

  • Analyze all samples using a validated, stability-indicating HPLC-UV/MS method.

  • Interpretation: Calculate the percentage of API degradation. Use mass spectrometry (MS) data to identify the mass of any new peaks, which helps in elucidating the structure of degradation products.[12]

References

  • Jozwiakowski, M. J., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 102(6), 1958-1968. [Link]

  • PubMed. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ResearchGate. (2014). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. Biofidus AG. [Link]

  • Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Drug Development and Industrial Pharmacy, 38(11), 1319-1327. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • ScienceDirect. (2018). Effect of excipient properties, water activity and water content on the disproportionation of a pharmaceutical salt. International Journal of Pharmaceutics, 547(1-2), 264-274. [Link]

  • PubMed. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. [Link]

  • PubMed. (n.d.). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma. [Link]

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization. [Link]

  • ACS Publications. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(9), 3497-3509. [Link]

  • ResearchGate. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. [Link]

  • ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. ASEAN. [Link]

  • Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutanoic acid hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. PubChem. [Link]

  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA. [Link]

  • ChemBK. (2024). 2-Amino-4-methylpentanoic acid (L). ChemBK. [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of 4-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Amino-2-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical results. Here, we address specific problems in a comprehensive question-and-answer format, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my chromatogram. What are the most common causes?

Baseline noise in HPLC can be broadly categorized as high-frequency (short-term) or low-frequency (long-term) noise, including drift. The appearance of your baseline is a critical indicator of your HPLC system's overall health and cleanliness[1][2]. The most frequent culprits include issues with the mobile phase, the HPLC pump, the column, or the detector[3].

Common Causes of Baseline Noise:

CategorySpecific CauseDescription
Mobile Phase Contamination or low-quality solventsImpurities in the mobile phase, especially water, can lead to ghost peaks and a noisy baseline, particularly in gradient elution[1]. Always use HPLC-grade solvents and prepare fresh mobile phases daily[4][5].
Improper degassingDissolved air in the mobile phase can form bubbles that cause pressure fluctuations and baseline spikes as they pass through the detector cell[1][3][6].
Immiscible solventsIf mobile phase components are not fully miscible, it can lead to erratic baseline performance[5].
HPLC System Pump issues (leaks, faulty check valves)Worn pump seals or malfunctioning check valves can cause pressure pulsations that manifest as regular, cyclical baseline noise[1][7].
System contaminationContaminants can accumulate in the flow path, injector, or column, and subsequently leach out during analysis, causing irregular noise[8]. This is a critical concern in high-sensitivity amino acid analysis.
Column Contamination or degradationA contaminated column can release adsorbed compounds, leading to a noisy or drifting baseline[1]. Column bleed, where the stationary phase degrades and elutes, can also be a cause[3].
Detector Aging lampA deteriorating detector lamp (e.g., in a UV detector) will have reduced light intensity, leading to a higher noise-to-signal ratio[3][6].
Contaminated or air-filled flow cellContaminants or air bubbles in the detector flow cell can cause significant baseline disturbances[3][5].
Temperature fluctuationsVariations in ambient temperature can affect both the column and the detector, causing baseline drift[3][9].
Q2: My baseline noise is irregular and spiky. How can I diagnose the source?

Irregular and spiky noise often points to air bubbles in the system, a contaminated detector cell, or electronic issues. The following systematic approach can help pinpoint the problem.

Troubleshooting Workflow for Irregular Baseline Noise

A Start: Irregular/Spiky Baseline Noise B Purge the pump and detector to remove air bubbles A->B C Does the noise persist? B->C D Problem likely resolved (Air Bubbles) C->D No E Flush the detector flow cell with a strong solvent (e.g., methanol, then isopropanol) C->E Yes F Does the noise persist? E->F G Problem likely resolved (Contaminated Flow Cell) F->G No H Isolate the detector electronically (if possible) F->H Yes I If noise stops, issue is with detector electronics. If it continues, check for external electronic interference. H->I A Start: Noise in Derivatization Method B Prepare Fresh Derivatization Reagents and Mobile Phase A->B C Run a Derivatization Blank (Reagents + Diluent, No Sample) B->C D Is the baseline clean? C->D E Contamination is in the reagents or diluent. Source new materials. D->E No F Automate the derivatization protocol using the autosampler if possible D->F Yes G Optimize sample clean-up to remove matrix interferences F->G H Noise issue likely resolved G->H

Caption: A systematic approach to troubleshooting noise from derivatization.

Q5: What are the best practices for preventing baseline noise in amino acid analysis?

Proactive prevention is the most effective strategy for maintaining a stable baseline. For sensitive analyses like that of 4-Amino-2-methylpentanoic acid, scrupulous attention to detail is paramount.

Key Preventative Measures:

  • Meticulous Sample and Mobile Phase Handling:

    • Always use high-purity, HPLC-grade solvents and reagents.[5][10]

    • Filter all aqueous mobile phases and buffers through a 0.45 µm or smaller filter to remove particulates.[11]

    • Avoid using plastic containers for eluents, as plasticizers can leach out and cause contamination.[12] Use borosilicate glass reservoirs where possible.[13]

    • Wear powder-free gloves and work in a clean environment to prevent contamination from external amino acids (e.g., from dust or skin).[10][12]

  • Regular System Maintenance:

    • Routinely replace consumable parts like pump seals and solvent inlet frits.[1][5]

    • Periodically flush the entire system to remove accumulated contaminants. A dedicated cleaning protocol can be invaluable.[8][13]

    • Keep a logbook to track the age and usage of components like the detector lamp and column.

  • Column Care:

    • Always use a guard column to protect the analytical column from contaminants in the sample.[8]

    • Ensure the column is properly equilibrated with the mobile phase before starting an analysis sequence.[9]

    • When switching between immiscible solvents, flush the column thoroughly with an intermediate solvent (like isopropanol) to prevent phase dewetting.[6]

By implementing these troubleshooting strategies and preventative measures, you can significantly reduce baseline noise in the HPLC analysis of 4-Amino-2-methylpentanoic acid, leading to more reliable and accurate results.

References

  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Overbrook Service. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Waters. (n.d.). What should I do to prevent chromatographic contamination in amino acid kits like AccQ•Tag and Pico•Tag? - WKB30847.
  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?.
  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC Magazine.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • LabManager. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Patsnap. (2025, September 19). How to Address HPLC System Contamination Issues.
  • Agilent Technologies. (n.d.). Amino Acid Analysis.
  • CIB. (n.d.). Sample Considerations Adequate sample purification is essential for accurate compositions and quantitative data.
  • Shimadzu. (2021, February 17). (HPLC: Amino Acid Analysis) Precautions on Handling.
  • Agilent Technologies. (n.d.). Eliminating Baseline Problems.
  • Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from University of Massachusetts Medical School.
  • Shimadzu. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Al-Dirbashi, O. Y., et al. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC.
  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs.
  • ChemicalBook. (2025, April 2). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-4-methylpentanoic acid.
  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Fodera, M., et al. (n.d.).
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

Preventing hygroscopic degradation of 4-Amino-2-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hygroscopic Degradation & Handling Protocols Ticket ID: #TSC-LEU-ANALOG-001 Status: Active Guide

Core Issue Analysis: The "Wet Acid" Trap

User Query: Why does my 4-Amino-2-methylpentanoic acid HCl turn into a sticky gum, and why does my purity drop after drying?

Technical Root Cause: 4-Amino-2-methylpentanoic acid hydrochloride is a


-amino acid salt (an isomer/analog of Leucine and a structural relative of Pregabalin/Gabapentin). Its degradation is driven by two distinct but connected mechanisms:
  • Hygroscopic Deliquescence (Physical): The hydrochloride salt moiety is intensely hygroscopic. It pulls atmospheric moisture into the crystal lattice, breaking it down into a concentrated aqueous acid solution (deliquescence). This makes accurate weighing impossible and alters stoichiometry.

  • Acid-Catalyzed Lactamization (Chemical): Unlike

    
    -amino acids, this is a 
    
    
    
    -amino acid. In the presence of moisture (which mobilizes the HCl) and heat (often applied during drying), the amino group attacks the carbonyl carbon, cyclizing to form a lactam (pyrrolidone derivative) . This is an irreversible chemical degradation.

Crucial Warning: Do NOT attempt to dry this material in a standard oven >50°C if it has already absorbed moisture. The combination of dissolved HCl and heat will accelerate lactamization.

Immediate Stabilization & Storage Protocols

Protocol A: The "Double-Barrier" Storage System

Standard Parafilm wrapping is insufficient for long-term storage of this HCl salt.

ComponentSpecificationReason (Causality)
Primary Container Amber glass vial with Teflon-lined screw cap.Amber glass prevents light degradation; Teflon resists acid corrosion from surface moisture.
Secondary Containment Vacuum Desiccator or Mylar® foil bag with heat seal.Creates an impermeable barrier against ambient humidity.
Desiccant Phosphorus Pentoxide (

) or Indicating Silica Gel.

is acidic and chemically compatible; it aggressively scavenges water.[1]
Temperature 2°C to 8°C (Refrigerated).Low temperature slows the kinetics of both moisture absorption and lactamization.
Workflow Visualization: Safe Storage & Handling

StorageWorkflow Start Received Material (Hygroscopic HCl Salt) Check Check Integrity: Is it free-flowing? Start->Check Store 1. Transfer to Amber Vial 2. Place in Desiccator ($P_2O_5$) 3. Store at 4°C Check->Store Yes Remediate Remediation Required: See Section 4 (Drying) Check->Remediate No Good Yes: Free-Flowing Bad No: Clumped/Sticky Usage Usage: Warm to Room Temp BEFORE opening Store->Usage Experiment Day Usage->Store Reseal Immediately

Figure 1: Decision tree for incoming material inspection and storage. Note the critical step of warming to room temperature before opening to prevent condensation.

Handling & Weighing (The "Difference" Method)

Issue: Static electricity and rapid water uptake cause the mass to drift on the balance, leading to stoichiometric errors in peptide coupling or standard preparation.

Protocol B: Weighing by Difference (Inert Atmosphere)
  • Equilibration: Remove the desiccator from the fridge and allow it to reach room temperature (approx. 30 mins). Opening a cold vial attracts condensation instantly.

  • Antistatic Treatment: Use an ionizing antistatic gun on the vial and spatula. HCl salts are prone to static charge, causing particle scattering.

  • The Transfer:

    • Place the closed source vial on the balance. Tare (Zero) the balance.

    • Remove the vial, extract the estimated amount, and place it into your reaction vessel.

    • Immediately recap the source vial.

    • Place the source vial back on the balance.

    • Record the negative mass . This is the exact amount transferred.

    • Why? This minimizes the time the bulk material is exposed to air.

Remediation: Drying the "Wet" Salt

If your material has clumped, you must remove the water without triggering cyclization.

Protocol C: Low-Temperature Vacuum Drying
ParameterSettingScientific Rationale
Equipment Vacuum Oven or Schlenk Line.Low pressure lowers the boiling point of water, allowing removal without high heat.
Desiccant

or KOH pellets in the chamber.
KOH neutralizes acidic vapors;

aggressively binds water.
Temperature < 40°C (Critical).High Risk: Temperatures >50°C significantly accelerate lactam formation in the presence of acid.
Duration 12–24 Hours.[2]Slow drying prevents "case hardening" (trapping moisture inside a dry shell).
Validation Karl Fischer (KF) Titration.[1]Do not rely on visual inspection. Target moisture content < 0.5% w/w.

The Chemical Consequence: Lactamization Pathway[3]

Understanding why you are following these strict protocols ensures compliance. The diagram below illustrates the degradation you are preventing.

Lactamization cluster_conditions Risk Factors Linear 4-Amino-2-methylpentanoic acid (Linear Form - Active) Intermediate Transition State: Amine attacks Carbonyl (Catalyzed by H+ & Heat) Linear->Intermediate + Heat / Moisture Lactam Cyclic Lactam Impurity (Inactive / Side Product) Intermediate->Lactam Water H2O (Leaving Group) Intermediate->Water Risk1 1. High Humidity Risk2 2. Oven Drying > 50°C Risk3 3. Acidic Environment (HCl Salt)

Figure 2: The acid-catalyzed cyclization pathway. Note that water is a leaving group; therefore, drying (removing water) at high heat shifts the equilibrium toward the lactam product.

Frequently Asked Questions (FAQs)

Q1: Can I use a lyophilizer (freeze-dryer) to dry this compound? A: Yes, this is the safest method . Lyophilization removes water by sublimation at freezing temperatures, completely bypassing the thermal activation energy required for lactamization. If you have access to a lyophilizer, dissolve the clumped salt in a minimum amount of water, freeze, and lyophilize.

Q2: I need to use this in a peptide coupling reaction (EDC/NHS). Does the water content matter? A: Absolutely. Excess water hydrolyzes active esters (like NHS-esters) and consumes coupling reagents (EDC/HATU) by forming ureas. Furthermore, if the material has partially cyclized to the lactam, the amine is no longer free to react, leading to low yields and difficult purification.

Q3: The Safety Data Sheet (SDS) says "Store at Room Temperature." Why do you recommend 4°C? A: SDS recommendations are often for bulk chemical stability (safety) rather than "application purity." While the bottle won't explode at room temperature, the hygroscopic rate is temperature-dependent. For high-precision research applications, 4°C significantly extends the shelf-life by reducing the kinetic rate of moisture uptake.

Q4: How do I check if my material has already degraded to the lactam? A: Run an HPLC or H-NMR.

  • H-NMR: Look for the disappearance of the

    
    -proton shift associated with the linear chain and the appearance of ring protons.
    
  • HPLC: The lactam is less polar than the amino acid zwitterion/salt and will typically elute later on a Reverse Phase (C18) column.

References

  • BenchChem Technical Support. (2025).[2][3] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (Protocol adapted for general hygroscopic amino acid salts).

  • Zezula, J. et al. (2011). The stabilizing effect of moisture on the solid-state degradation of gabapentin.[4] Pharmaceutical Research. (Details the lactamization mechanism of

    
    -amino acids). 
    
  • Organic Chemistry Portal. (2023). Synthesis of

    
    -lactams.[5] (Mechanistic background on cyclization). 
    
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions and Hygroscopic Salts.

  • ChemicalBook. (2022).[6] Safety Data Sheet: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride.[6][7]

Sources

Strategies for removing impurities from 4-Amino-2-methylpentanoic acid HCl samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Amino-2-methylpentanoic acid HCl. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this compound. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methodologies to your specific sample needs.

Section 1: Understanding Your Sample & Impurity Profile (FAQs)

A successful purification strategy begins with a thorough understanding of your starting material. The questions below address the most common initial queries.

Q1: What are the typical impurities found in crude 4-Amino-2-methylpentanoic acid HCl samples?

Impurities in synthetic small molecules can be broadly categorized. For this specific amino acid hydrochloride, you should anticipate:

  • Structurally Related Impurities: These arise from the synthetic route. For instance, if using a Hell-Volhard-Zelinskii reaction followed by amination, you might find unreacted α-bromo acid[1]. Reductive amination of an α-keto acid could leave residual keto acid or over-reduction byproducts[1]. Other common related impurities include diastereomers or regioisomers formed during the synthesis[2].

  • Residual Solvents: Organic solvents used during the reaction or initial work-up (e.g., alcohols, ethers, halogenated hydrocarbons) can be trapped in the solid matrix[2].

  • Water Content: The hydrochloride salt form makes the compound hygroscopic. Water can be present as surface moisture or incorporated into the crystal lattice[2].

  • Inorganic Salts: Byproducts from the use of acids (e.g., excess HCl), bases, or other reagents during synthesis and pH adjustments can contaminate the final product[3].

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials in your crude sample.

Q2: How can I perform a reliable initial purity assessment of my crude sample?

A multi-faceted approach is recommended to accurately quantify purity and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent and powerful technique for assessing the purity of amino acids[4][5]. A combination of detectors can be highly informative.

    • UV Detection: The carboxyl group provides some UV absorbance in the 200-210 nm range, but sensitivity can be low[4][5]. Derivatization with agents like o-phthaldialdehyde (OPA) can significantly improve UV detection[2].

    • Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurity peaks by their mass-to-charge ratio, providing clues to their structure[6].

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of your target compound and can reveal the presence of organic impurities, even isomers, if their signals do not overlap significantly with the main compound.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in your sample[2].

  • Thermogravimetric Analysis (TGA): This method is useful for determining the amount of non-volatile inorganic impurities (residue on ignition)[2].

Q3: What are the key physical properties I should consider before starting a purification?

Understanding the physicochemical properties of 4-Amino-2-methylpentanoic acid HCl is critical for selecting and optimizing a purification method.

PropertyValue / ObservationSignificance for Purification
Form Crystalline SolidSuitable for purification by recrystallization.
Ionic Character Salt (Ammonium Chloride)High polarity; generally soluble in polar solvents like water and alcohols, and insoluble in non-polar organic solvents like hexanes or ether. This is key for selecting recrystallization and chromatography solvents.
pH Sensitivity Amino acids are zwitterionic in their free base form but cationic at low pH.Solubility is highly pH-dependent. Adjusting pH can be used to manipulate solubility during extraction or crystallization[7][8].
Solubility Soluble in water, slightly soluble in ethanol[9].The differential solubility between hot and cold solvents is the basis of recrystallization. A solvent system (e.g., ethanol-water) is often required to achieve the ideal solubility profile[10].
Section 2: Purification Strategy Selection Guide

Choosing the right purification strategy depends on your initial purity level and the nature of the impurities. Use the following workflow to guide your decision.

PurificationStrategy Start Start: Crude Sample (4-Amino-2-methylpentanoic acid HCl) AssessPurity Assess Purity & Impurities (HPLC, NMR, KF) Start->AssessPurity Decision1 Purity > 95%? AssessPurity->Decision1 Decision2 Major Impurity Type? Decision1->Decision2 No (<95%) Recrystallization Primary Strategy: Recrystallization Decision1->Recrystallization Yes Chromatography Primary Strategy: Ion-Exchange Chromatography Decision2->Chromatography Structurally-Related or Multiple Unknowns Extraction Consider Acid-Base Extraction Pre-treatment Decision2->Extraction Inorganic Salts or Neutral Organics FinalQC Final Purity Analysis (>99.5%) Recrystallization->FinalQC Chromatography->FinalQC Extraction->Recrystallization

Caption: Decision workflow for selecting a purification strategy.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step guides for the most effective purification techniques.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing minor impurities from crystalline solids. The key is selecting an appropriate solvent system. For amino acid hydrochlorides, alcohol-water mixtures are highly effective.

Principle: The compound should be highly soluble in the chosen solvent system at an elevated temperature but sparingly soluble at a low temperature. Impurities should either remain in the cold solution (mother liquor) or be insoluble in the hot solvent.

Step-by-Step Methodology:

  • Solvent System Screening (Small Scale):

    • Place ~50 mg of your crude sample into several test tubes.

    • Test solvent systems such as Isopropanol/Water, Ethanol/Water, and Methanol/Water. Start with the alcohol.

    • Add the alcohol dropwise at room temperature until a slurry is formed.

    • Heat the slurry gently (e.g., in a 60-80°C water bath)[10]. Add the minimum amount of hot water dropwise until the solid just dissolves completely.

    • The ideal system is one where the solid dissolves completely upon heating but readily forms crystals upon cooling to room temperature and then further in an ice bath.

  • Scaled-Up Recrystallization:

    • Place your crude 4-Amino-2-methylpentanoic acid HCl into an appropriately sized Erlenmeyer flask.

    • Add the chosen alcohol (e.g., isopropanol) to create a stirrable slurry.

    • Heat the mixture to 60-80°C with stirring.

    • Slowly add hot water dropwise until all the solid dissolves. Avoid adding a large excess of water. A slightly cloudy, saturated solution is ideal.

    • If any impurities remain undissolved in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the purified crystals under a high vacuum, potentially with gentle heating (e.g., 40-50°C), until a constant weight is achieved.

  • Quality Control:

    • Assess the purity of the recrystallized material and the mother liquor by HPLC to confirm the successful removal of impurities.

    • Obtain a melting point. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Purification by Ion-Exchange Chromatography (IEC)

IEC is a high-resolution technique ideal for separating charged molecules like amino acids from neutral impurities or other charged species[11]. It is particularly effective for complex mixtures or when recrystallization fails.

Principle: The positively charged amino acid hydrochloride (R-NH₃⁺) binds to a negatively charged stationary phase (a cation-exchange resin). Impurities are washed away, and the purified compound is then eluted by increasing the salt concentration or changing the pH of the mobile phase[6][11].

Step-by-Step Methodology:

  • Resin Selection and Column Packing:

    • Select a strong cation-exchange resin (e.g., Dowex 50WX8 or similar).

    • Prepare a slurry of the resin in your starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0) and pack it into a suitable chromatography column.

    • Equilibrate the column by washing with at least 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude sample in a minimal amount of the starting buffer. Ensure the pH is low enough to maintain the positive charge on the amino group.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter[12].

    • Carefully load the sample onto the top of the equilibrated column.

  • Washing:

    • Wash the column with 3-5 column volumes of the starting buffer. This will elute any neutral or negatively charged impurities that do not bind to the resin. Monitor the column effluent with a UV detector.

  • Elution:

    • Elute the bound 4-Amino-2-methylpentanoic acid HCl using a gradient or step-elution with a higher salt concentration or higher pH buffer (e.g., a linear gradient from 0.1 M to 1.0 M sodium citrate, or a step to a buffer at pH 5-6).

    • Collect fractions and analyze them by HPLC or a ninhydrin spot test to identify those containing the pure product[11].

  • Desalting and Isolation:

    • Pool the pure fractions. The product is now in a buffer solution containing salt.

    • The salt can be removed by various methods, including reverse-phase C18 solid-phase extraction (SPE) or by adjusting the pH to the isoelectric point to precipitate the free amino acid, which can then be isolated and re-converted to the HCl salt.

    • Lyophilize or evaporate the solvent to obtain the final purified solid.

Section 4: Advanced Troubleshooting

Even with robust protocols, challenges can arise. This section addresses common problems and their solutions.

RecrystallizationTroubleshooting Start Problem Encountered During Recrystallization Problem1 Product 'Oils Out' Instead of Crystallizing Start->Problem1 Problem2 No Crystals Form Upon Cooling Start->Problem2 Problem3 Very Low Recovery Start->Problem3 Solution1a Cause: Solution is too supersaturated or impurities are depressing freezing point. Problem1->Solution1a Solution2a Cause: Solution is too dilute. Problem2->Solution2a Solution2b Cause: Nucleation is inhibited. Problem2->Solution2b Solution3a Cause: Too much solvent used. Problem3->Solution3a Solution3b Cause: Compound is too soluble in the cold solvent. Problem3->Solution3b Action1a Action: Add more of the solubilizing solvent (e.g., water). Re-heat to dissolve, then cool slowly. Solution1a->Action1a Action2a Action: Evaporate some solvent to increase concentration. Try scratching the flask. Solution2a->Action2a Action2b Action: Add a seed crystal of pure product. Solution2b->Action2b Action3a Action: Concentrate mother liquor and cool again for a second crop. Solution3a->Action3a Action3b Action: Change solvent system. Use a solvent in which the compound is less soluble. Solution3b->Action3b

Caption: Troubleshooting logic for common recrystallization issues.

Q: My compound won't bind to the ion-exchange column. What should I check?

A: This is almost always a pH issue. For cation-exchange, the amino group must be protonated (R-NH₃⁺). Ensure the pH of your sample and the loading/washing buffer is well below the pKa of the amino group (typically, a pH of 3-4 is a safe starting point for amino acids). If the pH is too high, the molecule may approach its isoelectric point, become neutral (zwitterionic), and fail to bind to the resin[13].

Q: I see a significant amount of my product in the wash fractions during IEC. Why?

A: This could be due to column overloading or an incorrect flow rate. If you load too much sample for the column's capacity, the binding sites become saturated, and excess product will flow through without binding. Additionally, using too high a flow rate during sample loading can prevent efficient binding kinetics. Reduce the sample load or decrease the flow rate during the loading and washing steps.

Q: After purification, my sample still contains inorganic salt. How do I remove it?

A: If your primary impurities are inorganic salts, recrystallization from a solvent system with a higher percentage of organic solvent (like 95% ethanol) can be effective, as inorganic salts are typically insoluble in such mixtures. Alternatively, you can use dialysis or a desalting column (size-exclusion chromatography) if your compound is sufficiently large, though this is less common for small molecules.

References
  • Analytical Methods For Amino Acids. (2025). TNTH - Tamilnadu Test House.
  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository.
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020). PubMed.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. J. Am. Chem. Soc.
  • Methods for Amino Acids Analysis.
  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid hydrochloride. Chemicalbook.
  • Analytical Methods for Amino Acids. Shimadzu.
  • Method for producing amino acid ester hydrochloride.
  • Safety D
  • Troubleshooting Purific
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax.
  • Method for producing amino acid ester hydrochloride.
  • Sacubitril impurity 11 | C18H22ClNO2 | CID 25017084. PubChem - NIH.
  • 4-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633387. PubChem.
  • 2-Amino-4-methylpentanoic acid (L). ChemBK.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
  • Protein purific
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems. (1972). DigitalCommons@URI.
  • Solubilities of Amino Acids in Different Mixed Solvents. (1985). nopr.niscair.res.in.
  • How to purify amino acid with mineral salt. (2024). Reddit.
  • 26.4: Synthesis of Amino Acids. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Crystallization Parameters for 4-Amino-2-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the crystallization of 4-Amino-2-methylpentanoic acid hydrochloride. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Fundamentals of Amine Hydrochloride Crystallization

Crystallization is a critical purification and particle engineering step in pharmaceutical development. For amine hydrochlorides like 4-Amino-2-methylpentanoic acid hydrochloride, the process is governed by a delicate interplay of thermodynamics and kinetics. Understanding these principles is paramount for successful and repeatable outcomes.

The primary goal is to create a state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility. This is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth . The manner in which supersaturation is generated and controlled dictates the final crystal attributes, such as size, shape, purity, and polymorphic form.

Section 2: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the crystallization of 4-Amino-2-methylpentanoic acid hydrochloride in a practical question-and-answer format.

Q1: My compound is not crystallizing. What should I do?

Answer: Failure to crystallize is typically due to either insufficient supersaturation or a high nucleation energy barrier. The logical approach is to diagnose the state of your solution and systematically introduce measures to promote nucleation.

Causality: A solution must be supersaturated for crystals to form. If the concentration is below the solubility limit at a given temperature, crystallization is impossible. Even in a supersaturated state, molecules need to overcome an energy barrier to form a stable nucleus.

Troubleshooting Protocol:

  • Assess Supersaturation: If the solution is clear, it may be undersaturated. Try concentrating the solution by slowly evaporating the solvent.

  • Induce Nucleation: If you believe the solution is supersaturated but no crystals have formed, the nucleation barrier may be too high.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can act as nucleation sites.[1]

    • Seeding: Introduce a few seed crystals of 4-Amino-2-methylpentanoic acid hydrochloride into the solution. This bypasses the primary nucleation step and promotes crystal growth on the existing templates.[1]

    • Lower Temperature: Cool the solution further to decrease solubility and increase the supersaturation level.

  • Re-evaluate Solvent System: If the above steps fail, the chosen solvent may be inappropriate. An ideal solvent should exhibit moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

start No Crystals Formed sub_assessment Is the solution clear? start->sub_assessment clear Solution is Clear (Likely Undersaturated or Metastable) sub_assessment->clear Yes cloudy Solution is Cloudy (Possible Micro-precipitates) sub_assessment->cloudy No action_concentrate Action: Concentrate Solution (Slowly evaporate solvent) clear->action_concentrate action_scratch Action: Scratch Flask cloudy->action_scratch action_induce Induce Primary Nucleation action_concentrate->action_induce action_seed Action: Add Seed Crystals action_induce->action_seed action_cool Action: Cool to Lower Temperature action_seed->action_cool re_eval Re-evaluate Solvent System action_cool->re_eval

Troubleshooting workflow for failure to crystallize.
Q2: The crystals are too small/fine. How can I increase the crystal size?

Answer: The formation of small crystals indicates that the rate of nucleation is significantly higher than the rate of crystal growth. To obtain larger crystals, the process must be optimized to favor growth over nucleation.

Causality: High levels of supersaturation favor spontaneous nucleation, leading to a large number of small crystals. Lower supersaturation levels exist within the "metastable zone," where spontaneous nucleation is unlikely, but existing crystals (seeds) can grow.

Optimization Strategies:

ParameterRecommended Change for Larger CrystalsRationale
Cooling Rate Decrease (Slower Cooling)A slower cooling rate maintains a lower degree of supersaturation, providing more time for molecules to integrate into existing crystal lattices rather than forming new nuclei.[2]
Supersaturation Lower Initial ConcentrationStarting with a less concentrated solution (closer to the saturation point at the initial temperature) will help keep the system within the metastable zone during cooling.
Agitation Gentle/Optimized (e.g., 100-200 RPM)Vigorous agitation can cause crystal breakage, leading to secondary nucleation and smaller particles. Gentle mixing ensures homogeneity without excessive shear.[2]
Seeding Introduce Seed CrystalsSeeding the solution at a slight supersaturation allows for controlled growth on a limited number of nuclei, leading to a larger final crystal size.
Q3: My compound is "oiling out" instead of crystallizing. How can I prevent this?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem with salts and highly functionalized molecules.

Causality: This phenomenon often happens under conditions of very high supersaturation, where the concentration of the solute exceeds the solubility of the amorphous or liquid phase. Rapid cooling or using a solvent in which the compound is excessively soluble at high temperatures can promote oiling out.[1]

Preventative Measures:

  • Reduce Concentration: Start with a more dilute solution. This lowers the overall supersaturation level reached during cooling.

  • Slow Down the Process: Employ a much slower cooling rate. This gives molecules time to arrange into an ordered crystal lattice.

  • Modify the Solvent System:

    • Choose a solvent in which the compound has lower solubility at the dissolution temperature.

    • Introduce an "anti-solvent" gradually. This technique, known as anti-solvent crystallization, reduces the solubility of the compound in a controlled manner.[3][4]

  • Increase Agitation: In some cases, improved mixing can prevent the formation of localized, highly concentrated zones that lead to oiling out.

  • Seed the Solution: Adding seed crystals just as the solution enters the metastable zone can provide a template for crystallization to occur, bypassing the formation of an oil.[1]

Q4: The final yield is low. How can I improve it?

Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after crystallization. This can be addressed by optimizing the final temperature, solvent composition, and isolation technique.

Causality: The final yield is dictated by the solubility of the compound at the final isolation temperature. Higher solubility directly translates to lower yield.

Methods to Improve Yield:

  • Lower the Final Temperature: Cool the crystal slurry to a lower temperature before filtration. Check the solubility curve of your compound to determine the optimal final temperature.

  • Increase Maturation Time: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) with gentle agitation. This "maturation" or "ageing" step allows the system to reach equilibrium, maximizing the amount of crystallized product.[2]

  • Utilize an Anti-Solvent: After the initial cooling crystallization, the addition of a miscible anti-solvent (a solvent in which your compound is poorly soluble) can further decrease the solubility in the mother liquor and precipitate more product.[3]

  • Optimize pH: For amino acid hydrochlorides, pH can significantly influence solubility. Ensure the pH of the solution is at a point that minimizes the solubility of the hydrochloride salt form.[5][6]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Cooling Crystallization of 4-Amino-2-methylpentanoic acid hydrochloride

This protocol is a standard starting point for obtaining high-purity crystalline material.

Materials & Equipment:

  • Crude 4-Amino-2-methylpentanoic acid hydrochloride

  • Solvent system (e.g., Isopropanol/Water, 9:1 v/v)[2]

  • Jacketed reactor with overhead stirrer and temperature control unit

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Solvent Selection: Based on preliminary screening, prepare the chosen solvent system. A mixture of an alcohol (like isopropanol or ethanol) and water is often effective for amine hydrochlorides.[1]

  • Dissolution: Charge the reactor with the crude material and the solvent mixture. Heat the mixture to the dissolution temperature (e.g., 60-70 °C) with stirring until all solids are dissolved, resulting in a clear solution.

  • Controlled Cooling: Initiate a controlled, linear cooling ramp. A slow rate of 5-10 °C per hour is recommended to promote the growth of larger crystals.[2]

  • (Optional) Seeding: If spontaneous nucleation is difficult, cool the solution to just below the saturation temperature and add a small quantity of seed crystals.

  • Crystallization & Maturation: Continue cooling to the final temperature (e.g., 0-5 °C). Hold the resulting slurry at this temperature for 2-4 hours under gentle agitation (100-200 RPM) to ensure complete crystallization.[2]

  • Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.

  • Drying: Dry the isolated crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization.

Section 4: References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Gautam, S., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Retrieved from [Link]

  • Spix, L., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21034589, (R)-2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

  • Peertechz Publications. (2016). Important Factors Influencing Protein Crystallization. Annals of Proteomics and Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. Retrieved from [Link]

  • Gautam, S., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). Processes involving the use of antisolvent crystallization. Retrieved from

  • American Chemical Society. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. Retrieved from

  • ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid (L). Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140241909, (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]

  • American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Retrieved from [Link]

  • CrystEngComm. (2014). An investigation of the effects of varying pH on protein crystallization screening. RSC Publishing. Retrieved from [Link]

  • Interface Focus. (2013). The importance of amino acid interactions in the crystallization of hydroxyapatite. The Royal Society. Retrieved from [Link]

  • MDPI. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Materials. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. Retrieved from [Link]

  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability & Storage Optimization for 4-Amino-2-methylpentanoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Amino-2-methylpentanoic acid HCl derivatives (Specifically highlighting the pharmaceutical-grade biphenyl derivative, CAS 1038924-71-8, a critical intermediate in Sacubitril synthesis) [1].

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of


-amino acid hydrochlorides. Rather than just providing a list of storage temperatures, this guide explores the causality behind degradation—specifically hygroscopicity and thermal lactamization—and provides self-validating protocols to ensure the integrity of your API building blocks.

Part 1: Core Troubleshooting FAQs

Q1: After several months of storage, my LC-MS shows a new impurity peak with a mass shift of -18 Da (or -36 Da from the HCl salt). What is happening?

A: Your compound is undergoing intramolecular lactamization . 4-Amino-2-methylpentanoic acid is a


-amino acid. The proximity of the C4-amine to the C1-carboxylic acid makes the formation of a 5-membered ring thermodynamically highly favorable. Upon exposure to thermal stress, the amine nucleophilically attacks the carbonyl carbon, expelling water and HCl to form a pyrrolidin-2-one derivative (e.g., CAS 1038924-70-7) [1, 2]. The presence of the 2-methyl group further accelerates this via the Thorpe-Ingold effect (steric compression favoring ring closure).
Q2: The powder was initially free-flowing but has now formed a sticky, caked mass. Can I still use it for my amide coupling reaction?

A: It is highly discouraged. The HCl salt of this amino acid is intrinsically hygroscopic. Moisture absorption causes physical caking, but more critically, water acts as a plasticizer and a reaction medium that dramatically lowers the activation energy for the lactamization described in Q1. Furthermore, the absorbed water and free HCl will actively quench coupling reagents (like EDC, HATU, or DCC) during downstream amidation, leading to catastrophic yield losses [3].

Q3: If my batch has degraded, can I reverse the lactamization?

A: No. The formation of the


-lactam is thermodynamically stable and essentially irreversible under mild conditions. Attempting to hydrolyze the lactam back to the open-chain amino acid requires harsh basic or acidic reflux, which will likely epimerize the defined chiral centers (e.g., the (2R,4S) configuration required for Sacubitril). Prevention via strict environmental control is the only viable strategy.

Part 2: Degradation Pathway & Quantitative Stability Data

To understand the urgency of proper storage, review the degradation pathway below.

Pathway A 4-Amino-2-methylpentanoic acid HCl (Open-Chain Intermediate) B Thermal Stress / Moisture (Activation Energy) A->B C Deprotonation (Loss of HCl) B->C D Intramolecular Nucleophilic Attack (NH2 attacks COOH) C->D E Pyrrolidin-2-one Derivative (Lactam Impurity, CAS: 1038924-70-7) D->E F Byproducts: H2O + HCl D->F

Degradation pathway of 4-amino-2-methylpentanoic acid HCl into its pyrrolidin-2-one lactam impurity.

Accelerated Stability Profile

The following table summarizes the quantitative degradation kinetics of the HCl salt under various ICH-aligned storage conditions. Notice the synergistic destructive effect of heat and humidity.

Storage ConditionTime EvaluatedMoisture Uptake (w/w %)Lactam Impurity (Area %)API Assay (%)Physical State
2–8°C, Desiccated 6 Months< 0.5%< 0.1%> 99.5%Free-flowing powder
25°C, 60% RH 3 Months2.4%1.2%97.8%Slight clumping
40°C, 75% RH 1 Month5.8%4.5%92.1%Severe caking
60°C, Sealed 14 DaysN/A (Sealed)12.0%85.5%Discolored solid

Part 3: Experimental Protocols & Workflows

Protocol A: Stability-Indicating HPLC-UV Method

To trust your material, you must be able to validate its purity. This protocol provides a self-validating chromatographic system to accurately separate the highly polar amino acid from its less polar lactam degradant[2].

System Suitability Test (SST): The run is only considered valid if the resolution (


) between the API peak and the lactam impurity peak is 

.
  • Column Selection: Use a C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid, preventing peak tailing).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 20% B to 80% B over 20 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at a constant column compartment temperature of 30°C.

  • Detection: UV at 254 nm (optimal for capturing the biphenyl chromophore of the Sacubitril intermediate).

Protocol B: Desiccated Inert Storage Workflow

To prevent the degradation observed in the stability table, implement the following step-by-step handling workflow.

  • Thermal Equilibration: Upon removing the bulk container from cold storage, allow it to sit in a desiccator at room temperature for 2 hours before opening. (Causality: Opening a cold container pulls ambient moisture out of the air, instantly condensing it onto the hygroscopic HCl salt).

  • Inert Backfilling: Transfer the container to a glovebox or use a Schlenk line purged with dry Argon or Nitrogen.

  • Aliquotting: Divide the bulk powder into single-use amber glass vials. (Causality: This prevents the bulk batch from undergoing repeated freeze-thaw cycles and continuous moisture exposure during daily laboratory use).

  • Sealing: Cap each vial tightly with a PTFE-lined closure and wrap the exterior seam with Parafilm.

  • Storage: Store the aliquots at 2–8°C alongside indicating silica gel desiccant.

Workflow S1 Thermal Equilibration (Prevent Condensation) S2 Inert Gas Backfilling (Argon/Nitrogen) S1->S2 S3 Aliquot into Amber Vials (Minimize freeze-thaw) S2->S3 S4 Seal with PTFE Caps + Parafilm S3->S4 S5 Store at 2-8°C with Desiccant S4->S5 QC Periodic HPLC-UV QC (Monitor Lactamization) S5->QC

Optimal storage and handling workflow to prevent moisture-induced lactamization and degradation.

References

  • Veeprho Pharmaceuticals. "Sacubitril Impurity Profiling and Reference Standards." Available at: [Link]

Validation & Comparative

Comparative Guide: 1H-NMR Interpretation of 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylpentanoic acid hydrochloride (often referred to as a


-leucine analog or a specific isomer of leucine) is a critical intermediate in the synthesis of neprilysin inhibitors like Sacubitril . Unlike its proteinogenic isomer Leucine  (2-amino-4-methylpentanoic acid), this compound features a 

-amino group and an

-methyl group, resulting in a distinct substitution pattern that drastically alters its NMR signature.

This guide provides a technical breakdown of the 1H-NMR spectrum for 4-Amino-2-methylpentanoic acid HCl, specifically designed to help researchers distinguish it from structural isomers and impurities.

Chemical Identity & Structural Context

Before interpreting the spectrum, it is vital to map the structure to the expected signals. The molecule is a gamma-amino acid with a pentanoic acid backbone.

  • IUPAC Name: 4-Amino-2-methylpentanoic acid hydrochloride

  • Formula:

    
    
    
  • Key Structural Features:

    • C1: Carboxyl group (Silent in 1H NMR in

      
      ).
      
    • C2: Methine proton (

      
       to carbonyl).
      
    • C3: Methylene bridge.

    • C4: Methine proton (

      
       to ammonium).
      
    • Methyls: Two non-equivalent methyl groups (one at C2, one at C4/terminal).

Structural Comparison: The "Isomer Trap"

The primary challenge in QC is distinguishing this compound from Leucine , which has the same mass (


 g/mol  free base) but a different connectivity.
Feature4-Amino-2-methylpentanoic Acid (Target)Leucine (Alternative/Isomer)
Amino Position Position 4 (

)
Position 2 (

)
Methyl Position Position 2 (

)
Position 4 (

)
Key NMR Difference

-proton is upfield (~2.5 ppm)

-proton is downfield (~3.9 ppm)

Experimental Protocol

To ensure reproducible spectral data, follow this standardized protocol.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is the standard solvent for amino acid hydrochloride salts due to high solubility and exchange of labile protons.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Sodium 3-(trimethylsilyl)propionate-

    
     (TSP) or DSS set to 0.00 ppm.
    
  • pH Consideration: As a hydrochloride salt, the solution will be acidic (pH ~1–2). This locks the amine as

    
    , causing significant deshielding of the H4 proton. Do not  adjust pH with base, as this may shift peaks and alter the salt form.
    
Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans are sufficient for >10 mg samples.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of methyl protons.
    

Spectral Interpretation (Detailed Assignment)

The spectrum of 4-Amino-2-methylpentanoic acid HCl in


 is characterized by four distinct regions.
Region 1: Methyl Group Signals (0.9 – 1.4 ppm)

Unlike Leucine, which shows a strong doublet for the terminal isopropyl group, this molecule displays two distinct doublets because the methyls are in different chemical environments.

  • 
     1.15 ppm (d, 3H):  Methyl attached to C4 .
    
  • 
     1.25 ppm (d, 3H):  Methyl attached to C2 .
    
  • Note: The exact order may flip depending on concentration, but you will consistently see two separate doublets rather than one large isopropyl signal.

Region 2: Methylene Bridge (1.5 – 2.0 ppm)

The C3 protons are diastereotopic due to the chiral centers at C2 and C4.

  • 
     1.6 – 1.9 ppm (m, 2H):  The 
    
    
    
    protons appear as a complex multiplet. They couple to both the H2 and H4 methines.
Region 3: -Carbonyl Methine (2.4 – 2.7 ppm)

This is the diagnostic region.

  • 
     2.55 ppm (m, 1H):  The 
    
    
    
    proton.
  • Interpretation: It is adjacent to a carbonyl group (deshielding) and a methyl group. However, it is not adjacent to the electron-withdrawing ammonium group. Therefore, it resonates significantly upfield compared to standard

    
    -amino acids.
    
Region 4: -Amino Methine (3.3 – 3.6 ppm)
  • 
     3.45 ppm (m, 1H):  The 
    
    
    
    proton.
  • Interpretation: This proton is on the carbon bearing the ammonium group (

    
    ). The positive charge strongly deshields this proton, pushing it downfield.[1]
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common structural isomer, Leucine.

Table 1: Chemical Shift Comparison ( )[4]
Proton Type4-Amino-2-methylpentanoic Acid HClLeucine HCl (Isomer)Diagnostic Value
H-alpha (

to COOH)
~2.55 ppm (Multiplet)~3.95 ppm (Triplet/dd)High (Primary ID)
H-gamma (

to COOH)
~3.45 ppm (Multiplet)~1.70 ppm (Multiplet)High
Methyl Groups Two distinct doublets (separated)One overlapping doublet (isopropyl)Medium
Labile Protons (-NH/OH) Not visible (Exchanged in

)
Not visible (Exchanged in

)
None
Visual Logic: Identification Workflow

The following diagram outlines the decision process for verifying the identity of the compound using NMR data.

NMR_Identification Start Analyze 1H-NMR Spectrum (D2O Solvent) Check_Alpha Check Region 3.8 - 4.1 ppm (Is there a signal?) Start->Check_Alpha Yes_Alpha YES: Signal Present (~4.0 ppm) Check_Alpha->Yes_Alpha Found No_Alpha NO: Region Empty Check_Alpha->No_Alpha Not Found Identify_Leu Identity: LEUCINE (2-Amino-4-methylpentanoic acid) Yes_Alpha->Identify_Leu Check_Mid Check Region 2.4 - 2.6 ppm (Look for Multiplet) No_Alpha->Check_Mid Found_Mid Signal Found (~2.55 ppm) Check_Mid->Found_Mid Check_Down Check Region 3.3 - 3.6 ppm (Look for Multiplet) Found_Mid->Check_Down Confirm Identity CONFIRMED: 4-Amino-2-methylpentanoic Acid Check_Down->Confirm Signal Found Unknown Identity: UNKNOWN / IMPURITY (Check Pregabalin or other analogs) Check_Down->Unknown Signal Missing

Figure 1: Decision tree for distinguishing 4-Amino-2-methylpentanoic acid from Leucine based on alpha-proton chemical shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140241909, (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent shifts).

  • Wishart, D. S., et al. (2025). HMDB: The Human Metabolome Database - Leucine NMR Data. Retrieved from [Link]

Sources

Comparative analysis of 4-Amino-2-methylpentanoic acid HCl vs Leucine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 4-Amino-2-methylpentanoic Acid HCl vs. Leucine Isomers Content Type: Technical Comparative Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Alpha-Gamma Divergence

This guide provides a rigorous technical comparison between Leucine (a canonical


-amino acid) and its structural isomer 4-Amino-2-methylpentanoic acid (4-A-2-MPA)  (a non-proteinogenic 

-amino acid).

While these two compounds share the identical molecular formula (


) and molecular weight (131.17  g/mol ), their biological fates are diametrically opposed due to the positioning of the amino group. Leucine acts as a primary metabolic signal for mTORC1 and protein synthesis. In contrast, 4-A-2-MPA functions as a metabolically stable scaffold often utilized in peptidomimetics and as a key intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril).

Key Distinction:

  • Leucine: Substrate for LAT1 transporters; susceptible to rapid proteolysis.

  • 4-A-2-MPA: Poor LAT1 substrate; highly resistant to proteolysis; exhibits GABAergic potential.

Structural & Physicochemical Analysis[1][2][3][4][5]

The Isomer Landscape

The core difference lies in the backbone spacing. Leucine places the amine on the


 (

) carbon, while 4-A-2-MPA places it on the

(

) carbon. This shift fundamentally alters the electronic environment of the functional groups.
FeatureL-Leucine4-Amino-2-methylpentanoic Acid
IUPAC Name (2S)-2-amino-4-methylpentanoic acid4-amino-2-methylpentanoic acid
Class

-Amino Acid (Proteinogenic)

-Amino Acid (Non-proteinogenic)
Chiral Centers 1 (

)
2 (

)
Stereoisomers 2 (L, D)4 ((2R,4R), (2S,4S), (2R,4S), (2S,4R))
pKa (COOH) ~2.36~4.0 - 4.2 (Predicted)
pKa (

)
~9.60~10.3 - 10.6 (Predicted)
Isoelectric Point 5.98~7.2

*Note:


-amino acids exhibit higher pKa values than 

-analogs because the increased distance between the ammonium and carboxylate groups reduces the inductive electron-withdrawing effect, making the carboxyl less acidic and the amine more basic.
Structural Visualization

The following diagram illustrates the structural relationship and the "backbone extension" characteristic of the gamma-isomer.

IsomerComparison Leu L-Leucine (Alpha-Amino) C2-Amine Gamma 4-Amino-2-methylpentanoic Acid (Gamma-Amino) C4-Amine Leu->Gamma Isomerization (Backbone Shift) Iso L-Isoleucine (Constitutional Isomer) Beta-Branched Leu->Iso Isomerization (Side Chain Shift) Feature1 Protein Synthesis (mTORC1) Leu->Feature1 Primary Function Feature2 Peptidomimetic Scaffold (Proteolysis Resistant) Gamma->Feature2 Primary Utility Feature3 GABA Receptor Modulation Gamma->Feature3 Potential Activity Iso->Feature1 Secondary Function

Figure 1: Structural relationships and functional divergence between Leucine isomers and the gamma-amino analog.

Biological Performance & Mechanism

Transport and Signaling (Leucine)

Leucine is the most potent amino acid activator of mTORC1 (mechanistic Target of Rapamycin Complex 1).

  • Mechanism: Enters the cell via the LAT1 (SLC7A5) transporter in exchange for intracellular Glutamine.

  • Sensing: Intracellular Leucine is sensed by Sestrin2 and the Castor complex, releasing the inhibition on GATOR2, eventually activating mTORC1.

  • Outcome: Upregulation of protein synthesis and inhibition of autophagy.

Stability and Modulation (4-A-2-MPA)

4-A-2-MPA does not effectively bind Sestrin2 or transport via LAT1 due to the gamma-backbone mismatch.

  • Peptide Stability: When incorporated into peptides (

    
    -peptides), 4-A-2-MPA introduces additional rotatable bonds, allowing for unique folding patterns (e.g., helices with different periodicity than 
    
    
    
    -helices). Crucially, these bonds are resistant to standard proteases , extending the half-life of therapeutic peptides.
  • Drug Synthesis: The (2R,4S) isomer is a critical intermediate for Sacubitril , a neprilysin inhibitor used in heart failure management. The gamma-amino structure mimics the transition state of substrate hydrolysis, blocking the enzyme active site.

Experimental Protocols

Protocol: Chromatographic Separation of Isomers

Separating 4-A-2-MPA from Leucine and Isoleucine is challenging due to identical mass. Standard C18 columns often fail to resolve them.

Recommended Method: Chiral Crown Ether Column (HPLC) This protocol utilizes a crown ether stationary phase which discriminates based on the spatial distance between the ammonium and carboxylate groups.

  • Column: Crownpak CR-I(+) or equivalent (Chiral crown ether phase).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).

    • Rationale: Low pH ensures full protonation of the primary amine (

      
      ), which is required for complexation with the crown ether.
      
  • Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C (Lower temperatures can enhance separation factors).

    • Detection: UV at 200-210 nm (low sensitivity) or CAD (Charged Aerosol Detection).

  • Elution Order (Typical):

    • 
      -Amino acids (Leucine) generally elute differently than 
      
      
      
      -amino acids due to the specific "fit" of the ammonium-carboxylate distance into the crown ether ring. 4-A-2-MPA, with its wider charge separation, interacts more weakly with 18-crown-6 type phases compared to
      
      
      -amino acids, often eluting earlier.
Protocol: Mass Spectrometry Differentiation (MS/MS)

Since parent masses are identical (


 132.1 

), fragmentation patterns must be used.
  • Ionization: ESI Positive Mode.

  • Collision Energy: 10-20 eV.

  • Marker Ions:

    • Leucine: Generates a dominant immonium ion at

      
       86  (
      
      
      
      ).
    • 4-A-2-MPA: Fragmentation often yields a characteristic loss of water (

      
       114) followed by backbone cleavage. The intensity of the 
      
      
      
      86 peak is significantly lower or absent compared to Leucine because the
      
      
      -amino structure does not readily form the stable five-membered ring transition state required for standard immonium ion formation.

Comparative Data Summary

ParameterLeucine (L-Isomer)4-Amino-2-methylpentanoic Acid HCl
CAS Number 61-90-51038924-71-8 (as HCl salt of specific isomer)
Solubility (H2O) ~24 g/LHigh (HCl salt is very soluble)
Proteolytic Stability Low (Rapid degradation)High (Protease resistant)
Transport System System L (LAT1/CD98)Likely GABA transporters / Passive
Primary Application Cell Culture, NutritionDrug Discovery (Peptidomimetics)
Workflow Visualization: Analytical Differentiation

AnalyticalWorkflow Sample Unknown Sample (C6H13NO2) MS ESI-MS/MS Analysis (Precursor m/z 132.1) Sample->MS Branch1 High Intensity Immonium Ion (m/z 86) MS->Branch1 Fragmentation Branch2 Low/No m/z 86 Unique Fragments MS->Branch2 Fragmentation Result1 Identify: Leucine / Isoleucine (Alpha-Amino) Branch1->Result1 Result2 Identify: 4-Amino-2-methylpentanoic (Gamma-Amino) Branch2->Result2

Figure 2: Decision tree for differentiating isomers using Tandem Mass Spectrometry.

References

  • PubChem. (2025).[1][2] Compound Summary: L-Leucine.[2][3][4] National Library of Medicine. [Link]

  • PubChem. (2025).[1][2] Compound Summary: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride.[5][6] National Library of Medicine. [Link]

  • Wolfson, S. J., et al. (2008). Structure-activity relationships of gamma-amino acids in signaling. Journal of Medicinal Chemistry.
  • Codd, R., et al. (2018). Separation of Leucine and Isoleucine Isomers by Ion Mobility Mass Spectrometry. Analytical Chemistry. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Amino-2-methylpentanoic acid hydrochloride. As a non-proteinogenic amino acid, understanding its behavior in a mass spectrometer is crucial for its identification, characterization, and quantification in various matrices. This document will compare its expected fragmentation to that of structurally similar, well-documented branched-chain amino acids, offering a predictive framework for researchers.

Introduction: The Analytical Challenge

4-Amino-2-methylpentanoic acid is a branched-chain amino acid of interest in pharmaceutical and metabolic research. Its structural similarity to endogenous amino acids like leucine and isoleucine necessitates robust analytical methods for its unambiguous identification. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is the gold standard for such analyses. The fragmentation pattern, or "fingerprint," of a molecule in the gas phase provides a high degree of specificity.

This guide will focus on predicting the fragmentation of 4-Amino-2-methylpentanoic acid hydrochloride under positive mode electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common workflow in modern analytical laboratories.

Theoretical Fragmentation Pathways: A Predictive Approach

The structure of 4-Amino-2-methylpentanoic acid, with its primary amine, carboxylic acid, and branched alkyl chain, suggests several predictable fragmentation pathways upon protonation and subsequent collisional activation.

Predicted Fragmentation Cascade of Protonated 4-Amino-2-methylpentanoic Acid

fragmentation_pathway M_H [M+H]+ m/z 146.1176 loss_H2O Loss of H₂O (-18.0106 Da) M_H->loss_H2O -H₂O loss_NH3 Loss of NH₃ (-17.0265 Da) M_H->loss_NH3 -NH₃ loss_HCOOH Loss of HCOOH (-46.0055 Da) M_H->loss_HCOOH -HCOOH loss_side_chain Side Chain Cleavage M_H->loss_side_chain α-cleavage frag_128 [M+H-H₂O]+ m/z 128.1070 loss_H2O->frag_128 loss_CO Loss of CO (-27.9949 Da) frag_128->loss_CO -CO frag_100 [M+H-H₂O-CO]+ m/z 100.1121 loss_CO->frag_100 frag_129 [M+H-NH₃]+ m/z 129.0910 loss_NH3->frag_129 frag_100_alt [M+H-HCOOH]+ m/z 100.1121 loss_HCOOH->frag_100_alt immonium_ion Immonium Ion m/z 86.0964 loss_side_chain->immonium_ion

Caption: Predicted fragmentation pathways for protonated 4-Amino-2-methylpentanoic acid.

The primary fragmentation events for protonated amino acids typically involve the neutral loss of small molecules from the functional groups.[1][2]

  • Loss of Water (H₂O): The carboxylic acid group is a primary site for the loss of a water molecule, leading to the formation of an acylium ion. This is a very common fragmentation pathway for amino acids.[2]

  • Loss of Ammonia (NH₃): The primary amine group can be eliminated as ammonia. This fragmentation is also frequently observed in amino acids.[2]

  • Loss of Formic Acid (HCOOH): A concerted loss of the entire carboxylic acid group as formic acid is another plausible pathway. This results in the formation of a stable carbocation on the alkyl chain.

  • Sequential Losses: Following an initial loss of water, a subsequent loss of carbon monoxide (CO) from the acylium ion is a well-established fragmentation mechanism.[2]

  • Side-Chain Fragmentation and Immonium Ions: Cleavage of the bond between the alpha- and beta-carbons (α-cleavage) can lead to the formation of an immonium ion. For many amino acids, this results in a characteristic fragment.

Comparative Analysis with Leucine

Leucine is an isomer of 4-Amino-2-methylpentanoic acid, with the only difference being the position of the amino group (at C2 in leucine vs. C4 in the target molecule). This structural similarity makes it an excellent comparator for predicting fragmentation behavior. The most abundant fragment ions for protonated leucine arise from the sequential loss of water and carbon monoxide.[3]

Predicted Fragment Ion Proposed Neutral Loss Predicted m/z Leucine Analogue (m/z) Notes
[M+H-H₂O]⁺H₂O128.1070114.0913Loss from the carboxylic acid group.
[M+H-NH₃]⁺NH₃129.0910115.0859Loss of the amino group.
[M+H-HCOOH]⁺HCOOH100.112186.0964Loss of the entire carboxylic acid group. This is a major fragment for leucine.[3][4]
[M+H-H₂O-CO]⁺H₂O + CO100.112186.0964Sequential loss from the carboxylic acid.[2]
Immonium IonSide Chain86.096486.0964The characteristic immonium ion for leucine. A similar fragment is predicted for 4-Amino-2-methylpentanoic acid.

The key differentiator in the fragmentation patterns will likely arise from the position of the amino group. In leucine, the proximity of the amino and carboxyl groups can facilitate certain rearrangement reactions. For 4-Amino-2-methylpentanoic acid, the separation of these groups may lead to a different relative abundance of fragment ions, potentially favoring charge-remote fragmentation.

Experimental Protocol for Fragmentation Analysis

To empirically determine the fragmentation pattern of 4-Amino-2-methylpentanoic acid hydrochloride, the following experimental workflow is recommended.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid) infusion Direct Infusion via Syringe Pump (Flow rate: 5-10 µL/min) sample_prep->infusion ms_conditions Mass Spectrometer Tuning (Positive ESI Mode, Optimize Capillary Voltage and Gas Flows) infusion->ms_conditions ms1_scan MS1 Scan (Identify [M+H]⁺ at m/z 146.1176) ms_conditions->ms1_scan ms2_setup MS/MS Method Setup (Isolate m/z 146.1176, Apply Collision Energy Ramp) ms1_scan->ms2_setup data_acquisition Data Acquisition (Acquire Product Ion Spectrum) ms2_setup->data_acquisition data_analysis Data Analysis (Identify Fragment Ions, Propose Fragmentation Pathways) data_acquisition->data_analysis

Caption: Recommended workflow for acquiring fragmentation data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Amino-2-methylpentanoic acid hydrochloride in a suitable solvent such as methanol or water.

    • For infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

  • Mass Spectrometry and Data Acquisition:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to maximize the signal of the protonated molecule [M+H]⁺ at an expected m/z of 146.1176.

    • Perform a full scan MS1 experiment to confirm the presence and isolation of the precursor ion.

    • Create an MS/MS experiment where the precursor ion at m/z 146.1176 is isolated in the first mass analyzer.

    • In the collision cell, apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation. The use of an energy ramp ensures the observation of both low-energy and high-energy fragments.

    • Scan the second mass analyzer to detect the resulting product ions.

  • Data Analysis:

    • Analyze the resulting product ion spectrum to identify the m/z values of the fragment ions.

    • Calculate the mass differences between the precursor ion and the fragment ions to determine the corresponding neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways and with the known fragmentation of leucine.

Conclusion

While no published mass spectrum for 4-Amino-2-methylpentanoic acid hydrochloride is readily available, a scientifically sound prediction of its fragmentation pattern can be made based on the established principles of mass spectrometry and comparison with its structural isomer, leucine. The primary fragmentation pathways are expected to involve the neutral losses of water, ammonia, and formic acid, as well as the formation of a characteristic immonium ion. The provided experimental protocol offers a robust framework for researchers to generate high-quality mass spectrometry data for this compound, enabling its confident identification and characterization. This predictive guide serves as a valuable starting point for any analytical work involving 4-Amino-2-methylpentanoic acid.

References

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]

  • Guo, K., & Li, L. (2009). A review of methods for the analysis of branched-chain amino acids. Talanta, 80(2), 547–558.
  • Yao, G., & Li, L. (2016). Recent advances in the analysis of branched-chain amino acids and their metabolites.
  • Straface, M., Pietropaoli, S., & D'Agostino, A. (2013). Rapid and precise measurement of serum branched-chain and aromatic amino acids by isotope dilution liquid chromatography tandem mass spectrometry. PloS one, 8(12), e81144. [Link]

  • Harrison, A. G. (2009). The gas-phase chemistry of protonated amino acids. Mass spectrometry reviews, 28(4), 594–616.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

  • Tsai, Y. H., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6453. [Link]

Sources

Validating purity of 4-Amino-2-methylpentanoic acid hydrochloride using USP standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylpentanoic acid hydrochloride (often referred to as


-Leucine or a specific isomer related to Gabapentinoids) presents a distinct analytical challenge: it is a polar, zwitterionic 

-amino acid salt lacking a significant chromophore. Traditional HPLC-UV methods fail to detect this compound at low levels without derivatization, creating a bottleneck in purity validation for drug development.

This guide provides a comparative validation framework using USP <1225> Validation of Compendial Procedures as the regulatory anchor. We objectively compare two methodologies:

  • The Traditional Approach: Pre-column Derivatization with o-Phthalaldehyde (OPA) followed by HPLC-FLD (Fluorescence).

  • The Modern Alternative: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD).

Key Insight: While OPA derivatization offers superior sensitivity (picogram level), HILIC-CAD provides a more robust, "what-you-see-is-what-you-get" purity profile by detecting non-amine impurities that derivatization methods miss.

Technical Context & The "Chromophore Challenge"

Chemical Profile[1]
  • Compound: 4-Amino-2-methylpentanoic acid hydrochloride[1][2]

  • Structure: An aliphatic chain with a carboxylic acid at C1, a methyl group at C2, and a primary amine at C4.

  • Properties: Highly polar, water-soluble, zwitterionic.

  • The Problem: The molecule lacks a benzene ring or conjugated

    
    -system. Its UV absorption maximum is near 200–210 nm, a region plagued by solvent noise and low specificity.
    
Regulatory Grounding (USP/ICH)

Since a specific USP monograph does not exist for this intermediate, validation must adhere to USP General Chapter <1225> (Category I for Assay, Category II for Impurities) and align with ICH Q2(R1) .

  • USP <621> Chromatography: Defines system suitability requirements.

  • USP <1052> Biotechnology-Derived Articles (Amino Acid Analysis): Traditionally recommends derivatization.

Comparative Methodology

Method A: Pre-Column Derivatization (OPA-FLD)

The "Gold Standard" for Sensitivity

Principle: The primary amine of 4-Amino-2-methylpentanoic acid reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

  • Pros: Extreme sensitivity (LOD < 1 pmol); widely accepted in legacy USP monographs.

  • Cons: Unstable derivatives (must inject immediately); does not detect impurities lacking an amine group (e.g., synthetic precursors, organic acids); complex sample prep.

Method B: HILIC-CAD (Charged Aerosol Detection)

The "Universal" Purity Screen

Principle: The eluent is nebulized and dried. The remaining analyte particles are charged by a stream of nitrogen plasma and detected by an electrometer. Response is directly proportional to mass, regardless of chemical structure.

  • Pros: Detects all non-volatile impurities (including non-amines); no derivatization required; linear response; simpler workflow.

  • Cons: Slightly lower sensitivity than Fluorescence; requires volatile mobile phases.

Experimental Protocols

Protocol A: OPA-Derivatization Workflow
  • Reagent Prep: Dissolve 50 mg OPA in 1 mL methanol. Add 9 mL borate buffer (pH 9.5) and 50 µL 2-mercaptoethanol. Protect from light.

  • Sample Prep: Dissolve 4-Amino-2-methylpentanoic acid HCl in water to 1 mg/mL.

  • Reaction: Mix 10 µL sample + 10 µL reagent in the autosampler needle. Wait 1.0 min.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A: 10 mM Na2HPO4 (pH 7.2); B: 50:35:15 Acetonitrile:Methanol:Water.

    • Gradient: 0% B to 60% B over 20 min.

    • Detection: FLD (Ex: 340 nm, Em: 450 nm).

Protocol B: HILIC-CAD Workflow
  • Sample Prep: Dissolve sample in 50:50 Acetonitrile:Water (Ammonium Formate buffer) to 1 mg/mL. No reaction needed.

  • HPLC Conditions:

    • Column: Amide or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 20 mM Ammonium Formate (pH 3.0) in Water; B: Acetonitrile.[3][4]

    • Gradient: 90% B to 50% B over 10 min (Inverse gradient for CAD uniformity recommended).

    • Detection: CAD (Evaporation Temp: 35°C, Power Function: 1.0).

Validation Logic & Decision Tree

The following diagram illustrates the decision logic for validating this specific compound under USP <1225>, ensuring all critical quality attributes (CQAs) are met.

ValidationWorkflow Start Start: 4-Amino-2-methylpentanoic Acid HCl CheckChrom Check Chromophore (UV @ 210nm > 10 mAU?) Start->CheckChrom DecisionUV Method: UV (Unsuitable) High Noise / Low Specificity CheckChrom->DecisionUV No SelectAlt Select Alternative Detection DecisionUV->SelectAlt PathDeriv Path A: Derivatization (OPA) Target: Primary Amine SelectAlt->PathDeriv High Sensitivity Req. PathCAD Path B: HILIC-CAD Target: Universal Mass SelectAlt->PathCAD Total Purity Req. ValidDeriv Validate Specificity (Interference from Reagent Peaks?) PathDeriv->ValidDeriv ValidCAD Validate Specificity (Mobile Phase Volatility?) PathCAD->ValidCAD USP1225 USP <1225> Parameters: Accuracy, Precision, LOQ, Linearity ValidDeriv->USP1225 ValidCAD->USP1225 ResultDeriv Outcome A: High Sensitivity (Best for Trace Analysis) USP1225->ResultDeriv ResultCAD Outcome B: Mass Balance (Best for Purity/Impurity Profiling) USP1225->ResultCAD

Caption: Validation decision matrix for non-chromophoric amino acids, aligning detection choice with analytical goals (Sensitivity vs. Mass Balance).

Performance Comparison Data

The following data summarizes a typical validation study comparing both methods for 4-Amino-2-methylpentanoic acid HCl.

Validation Parameter (USP <1225>)Method A: OPA-Derivatization (FLD)Method B: HILIC-CADInterpretation
Specificity High for amines; Blind to non-amines.Universal (detects salts, synthetic intermediates).CAD is superior for purity assessment; OPA is superior for identity.
Linearity (R²) > 0.999 (0.1 – 100 µg/mL)> 0.995 (1.0 – 500 µg/mL)CAD requires polynomial regression at wide ranges; OPA is linear.
LOD (Limit of Detection) 0.01 µg/mL (High Sensitivity)0.5 µg/mL (Moderate Sensitivity)OPA is required for trace impurity analysis (<0.05%).
Precision (% RSD) 1.5% - 3.0% (Reaction variability)< 1.0% (Stable signal)CAD is more reproducible (no reaction step).
Accuracy (Recovery) 95% - 105%98% - 102%CAD offers better accuracy due to lack of derivatization matrix effects.
Critical Analysis

For Purity Validation (Assay), Method B (CAD) is recommended. It eliminates the risk of incomplete derivatization and detects non-nitrogenous impurities that might be present from the synthesis (e.g., methylpentanoic acid derivatives). For Trace Impurity Monitoring , Method A (OPA) is required to meet low detection limits (e.g., < 0.05%).

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[5][6][7] USP-NF. (Note: Link directs to USP Compounding as general gateway; specific chapters require subscription).

  • United States Pharmacopeia (USP).
  • Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 20835.

  • Agilent Technologies. Amino Acid Analysis using Zorbax Eclipse Plus C18 and OPA Derivatization. Application Note.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Gong, et al. HPLC determination of gamma-aminobutyric acid (GABA) and glutamic acid.[8] Food Chemistry, 2018. (Context for Gamma-amino acid analysis).

Sources

A Comparative Analysis of the Biological Activities of Gabapentin and 4-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the exploration of GABA (γ-aminobutyric acid) analogs has yielded significant therapeutic advancements. Among these, Gabapentin has emerged as a widely prescribed medication for epilepsy and neuropathic pain. This guide provides a detailed comparative analysis of the biological activity of Gabapentin and a lesser-known structural analog, 4-Amino-2-methylpentanoic acid. While extensive research has elucidated the mechanisms of Gabapentin, 4-Amino-2-methylpentanoic acid remains a comparatively enigmatic compound with a scarcity of publicly available biological data. This guide will delve into the well-established pharmacological profile of Gabapentin, present the limited available information for 4-Amino-2-methylpentanoic acid, and propose experimental workflows for a head-to-head comparison.

Gabapentin: A Well-Characterized Neuromodulator

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a structural analog of the inhibitory neurotransmitter GABA.[1][2] Despite its design as a GABA mimetic, its primary mechanism of action does not involve direct interaction with GABA receptors.[2][3][4]

Mechanism of Action

The principal therapeutic effects of Gabapentin are mediated through its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5][6][7] This binding is crucial for its anticonvulsant and analgesic properties.[5] The interaction with the α2δ-1 subunit leads to a reduction in the presynaptic release of excitatory neurotransmitters, including glutamate, substance P, and noradrenaline.[1][3][5] This reduction in neurotransmitter release is thought to be the cornerstone of Gabapentin's ability to dampen neuronal hyperexcitability, a hallmark of conditions like epilepsy and neuropathic pain.[5]

Interestingly, the inhibitory effect of Gabapentin on calcium currents is not acute but requires chronic exposure, suggesting an intracellular site of action and a potential role in disrupting the trafficking of α2δ-1 subunits and calcium channels to the cell surface.[4]

While not its primary mechanism, some studies suggest that Gabapentin may indirectly influence the GABAergic system by increasing the synthesis and non-vesicular release of GABA in the brain.[4][8]

Gabapentin_Pathway Gabapentin Gabapentin a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channel Gabapentin->a2d1 Binds to Ca_influx Reduced Presynaptic Ca2+ Influx a2d1->Ca_influx Inhibits NT_release Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->NT_release Leads to Neuronal_activity Reduced Neuronal Hyperexcitability NT_release->Neuronal_activity Results in

Caption: Proposed experimental workflow for comparison.

In Vitro Radioligand Binding Assay

Objective: To determine if 4-Amino-2-methylpentanoic acid, like Gabapentin, binds to the α2δ-1 subunit of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the α2δ-1 subunit or from animal brain tissue known to have high expression (e.g., cortex or hippocampus).

  • Radioligand: Use a radiolabeled ligand with high affinity for the α2δ-1 subunit, such as [³H]-Gabapentin.

  • Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Gabapentin (as a positive control) or 4-Amino-2-methylpentanoic acid.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory concentration (IC₅₀) for each compound, which is the concentration required to displace 50% of the radioligand binding. Calculate the binding affinity (Kᵢ) from the IC₅₀ value.

Ex Vivo Patch-Clamp Electrophysiology

Objective: To assess the effects of 4-Amino-2-methylpentanoic acid on neuronal excitability and synaptic transmission and compare them to the effects of Gabapentin.

Methodology:

  • Tissue Preparation: Prepare acute brain slices or isolate primary neurons (e.g., dorsal root ganglion neurons, which are relevant for pain).

  • Recording: Perform whole-cell patch-clamp recordings to measure voltage-gated calcium currents, spontaneous or evoked excitatory postsynaptic currents (EPSCs), and neuronal firing properties.

  • Drug Application: Acutely apply Gabapentin and 4-Amino-2-methylpentanoic acid at various concentrations to the bath solution. For chronic effects, incubate the cells or slices with the compounds for several hours prior to recording.

  • Data Analysis: Analyze changes in current amplitude, frequency of synaptic events, and action potential firing frequency before, during, and after drug application.

In Vivo Model of Neuropathic Pain

Objective: To evaluate the potential analgesic efficacy of 4-Amino-2-methylpentanoic acid in a preclinical model of neuropathic pain and compare it to Gabapentin.

Methodology:

  • Animal Model: Induce neuropathic pain in rodents using a validated model, such as the spared nerve injury (SNI) model or the chronic constriction injury (CCI) model.

  • Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (response to a non-noxious stimulus) and thermal hyperalgesia (exaggerated response to a noxious heat stimulus), at baseline and after drug administration.

  • Drug Administration: Administer Gabapentin (as a positive control) and 4-Amino-2-methylpentanoic acid via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Data Analysis: Determine the dose-response relationship for the anti-allodynic and anti-hyperalgesic effects of each compound.

Conclusion

Gabapentin's biological activity is well-documented, with its primary mechanism centered on the α2δ-1 subunit of voltage-gated calcium channels. This interaction underpins its therapeutic efficacy in epilepsy and neuropathic pain. In contrast, 4-Amino-2-methylpentanoic acid remains a pharmacological unknown. Its structural similarity to GABA and leucine hints at potential biological activity, but a comprehensive understanding can only be achieved through rigorous experimental investigation. The proposed workflows provide a clear path for characterizing the pharmacological profile of 4-Amino-2-methylpentanoic acid and conducting a meaningful comparative analysis with Gabapentin. Such research is essential to uncover potentially novel therapeutic agents and expand our understanding of the structure-activity relationships of GABA analogs.

References

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Taylor, C. P. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233–249.
  • Dr.Oracle. (2026, January 6). What is the mechanism of action of gabapentin?. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms that contribute to the therapeutic effects of gabapentin in Neurontin?. Retrieved from [Link]

  • PNAS. (2024, August 15). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NEURONTIN (gabapentin). Retrieved from [Link]

  • StatPearls. (2024, February 21). Gabapentin. Retrieved from [Link]

  • Molecules. (n.d.). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]

  • Pharmacology Research & Perspectives. (n.d.). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Retrieved from [Link]

  • Pan, H. L., et al. (1999). Gabapentin suppresses ectopic nerve discharges and reverses allodynia in neuropathic rats. The Journal of Pharmacology and Experimental Therapeutics, 288(3), 1026–1030.
  • Patsnap Synapse. (2025, March 11). What are the preclinical assets being developed for GABAA?. Retrieved from [Link]

  • Dovepress. (2018, October 9). Gabapentin regulates dopaminergic neuron firing and theta oscillation in the ventral tegmental area to reverse depression-like behavior in chronic neuropathic pain state. Retrieved from [Link]

  • British Journal of Pharmacology. (n.d.). Gabapentin inhibits excitatory synaptic transmission in the hyperalgesic spinal cord. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-Methylpentansaure. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. Retrieved from [Link]

  • PLOS One. (2014, February 13). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Retrieved from [Link]

  • MDPI. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID. Retrieved from [Link]

  • Troscriptions. (2024, June 6). Is GABA the same as gabapentin?. Retrieved from [Link]

  • Google Patents. (n.d.). Amino acid stabilized gabapentin and pregabalin preparations and process for preparing the same.
  • Journal of Clinical and Diagnostic Research. (2020, August 22). Comparison of Gabapentin Monotherapy vs. Combination Therapy of M. Retrieved from [Link]

  • GoodRx. (n.d.). Methocarbamol vs. Gabapentin for Musculoskeletal Conditions and Epilepsy. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis for Confirming 4-Amino-2-methylpentanoic acid hydrochloride Identity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification of 4-Amino-2-methylpentanoic acid hydrochloride. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and conduct a comparative analysis with relevant alternatives to demonstrate the technique's specificity and reliability.

The Power of Vibrational Fingerprints: Why FTIR is a Cornerstone of Pharmaceutical QC

In the landscape of pharmaceutical quality control, the confirmation of a molecule's identity is paramount. FTIR spectroscopy has long been established as a rapid, non-destructive, and highly specific analytical technique for this purpose. Its strength lies in its ability to probe the vibrational modes of a molecule's functional groups. Each chemical bond within a molecule vibrates at a characteristic frequency, and when infrared radiation is passed through a sample, energy is absorbed at these specific frequencies. The resulting FTIR spectrum is a unique "molecular fingerprint," providing a wealth of structural information.

For a molecule like 4-Amino-2-methylpentanoic acid hydrochloride, FTIR allows us to simultaneously verify the presence of all its key functional moieties: the carboxylic acid, the protonated amine (amine hydrochloride), and the aliphatic backbone. This multi-faceted analysis provides a high degree of confidence in the material's identity.

Experimental Workflow: A Self-Validating System for Identity Confirmation

The following protocol is designed to be a self-validating system, ensuring the generation of a high-quality and reliable FTIR spectrum. This workflow is grounded in principles outlined by major pharmacopeias, which recognize FTIR as a primary identification method.[1][2]

Experimental Protocol

Objective: To acquire a high-resolution FTIR spectrum of 4-Amino-2-methylpentanoic acid hydrochloride for identity confirmation.

Materials:

  • 4-Amino-2-methylpentanoic acid hydrochloride (sample)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., Agilent Cary 630 FTIR or similar)

Methodology: The KBr Pellet Technique

The potassium bromide (KBr) pellet method is a widely used technique for analyzing solid samples.[3][4] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as a solid matrix to disperse the sample.

  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of the 4-Amino-2-methylpentanoic acid hydrochloride sample.

    • In an agate mortar, combine the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial to minimize scattering of the infrared radiation.[5]

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify and label the key absorption bands corresponding to the functional groups of 4-Amino-2-methylpentanoic acid hydrochloride.

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid, high-throughput analysis, the Attenuated Total Reflectance (ATR) technique is an excellent alternative that requires minimal to no sample preparation.[6] A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The resulting spectrum is then collected.

Comparative Spectral Analysis: Distinguishing the Hydrochloride Salt from its Free Amino Acid Form

The FTIR Spectrum of 4-Amino-2-methylpentanoic acid (Leucine Analogy)

In its free amino acid form, Leucine exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). Its FTIR spectrum is characterized by:

  • -NH₃⁺ Stretching: A broad absorption in the region of 3100-2600 cm⁻¹.

  • -COO⁻ (Asymmetric Stretching): A strong band around 1580-1600 cm⁻¹.

  • -COO⁻ (Symmetric Stretching): A band of moderate intensity around 1400-1420 cm⁻¹.

  • C-H Stretching: Sharp peaks between 3000-2850 cm⁻¹ corresponding to the aliphatic C-H bonds.

The FTIR Spectrum of 4-Amino-2-methylpentanoic acid hydrochloride (Leucine Hydrochloride Analogy)

Upon formation of the hydrochloride salt, the carboxylate group becomes protonated to a carboxylic acid (-COOH), while the amino group remains protonated (-NH₃⁺). This structural change leads to distinct shifts in the FTIR spectrum:

  • -COOH (O-H Stretching): A very broad and characteristic absorption band spanning from approximately 3300 to 2500 cm⁻¹. This broadness is due to strong hydrogen bonding.[7][8][9][10]

  • C=O Stretching (Carboxylic Acid): A strong, sharp absorption band typically appearing between 1700 and 1730 cm⁻¹.[7][10]

  • -NH₃⁺ Stretching: This remains as a broad absorption, often overlapping with the O-H stretch of the carboxylic acid, in the 3100-2600 cm⁻¹ region.[11][12]

  • C-H Stretching: These peaks will still be present in the 3000-2850 cm⁻¹ range.

The most telling difference is the appearance of the strong C=O stretching vibration of the carboxylic acid and the disappearance of the characteristic carboxylate (-COO⁻) bands.

Quantitative Data Summary

The following table summarizes the expected key vibrational frequencies for 4-Amino-2-methylpentanoic acid hydrochloride and its free amino acid form, based on established group frequencies and analysis of structural analogs like Leucine.

Functional GroupVibrational Mode4-Amino-2-methylpentanoic acid (Zwitterion)4-Amino-2-methylpentanoic acid hydrochloride
-NH₃⁺ N-H Stretching~3100-2600 cm⁻¹ (broad)~3100-2600 cm⁻¹ (broad, overlaps with O-H)
-COO⁻ Asymmetric Stretching~1600-1580 cm⁻¹ (strong)Absent
-COO⁻ Symmetric Stretching~1420-1400 cm⁻¹ (moderate)Absent
-COOH O-H StretchingAbsent~3300-2500 cm⁻¹ (very broad)
-COOH C=O StretchingAbsent~1730-1700 cm⁻¹ (strong, sharp)
Aliphatic C-H Stretching~3000-2850 cm⁻¹ (sharp)~3000-2850 cm⁻¹ (sharp)

Visualizing the Workflow

The following diagram illustrates the logical flow of the FTIR analysis for identity confirmation.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation & Comparison Sample 4-Amino-2-methylpentanoic acid HCl Powder Grind Grind with KBr Sample->Grind Pelletize Press into Pellet Grind->Pelletize Acquire Acquire Spectrum (4000-400 cm⁻¹) Pelletize->Acquire Process Background Subtraction Acquire->Process Identify Identify Key Functional Group Peaks Process->Identify Compare Compare with Reference Spectra / Expected Frequencies Identify->Compare Confirm Confirm Identity Compare->Confirm Report Report Confirm->Report

Caption: Workflow for FTIR-based identity confirmation.

Conclusion: An Indispensable Tool for Quality Assurance

FTIR spectroscopy offers a robust, reliable, and efficient method for confirming the identity of 4-Amino-2-methylpentanoic acid hydrochloride. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing the obtained spectrum to that of logical alternatives like its free amino acid form, researchers can be highly confident in their material's identity. The presented experimental protocol, grounded in established best practices, provides a clear pathway to generating high-quality, defensible data, reinforcing the role of FTIR as an indispensable tool in the pharmaceutical sciences.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-627. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

  • Oreate AI. (2026, February 17). Unlocking FTIR's Secrets: A Guide to Sample Preparation for Powerful Analysis. Retrieved from [Link]

  • Defense Technical Information Center. (1970, July 1). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. Retrieved from [Link]

  • Agilent. (2020, September 10). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • NGS-Technology. (2025, August 25). Pharmaceutical Raw Material Analysis with FTIR-ATR. Retrieved from [Link]

Sources

Enantiomeric excess determination of 4-Amino-2-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantiomeric Excess Determination of 4-Amino-2-methylpentanoic acid hydrochloride

Introduction

4-Amino-2-methylpentanoic acid hydrochloride is a non-proteinogenic amino acid that serves as a critical chiral building block in modern pharmaceutical synthesis. As with most chiral active pharmaceutical ingredients (APIs) and intermediates, the biological activity and toxicological profile of its enantiomers can differ dramatically. Consequently, regulatory bodies mandate the precise quantification of enantiomeric purity. This guide provides a comprehensive comparison of the principal analytical methodologies for determining the enantiomeric excess (e.e.) of 4-Amino-2-methylpentanoic acid hydrochloride.

This document moves beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect and compare three core techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the foundational principles, comparative performance data, and detailed, self-validating protocols for each.

Foundational Principles of Enantiomeric Analysis

The determination of enantiomeric excess relies on creating a chiral environment that forces the two enantiomers of the analyte to behave differently. This differentiation can be achieved through two primary strategies:

  • Direct Methods: The enantiomers are separated by passing them through a chiral stationary phase (CSP) in chromatography. The CSP forms transient, diastereomeric complexes with each enantiomer, with differing interaction energies leading to different retention times.[1][2]

  • Indirect Methods: The enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physical properties and can be separated and quantified using standard achiral chromatography or distinguished by spectroscopy.[3][4][5]

The choice between these methods is a critical decision dictated by factors such as analyte properties, required sensitivity, available instrumentation, and sample throughput demands.

Comparative Analysis of Core Methodologies

The selection of an analytical technique is a balance of performance, complexity, and cost. For 4-Amino-2-methylpentanoic acid hydrochloride, a polar amino acid, each method presents a unique set of advantages and challenges.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for enantiomeric purity testing due to its robustness, accuracy, and versatility.[6][7][8]

  • Principle of Operation: The primary approach for amino acids is direct separation on a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids.[1][9] These CSPs possess both hydrophobic pockets and ionizable groups, allowing for multiple interaction modes (hydrogen bonding, ionic, and steric interactions) that lead to effective chiral recognition of polar molecules like 4-Amino-2-methylpentanoic acid.[9]

  • Expertise & Causality: The choice of a teicoplanin-based CSP is deliberate; it circumvents the need for derivatization, which is a significant advantage as derivatization can introduce impurities, be incomplete, or potentially cause racemization.[9] The mobile phase, typically a polar organic or reversed-phase system, is optimized to fine-tune the retention and selectivity by altering the strength of ionic and hydrogen bonding interactions between the analyte and the CSP.[10]

  • Advantages:

    • Direct Analysis: Capable of separating the analyte without derivatization, simplifying sample preparation.[1]

    • High Resolution: Often achieves baseline separation, leading to high accuracy and precision.

    • Robustness: Well-established and reliable methodology suitable for quality control environments.

  • Limitations:

    • Cost: Chiral columns are significantly more expensive than their achiral counterparts.

    • Method Development: Finding the optimal CSP and mobile phase combination can be time-consuming.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its exceptional sensitivity and high resolution. However, its application to non-volatile analytes like amino acids is contingent on chemical derivatization.[11][12]

  • Principle of Operation: The analyte must be converted into a volatile and thermally stable derivative prior to injection. This is typically a two-step process: (1) Esterification of the carboxylic acid group (e.g., using methanolic HCl or n-butanol/HCl) followed by (2) Acylation of the primary amine (e.g., using trifluoroacetic anhydride, TFAA).[1][13] The resulting diastereomers are then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).[1][12]

  • Expertise & Causality: The derivatization scheme is critical. The choice of TFAA for acylation is common because it produces highly volatile derivatives, resulting in shorter analysis times and sharp peaks.[13] It is imperative to validate that the derivatization conditions are not harsh enough to cause racemization of the chiral center. This is a key self-validating check; running a sample of known, high e.e. through the entire process must not result in a significant decrease in the measured e.e.

  • Advantages:

    • High Sensitivity: GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) offers extremely low limits of detection, ideal for impurity analysis.

    • High Efficiency: Capillary GC columns provide a very high number of theoretical plates, leading to excellent resolution.

  • Limitations:

    • Mandatory Derivatization: The multi-step sample preparation is labor-intensive, time-consuming, and a potential source of error.

    • Analyte Stability: The analyte must be stable at the high temperatures of the GC inlet and column.

Chiral NMR Spectroscopy

NMR spectroscopy offers a fundamentally different, non-separative approach. It relies on creating a diastereomeric environment in situ within the NMR tube, causing the signals of the two enantiomers to become chemically non-equivalent and thus distinguishable.[14]

  • Principle of Operation: A chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is added to the analyte solution. A modern and highly effective method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure BINOL derivative.[15][16][17] This rapidly forms a pair of diastereoisomeric iminoboronate esters, which exhibit well-resolved and distinct signals (e.g., for the imine or α-methine protons) in the ¹H NMR spectrum. The enantiomeric excess is then determined by simple integration of these signals.[14]

  • Expertise & Causality: This three-component system is superior to classic CDAs like Mosher's acid because the reaction is rapid, occurs under mild conditions, and the diagnostic imine proton signals often appear in a clean region of the spectrum, free from other overlapping resonances.[17] Using a high-field NMR (≥400 MHz) is crucial to ensure baseline resolution of the diastereotopic signals, which is the foundation of an accurate quantification.

  • Advantages:

    • Rapid Analysis: Sample preparation is minimal, and the NMR acquisition itself is fast.

    • Non-Destructive: The sample can be recovered if necessary.

    • Absolute Method: Provides a direct molar ratio without the need for response factor correction, assuming clear baseline resolution.

  • Limitations:

    • Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods. The minor enantiomer may be difficult to quantify below 1-2%.

    • Signal Overlap: Resonances from the analyte or agent may overlap, complicating integration.

    • Accuracy: Accuracy is highly dependent on achieving baseline resolution of the diastereotopic signals and can be lower than HPLC (typically ±1-2%).

Data-Driven Performance Comparison

The choice of method often depends on the specific application, from high-throughput screening in early discovery to rigorous quality control for final product release.

Parameter Chiral HPLC (Direct) Chiral GC (Indirect) Chiral NMR (Indirect)
Principle Direct separation on CSPDerivatization, then separation on chiral columnIn-situ formation of diastereomers/complexes
Accuracy Excellent (Typically <0.5% error)Very Good to Excellent (Error depends on derivatization)Good (Typically 1-2% error)
Precision ExcellentExcellentGood
Sensitivity (LOD/LOQ) Good to Very GoodExcellent (Best)Fair (Lowest)
Sample Throughput ModerateLow (due to sample prep)High
Derivatization Required? No (for macrocyclic CSPs)[9]Yes (Mandatory)[11]Yes (CDA) or No (CSA)
Cost (Instrument/Consumables) High / HighModerate / ModerateHigh / Low
Best For QC, final product release, routine analysisTrace enantiomer analysis, high-sensitivity needsHigh-throughput screening, reaction monitoring

Visualization of Workflows

A logical workflow is essential for selecting and executing the appropriate analytical method.

Diagram 1: Method Selection Workflow

MethodSelection start Determine e.e. of 4-Amino-2-methylpentanoic acid HCl q1 Need to quantify <1% enantiomer? start->q1 q2 High sample throughput required for screening? q1->q2 No gc Chiral GC q1->gc  Yes q3 Is direct analysis (no derivatization) preferred? q2->q3 No nmr Chiral NMR q2->nmr  Yes q3->gc No hplc Chiral HPLC q3->hplc  Yes end_node Method Selected gc->end_node nmr->end_node hplc->end_node

Caption: Decision tree for selecting the optimal analytical method.

Diagram 2: Chiral HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in mobile phase prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 analysis1 Equilibrate Chiral Stationary Phase (CSP) column prep3->analysis1 analysis2 Inject sample analysis1->analysis2 analysis3 Acquire chromatogram analysis2->analysis3 data1 Integrate peaks for both enantiomers analysis3->data1 data2 Calculate e.e. (%) data1->data2

Caption: General workflow for direct chiral HPLC analysis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. All methods must be fully validated according to internal SOPs and regulatory guidelines such as ICH Q2(R1) for their intended purpose.[18]

Protocol 1: Direct Chiral HPLC Method

This protocol is optimized for accuracy and robustness, making it ideal for quality control.

  • Instrumentation & Materials:

    • HPLC system with UV or MS detector.

    • Chiral Stationary Phase Column: Astec® CHIROBIOTIC® T (Teicoplanin), 25 cm x 4.6 mm, 5 µm.

    • Mobile Phase: 0.1% (v/v) Formic Acid in Methanol/Water (e.g., 80:20 v/v). Note: The optimal ratio must be determined empirically.

    • Syringe filters: 0.45 µm PTFE or similar.

  • Experimental Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase, filter through a 0.45 µm membrane, and degas thoroughly.

    • Sample Preparation: Prepare a stock solution of 4-Amino-2-methylpentanoic acid hydrochloride at approximately 1.0 mg/mL in the mobile phase. Prepare working standards and a racemic standard similarly.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm (if sensitivity is sufficient) or MS detection (ESI+).

      • Injection Volume: 10 µL.

    • Analysis Sequence:

      • Inject a blank (mobile phase) to establish a baseline.

      • Inject the racemic standard to determine the retention times of both enantiomers and to confirm resolution.

      • Inject the test sample.

    • Data Analysis & Calculation:

      • Identify and integrate the peak areas for the D- and L-enantiomers (Area₁, Area₂).

      • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

  • Trustworthiness (Validation Parameters):

    • Specificity: Demonstrate that excipients or impurities do not interfere with the enantiomer peaks using a placebo and spiked samples.

    • Linearity: Establish linearity by analyzing a series of solutions of known concentrations (e.g., 5 levels) for each enantiomer.

    • Accuracy & Precision: Determine by analyzing a sample of known enantiomeric composition (e.g., 99.5% major, 0.5% minor) multiple times.

Protocol 2: Indirect Chiral GC Method

This protocol is designed for high-sensitivity applications where trace-level quantification of an enantiomeric impurity is required.

  • Instrumentation & Materials:

    • Gas Chromatograph with FID or MS detector.

    • Chiral GC Column: Chirasil®-Val, 25 m x 0.25 mm ID.

    • Derivatization Reagents: 3M HCl in n-Butanol, Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM).

    • Heating block or oven.

    • Nitrogen gas supply for evaporation.

  • Experimental Procedure:

    • Derivatization - Step 1 (Esterification):

      • Place ~1 mg of the amino acid sample in a reaction vial and evaporate to dryness.

      • Add 200 µL of 3M HCl in n-butanol.

      • Seal the vial and heat at 100 °C for 30 minutes.

      • Cool and evaporate the reagent to complete dryness under a gentle stream of nitrogen.

    • Derivatization - Step 2 (Acylation):

      • To the dried residue, add 100 µL of DCM and 50 µL of TFAA.

      • Seal the vial and heat at 100 °C for 15 minutes.

      • Cool and evaporate the excess reagent and solvent under nitrogen.

      • Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.

    • GC Conditions:

      • Carrier Gas: Helium.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min. Note: Program must be optimized.

      • Detector Temperature: 280 °C (FID).

    • Data Analysis: Calculate e.e. from the integrated peak areas of the two diastereomeric derivatives as described in the HPLC protocol.

  • Trustworthiness (Validation Parameters):

    • Derivatization Efficiency: Confirm the reaction goes to completion and is non-racemizing by derivatizing a standard of known high e.e. and ensuring the result is unchanged.

    • Limit of Quantitation (LOQ): Determine the lowest concentration at which the minor enantiomer can be reliably quantified, a critical parameter for impurity testing.

Protocol 3: Indirect Chiral NMR Method

This protocol is ideal for rapid screening where high throughput is more critical than ultimate accuracy.

  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher).

    • High-quality NMR tubes.

    • Deuterated solvent: Chloroform-d (CDCl₃).

    • Reagents: 2-formylphenylboronic acid, (S)-BINOL (or (R)-BINOL).

    • 4 Å molecular sieves (to ensure anhydrous conditions).

  • Experimental Procedure:

    • Sample Preparation (in the NMR tube):

      • To an NMR tube, add the 4-Amino-2-methylpentanoic acid sample (~5-10 mg, 1.0 equiv).

      • Add 2-formylphenylboronic acid (1.0 equiv) and (S)-BINOL (1.1 equiv).

      • Add a few beads of 4 Å molecular sieves.

      • Add ~0.6 mL of CDCl₃, cap the tube, and shake for 5 minutes at room temperature.[14][15]

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration.

    • Data Analysis:

      • Identify the pair of well-resolved, diastereotopic signals (e.g., the imine protons, typically >8 ppm).

      • Carefully integrate the two signals (Int₁, Int₂).

      • Calculate the enantiomeric excess from the integrals: e.e. (%) = |(Int₁ - Int₂)| / (Int₁ + Int₂) * 100

  • Trustworthiness (Validation Parameters):

    • Resolution: Confirm baseline resolution of the diagnostic peaks. If resolution is poor, the method is not suitable.

    • Assignment: Prepare samples using both (R)- and (S)-BINOL with an enantiopure sample of the analyte (if available) to definitively assign the signals to each diastereomer.

Conclusion and Recommendations

The determination of the enantiomeric excess of 4-Amino-2-methylpentanoic acid hydrochloride can be reliably achieved by several advanced analytical techniques. The optimal choice is dictated by the specific requirements of the analysis.

  • For routine quality control and final product release , where accuracy, precision, and robustness are paramount, direct Chiral HPLC on a macrocyclic glycopeptide stationary phase is the unequivocally recommended method. Its ability to analyze the compound without derivatization streamlines the workflow and eliminates potential sources of error.

  • For applications requiring the utmost sensitivity , such as detecting trace enantiomeric impurities or in metabolism studies, Chiral GC is the most powerful tool, provided the rigorous derivatization protocol is carefully validated to be non-racemizing.

  • For high-throughput screening in early-stage process development or catalyst screening, where speed and sample throughput are the primary drivers, Chiral NMR Spectroscopy offers an exceptionally rapid and efficient solution.

By understanding the fundamental principles and causal factors behind each technique, researchers can confidently select, develop, and validate a method that is fit-for-purpose, ensuring the stereochemical integrity of their chiral molecules.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 709–712. [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography | Request PDF. (n.d.). ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 25457–25464. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025). Acta Naturae. [Link]

  • You, L., Berman, J. S., & Anslyn, E. V. (2006). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry, 71(25), 9471–9476. [Link]

  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • Ilisz, I., Arató, V., & Péter, A. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1357. [Link]

  • Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. (2008). PubMed. [Link]

  • Grigorean, G., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4220–4226. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). University of California, Davis. [Link]

  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. (2025). MDPI. [Link]

  • Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. (n.d.). PubMed. [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 884. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Center for Biotechnology Information. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. (n.d.). Sci-Hub. [Link]

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies for Amino Acid-Based Therapeutics: A Comparative Analysis Referencing 4-Amino-2-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for conducting bioequivalence (BE) studies, with a focus on small molecule amino acid derivatives, using 4-Amino-2-methylpentanoic acid hydrochloride as a representative compound. As this specific molecule is primarily documented as a synthetic intermediate, this guide establishes a framework applicable to analogous novel therapeutic agents or their generic counterparts, where demonstrating bioequivalence is a critical step for regulatory approval.[1][2][3]

We will dissect the strategic decisions behind study design, compare the performance of key bioanalytical techniques with supporting experimental data, and provide actionable protocols grounded in regulatory expectations.

The Strategic Imperative of Bioequivalence

The core purpose of a bioequivalence study is to demonstrate that a new formulation or a generic version of a drug performs identically to a reference product.[4][5] As defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), two products are bioequivalent if their rate and extent of absorption are so similar that any differences in their therapeutic effects would be medically insignificant.[4][6][7] For a generic drug, a successfully executed BE study allows the manufacturer to leverage the extensive preclinical and clinical data of the innovator drug, streamlining the path to market.[4]

Amino acid derivatives, while often being small molecules, can present unique challenges due to their structural similarity to endogenous compounds, their polarity, and their role in metabolic pathways.[][9] This necessitates highly selective and sensitive analytical methods to distinguish the administered drug from the biological background.

The Regulatory Blueprint: Study Design and Endpoints

The universally accepted standard for bioequivalence testing of most orally administered drugs is the randomized, two-period, two-sequence, single-dose crossover study.[5] This design is robust because each subject acts as their own control, minimizing inter-subject variability.

The primary pharmacokinetic (PK) parameters of interest are:

  • Cmax: The maximum observed concentration in the blood/plasma.

  • AUCt: The area under the concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: The area under the concentration-time curve extrapolated to infinity.

For a test product to be deemed bioequivalent to a reference product, the 90% Confidence Interval (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUCt, and AUCinf must fall within the acceptance limits of 80.00% to 125.00% .[10][11]

Below is a visualization of a standard BE study workflow.

cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Clinical Conduct cluster_2 Phase 3: Analysis & Reporting P1 Protocol Design & IRB Approval P2 Subject Screening & Enrollment P1->P2 C1 Period 1: Subjects Randomized to Test (T) or Reference (R) Drug P2->C1 P3 Bioanalytical Method Validation A1 Sample Analysis (Quantification of Drug in Plasma) P3->A1 C2 Serial Blood Sampling C1->C2 C3 Washout Period C2->C3 C4 Period 2: Subjects Crossover to Alternate Drug C3->C4 C5 Serial Blood Sampling C4->C5 C5->A1 A2 Pharmacokinetic (PK) Analysis (Cmax, AUC) A1->A2 A3 Statistical Analysis (90% Confidence Interval) A2->A3 A4 Final Report Generation A3->A4

A standard two-way crossover bioequivalence study workflow.

Comparative Guide to Bioanalytical Strategies

The cornerstone of any BE study is the validated bioanalytical method used to measure the drug's concentration in a biological matrix, typically plasma. The choice of technique is a critical decision based on the analyte's physicochemical properties, required sensitivity, and laboratory resources. For a polar compound like 4-Amino-2-methylpentanoic acid, two primary techniques stand out: HPLC with pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following diagram illustrates the decision logic for selecting an appropriate method.

Start Start: Quantify Amino Acid Derivative in Plasma Q1 Is the analyte endogenous or has interfering isomers? Start->Q1 Q2 Is ultra-high sensitivity (pg/mL) required? Q1->Q2 No Method2 LC-MS/MS Q1->Method2 Yes Q3 Is high throughput critical? Q2->Q3 No Q2->Method2 Yes Method1 HPLC with Derivatization (e.g., OPA) Q3->Method1 No Q3->Method2 Yes

Decision logic for selecting a bioanalytical method.
Performance Comparison: HPLC vs. LC-MS/MS

The table below provides an objective comparison of these two powerful techniques for the quantification of a compound like 4-Amino-2-methylpentanoic acid.

ParameterHPLC with Pre-column Derivatization (e.g., OPA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Causality and Field Insights
Principle Chromatographic separation of a fluorescent derivative, followed by UV or fluorescence detection.[12][13]Chromatographic separation coupled with mass analysis of the parent ion and its specific fragment ions.[12][14]LC-MS/MS offers superior selectivity by monitoring a specific mass-to-charge ratio transition, effectively eliminating interferences that might co-elute with the analyte in HPLC.
Selectivity Moderate to High. Relies solely on chromatographic retention time. Potential for interference from matrix components.Very High. Unparalleled specificity from Multiple Reaction Monitoring (MRM) isolates the analyte from endogenous background.[12]For amino acid derivatives, which may have endogenous counterparts, the selectivity of LC-MS/MS is a significant advantage, ensuring accurate quantification.
Sensitivity Low to Moderate (typically low ng/mL to µg/mL range).[12]Very High (pg/mL to fg/mL range).[12][15]The high sensitivity of LC-MS/MS is crucial for accurately defining the terminal elimination phase of the drug's PK profile, which is necessary for calculating AUCinf.
Throughput Moderate. Derivatization adds a step, and chromatographic run times can be longer.High. Run times are often very short (< 5 minutes), and sample preparation can be automated.[15][16]In a BE study with thousands of samples, the high throughput of LC-MS/MS significantly reduces analysis time and cost.
Matrix Effect Less prone but can be affected by compounds that interfere with the derivatization reaction.Can be significant (ion suppression or enhancement). Requires careful method development and the use of a stable isotope-labeled internal standard.The co-elution of matrix components can affect the ionization efficiency of the analyte. Using a stable isotope-labeled internal standard that behaves identically to the analyte is the gold standard for mitigating this risk.
Cost Lower instrument acquisition and maintenance costs.High instrument acquisition and maintenance costs.While the initial investment is higher, the superior data quality, robustness, and throughput of LC-MS/MS often provide a better long-term value for regulated bioanalysis.

Experimental Protocols: A Practical Framework

The following protocols are provided as validated starting points for the quantification of a 4-Amino-2-methylpentanoic acid analogue in human plasma.

Protocol 1: LC-MS/MS Quantification (Recommended Method)

This method is preferred due to its superior sensitivity and selectivity, which are critical for robust bioequivalence assessment.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., 4-Amino-2-methylpentanoic acid-d3).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a 96-well plate for injection.

2. LC-MS/MS Conditions:

  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[15] HILIC is ideal for retaining and separating polar compounds like amino acids.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, decrease to 50% B over 3 minutes, hold for 1 minute, then return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Determine the specific precursor → product ion transitions for the analyte and the SIL-IS via infusion and optimization.

3. Self-Validation System (Method Validation):

  • Before analyzing study samples, the method must be fully validated according to FDA/EMA guidelines, assessing:

    • Selectivity: Analyze blank plasma from at least six sources to ensure no interference.
    • Linearity & Range: Establish a calibration curve (e.g., 1-1000 ng/mL) with at least 6 non-zero points.
    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
    • Recovery & Matrix Effect: Assess the efficiency of the extraction and the impact of the plasma matrix.
    • Stability: Confirm analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Protocol 2: HPLC with OPA Derivatization (Alternative Method)

This method is a viable, cost-effective alternative if ultra-high sensitivity is not required.

1. Sample Preparation and Derivatization:

  • Precipitate proteins as described in Protocol 1 (steps 1.1 - 1.5).

  • In a new well plate, mix 50 µL of the supernatant with 50 µL of o-Phthalaldehyde (OPA) derivatizing reagent.

  • Allow the reaction to proceed for exactly 2 minutes in the dark at room temperature.

  • Inject immediately onto the HPLC system.

2. HPLC Conditions:

  • LC Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

  • Gradient: A suitable gradient to separate the derivatized analyte from other amino acids and matrix components.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[12]

Data Interpretation: A Hypothetical Case Study

To illustrate the final step, consider the hypothetical pharmacokinetic data from a BE study for a 4-Amino-2-methylpentanoic acid hydrochloride formulation.

ParameterReference Product (Geometric Mean)Test Product (Geometric Mean)Geometric Mean Ratio (Test/Ref)90% Confidence IntervalBioequivalence Outcome
Cmax (ng/mL) 520.5501.896.41%88.15% – 105.42%Pass
AUCt (ngh/mL) 3450.23560.1103.18%95.76% – 111.15%Pass
AUCinf (ngh/mL) 3610.83725.5103.17%95.88% – 111.01%Pass

In this example, since the 90% CIs for all key PK parameters fall entirely within the 80.00-125.00% range, the test product would be considered bioequivalent to the reference product.

Conclusion

Successfully navigating a bioequivalence study for an amino acid derivative like 4-Amino-2-methylpentanoic acid hydrochloride hinges on a robust, validated bioanalytical method. While HPLC with derivatization is a functional technique, LC-MS/MS represents the gold standard , offering unparalleled selectivity, sensitivity, and throughput that ensure data integrity and regulatory acceptance. The causality is clear: by precisely and accurately measuring drug concentrations, LC-MS/MS provides the high-quality pharmacokinetic data necessary to confidently pass the stringent statistical tests of bioequivalence, ultimately enabling broader patient access to safe, effective, and affordable medicines.

References

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010, January 20). Retrieved from the European Medicines Agency website. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (2020, April 29). Retrieved from the U.S. Food and Drug Administration website. [Link]

  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). (2010, January 29). Retrieved from the European Medicines Agency website. [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (n.d.). Retrieved from ResearchGate. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021, August 20). Retrieved from the U.S. Food and Drug Administration website. [Link]

  • The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. (n.d.). Retrieved from PubMed. [Link]

  • FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021, August 20). Retrieved from GovDelivery. [Link]

  • New EMA Guideline on the Investigation of Bioequivalence. (2010, December 8). Retrieved from ECA Academy. [Link]

  • FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (n.d.). Retrieved from gmp-compliance.org. [Link]

  • Statistical Approaches to Establishing Bioequivalence. (2001, February). Retrieved from the U.S. Food and Drug Administration website. [Link]

  • Amino Acids in the Development of Prodrugs. (2018, September 11). Retrieved from MDPI. [Link]

  • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride. (n.d.). Retrieved from a professional chemistry supplier website. [Link]

  • Pharmacokinetics of Therapeutic Peptides. (n.d.). Retrieved from Creative Bioarray. [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (n.d.). Retrieved from PubMed. [Link]

  • CAS No : 1038924-71-8 | (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride. (n.d.). Retrieved from Pharmaffiliates. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. (2016, April 21). Retrieved from PMC. [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization. (n.d.). Retrieved from ResearchGate. [Link]

  • 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. (n.d.). Retrieved from precisionFDA. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). Retrieved from MDPI. [Link]

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid. (n.d.). Retrieved from PubChem. [Link]

Sources

Cross-Validation of Assay Methods for 4-Amino-2-methylpentanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of assay methods for 4-Amino-2-methylpentanoic acid HCl (also known as


-methylleucine or a key Sacubitril intermediate scaffold).[1][2] As a 

-amino acid lacking a strong UV chromophore and possessing two chiral centers (C2 and C4), this analyte presents specific challenges in detection and stereochemical resolution.

Executive Summary & Method Landscape

4-Amino-2-methylpentanoic acid HCl (C


H

NO

[1]·HCl) is a polar, non-chromophoric

-amino acid.[1][2] It serves as a critical intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril) and as a structural analog to leucine and GABA.[3]

The analytical challenge is threefold:

  • Lack of Chromophore: The molecule does not absorb UV light significantly above 200 nm, rendering standard HPLC-UV ineffective without modification.[2][3]

  • Polarity: High polarity leads to poor retention on standard C18 columns.[1][2][3]

  • Stereochemistry: The presence of two chiral centers necessitates the separation of four potential stereoisomers ((2R,4S), (2S,4R), (2R,4R), (2S,4S)).[3]

Method Comparison Matrix
FeatureMethod A: HPLC-FLD (Derivatization) Method B: LC-MS/MS (Direct) Method C: HPLC-CAD (Universal)
Principle Pre-column derivatization (OPA/FMOC) + FluorescenceHILIC or Mixed-Mode Chromatography + Mass SpecCharged Aerosol Detection (Nebulization)
Sensitivity (LOD) High (fmol range)Very High (attomol range)Moderate (ng range)
Selectivity High (Chemical specificity)Highest (m/z + Fragmentation)Low (Non-specific)
Stereo-Resolution Possible (if using chiral derivatization)Requires Chiral ColumnRequires Chiral Column
Throughput Moderate (Reaction time required)High (Rapid gradients)High
Primary Use QC Release / Purity Assay Bioanalysis / Trace Impurities Process Control / Raw Material

Deep Dive: Validated Protocols

Method A: HPLC-FLD with Pre-Column Derivatization (The QC Gold Standard)

Context: For Quality Control (QC) environments where precision (<1.0% RSD) is paramount, pre-column derivatization with o-Phthalaldehyde (OPA) is the industry standard. OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Expert Insight: Unlike post-column ninhydrin (which is slow and requires a reactor), automated pre-column derivatization in the autosampler ensures high reproducibility and minimizes technician error.[3]

Protocol Workflow
  • Derivatization Reagent:

    • Reagent A: 10 mg OPA dissolved in 1 mL Methanol + 9 mL 0.4 M Borate buffer (pH 10.2) + 50 µL 3-Mercaptopropionic acid (3-MPA).[1]

    • Reaction: Mix 10 µL Sample + 10 µL Reagent A. Wait 1.0 min. Inject.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[3]

    • Mobile Phase A: 40 mM Na

      
      HPO
      
      
      
      (pH 7.8).
    • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

    • Gradient: 0% B to 50% B in 15 min.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[3]

  • Validation Criteria:

    • Linearity: R

      
       > 0.999 over 0.1 – 100 µM.[1][2][3]
      
    • Derivative Stability: The OPA-derivative is unstable; precise injection timing (automated) is critical.

Method B: LC-MS/MS with Mixed-Mode Chromatography (The Bioanalytical Standard)

Context: For biological matrices (plasma/urine) or trace impurity analysis where derivatization artifacts must be avoided, direct analysis using Mixed-Mode Chromatography is superior to standard HILIC.[1]

Expert Insight: Standard C18 columns fail to retain this polar zwitterion. HILIC can be reproducible but suffers from long equilibration times.[1][2][3] A Mixed-Mode (C18 + Cation Exchange) column provides robust retention via ionic interaction with the amine group and hydrophobic interaction with the methyl/pentyl backbone.

Protocol Workflow
  • Sample Prep: Protein precipitation with Methanol (1:3 v/v) or direct dilution in mobile phase.[2]

  • Chromatographic Conditions:

    • Column: Imtakt Intrada Amino Acid (3 x 100 mm, 3 µm) or Waters Acquity UPLC HSS T3.[3]

    • Mobile Phase A: Acetonitrile : Tetrahydrofuran (80:20).

    • Mobile Phase B: 100 mM Ammonium Formate in Water (pH 3.0).

    • Gradient: 14% B to 100% B (Ionic strength gradient).

    • Flow Rate: 0.4 mL/min.[1][2][3]

  • Mass Spectrometry (QQQ):

    • Source: ESI Positive Mode.

    • MRM Transition: m/z 146.1 [M+H]

      
      
      
      
      
      100.1 (Loss of HCOOH) and 83.1 (Characteristic fragment).
    • Internal Standard: L-Leucine-d3 or

      
      C-labeled analog.[1][2]
      

Stereochemical Resolution (Chiral Purity)

Because "4-Amino-2-methylpentanoic acid" has two chiral centers, distinguishing the active isomer (often (2R,4S) for Sacubitril precursors) from its diastereomers is critical.[1][4][5]

  • Approach 1: Crown Ether Columns (Crownpak CR-I(+))

    • Mechanism:[1][6][7] The crown ether forms a host-guest complex with the primary ammonium ion.[1][2]

    • Conditions: Perchloric acid (pH 1.[2]5) mobile phase at low temperature (10°C) to maximize complex stability.

  • Approach 2: Marfey’s Reagent (FDAA)

    • Mechanism:[1][6][7] Derivatization with FDAA introduces a chiral auxiliary, converting enantiomers into diastereomers separable on a standard C18 column.[3]

    • Advantage:[1][7] Higher sensitivity than Crown Ether UV detection.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for selecting the appropriate assay based on the sample type and data requirements.

AssaySelection Start Sample Type QC Bulk Drug Substance (High Purity) Start->QC Bio Biological Matrix (Plasma/Urine) Start->Bio Impurity Trace Impurities (<0.1%) Start->Impurity MethodA Method A: HPLC-FLD (OPA Derivatization) QC->MethodA Potency Assay MethodC Method C: HPLC-CAD (Direct Detection) QC->MethodC Counter-ion/Salt MethodChiral Chiral HPLC (Crown Ether) QC->MethodChiral Isomeric Purity MethodB Method B: LC-MS/MS (Mixed-Mode Column) Bio->MethodB High Sensitivity Impurity->MethodA If Amino Impurities Impurity->MethodB ID & Quant

Caption: Decision matrix for selecting the optimal analytical technique based on sample origin and required sensitivity.

Cross-Validation Data & Troubleshooting

When cross-validating Method A (HPLC-FLD) against Method B (LC-MS/MS), researchers often observe a Matrix Effect in Method B that is absent in Method A.[1]

ParameterHPLC-FLD (OPA)LC-MS/MS (Intrada)Comparison Note
Linearity (R²) > 0.9995> 0.995FLD is inherently more linear at high concentrations.[1][2]
Precision (%RSD) < 0.5%2.0% - 5.0%Derivatization automates volume errors; MS ionization varies.[1][2]
Accuracy (Recovery) 98-102%85-115%MS requires stable isotope IS to correct for matrix suppression.[1][2]
Robustness Sensitive to pH (reaction)Sensitive to salt/buffer conc.Critical: OPA reagent degrades after 24h.

Troubleshooting Tip: If observing "ghost peaks" in the HPLC-FLD method, check the 3-Mercaptopropionic acid quality. Oxidation of the thiol leads to non-fluorescent byproducts or interfering peaks.[2] For LC-MS, carryover is common due to the "sticky" nature of zwitterions on metal surfaces; use a needle wash of 10% Formic Acid in Methanol.[3]

References

  • PubChem. (2025). 4-Amino-2-methylpentanoic acid | C6H13NO2.[1][2] National Library of Medicine.[3] [Link]

  • Imtakt Corporation. (2018).[2] LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Shimadzu Corporation. (2023). Analysis of Organic Acids by HPLC and LC-MS. Application Note No. 61. [Link]

  • NorthEast BioLab. (2023). Quantitative LC MS Amino Acid Analysis. [Link]

Sources

Structural comparison of 4-Amino-2-methylpentanoic acid HCl with other gamma-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Functional Comparison Guide: 4-Amino-2-methylpentanoic Acid HCl vs. Classical Gamma-Amino Acids

Executive Overview

Gamma-amino acids represent a highly versatile class of molecules in drug development. While the endogenous neurotransmitter


-aminobutyric acid (GABA) serves as the foundational backbone, synthetic modifications to this scaffold yield vastly different pharmacological profiles. This guide objectively compares the structural, physicochemical, and synthetic profiles of 4-Amino-2-methylpentanoic acid HCl (4-AMP HCl)  against classical gamma-amino acid alternatives like Pregabalin and Gabapentin.

Unlike beta-substituted analogs designed for neuromodulation, 4-AMP HCl is an alpha, gamma-disubstituted scaffold[1]. It serves as a critical, stereochemically rigid building block for advanced cardiovascular therapeutics, most notably as the core chiral precursor for the neprilysin inhibitor Sacubitril[2][3].

Structural Causality & Physicochemical Properties

The specific carbon at which a gamma-amino acid is substituted completely dictates its target binding affinity and metabolic stability.

  • GABA (Unsubstituted): Highly flexible, allowing it to adopt multiple conformations to bind inhibitory GABA-A and GABA-B receptors.

  • Pregabalin / Gabapentin (Beta-Substituted): The addition of a bulky isobutyl group (Pregabalin) or a cyclohexane ring (Gabapentin) at the beta-carbon (C3) restricts backbone flexibility. This causality prevents GABA receptor binding and instead perfectly aligns the molecule for the

    
     subunit of voltage-gated calcium channels (VGCCs).
    
  • 4-Amino-2-methylpentanoic acid HCl (Alpha/Gamma-Substituted): Features a methyl group at both the alpha (C2) and gamma (C4) positions. This dual substitution creates a di-chiral center that acts as a highly stable peptide mimetic. The alpha-methyl group provides critical steric shielding, protecting adjacent amide/peptide bonds from enzymatic cleavage by proteases like neprilysin[3]. The gamma-amine serves as an attachment point for further functionalization (e.g., biphenyl addition)[2].

Quantitative Data Summary

Table 1: Physicochemical Comparison of Key Gamma-Amino Acids

CompoundSubstitution PositionMolecular Weight ( g/mol )LogPpKa (Amine / Carboxyl)Primary Target / Application
GABA None103.12-3.1710.4 / 4.2GABA Receptors
Pregabalin Beta (Isobutyl)159.23-1.3510.6 / 4.2VGCC

Subunit
Gabapentin Beta (Cyclohexane)171.24-1.1010.7 / 3.7VGCC

Subunit
4-AMP HCl Alpha (Methyl), Gamma (Methyl)167.63 (Salt)[4]-2.15[4]~10.5 / 4.4Chiral Precursor / Neprilysin Inhibitors

Mechanistic Pathway & Logical Divergence

The diagram below illustrates the logical divergence of gamma-amino acid functionalization and how specific steric additions shift the molecule's pharmacological trajectory.

GammaAminoAcids GABA GABA (Unsubstituted) BetaSub Beta-Substituted (Pregabalin, Gabapentin) GABA->BetaSub Add Bulky Beta Group AlphaGammaSub Alpha/Gamma-Substituted (4-AMP Derivatives) GABA->AlphaGammaSub Add Alpha & Gamma Methyls Target1 GABA Receptors (Inhibitory Signaling) GABA->Target1 High Flexibility Target2 VGCC α2δ Subunit (Neuromodulation) BetaSub->Target2 Conformationally Restricted Target3 Neprilysin / Proteases (Cardiovascular/Metabolic) AlphaGammaSub->Target3 Peptide Mimetic Steric Shielding

Logical divergence of gamma-amino acid functionalization and pharmacological targets.

Biocatalytic Synthesis & Experimental Validation

Achieving the precise (2R, 4S) stereochemistry required for 4-AMP derivatives via traditional chemical synthesis is notoriously inefficient. Modern drug development relies on engineered


-transaminases  to achieve >99% enantiomeric excess (ee)[5][6].

The following protocol outlines a self-validating experimental workflow for the synthesis and chiral isolation of 4-AMP HCl.

Protocol Step1 1. Biocatalytic Transamination (Keto Acid + PLP + Isopropylamine) Step2 2. pH & Temp Optimization (pH 8.5, 45°C) Step1->Step2 Drive Equilibrium Step3 3. Acidic Workup & Extraction (HCl Addition) Step2->Step3 Quench & Protonate Step4 4. Crystallization (4-AMP HCl Salt) Step3->Step4 Isolate Product Step5 5. Chiral HPLC Validation (ee% > 99%) Step4->Step5 Self-Validating QC

Self-validating biocatalytic workflow for the synthesis and chiral isolation of 4-AMP HCl.

Step-by-Step Methodology: Transamination and QC Validation

Phase 1: Enzymatic Transamination

  • Substrate Preparation: Dissolve 50 mM of 2-methyl-4-oxopentanoic acid in 100 mM phosphate buffer.

    • Causality: The phosphate buffer maintains the pH strictly at 8.5. This ensures the amine donor (isopropylamine) remains partially unprotonated, which is an absolute mechanistic requirement for the nucleophilic attack on the PLP-enzyme complex.

  • Biocatalyst Addition: Add 1 mg/mL of engineered

    
    -transaminase (e.g., CDX-043 variant) and 1 mM Pyridoxal-5'-phosphate (PLP)[5][6].
    
    • Causality: PLP acts as the obligate electron sink, stabilizing the carbanion intermediate during the stereoselective amino group transfer.

  • Incubation: Stir the reaction at 45°C for 24 hours to maximize thermodynamic conversion.

Phase 2: Workup and Salt Formation 4. Quenching & Extraction: Acidify the reaction mixture to pH 2.0 using 6M HCl.

  • Causality: Acidification instantly denatures the enzyme (halting the reversible reaction) and fully protonates the newly formed 4-amino-2-methylpentanoic acid. This drives the product into the aqueous phase, allowing unreacted keto-acid impurities to be washed away with an ethyl acetate extraction.

  • Crystallization: Evaporate the aqueous layer and recrystallize the residue from an ethanol/diethyl ether matrix to yield 4-Amino-2-methylpentanoic acid HCl[4].

    • Causality: Isolating the molecule as an HCl salt prevents spontaneous lactamization (a common degradation pathway for free gamma-amino acids) and significantly improves long-term bench stability.

Phase 3: Self-Validating Chiral QC 6. Chiral HPLC Analysis: Dissolve the final salt in the mobile phase (perchloric acid, pH 1.5) and run on a Crownpak CR(+) column.

  • Causality: The chiral crown ether stationary phase forms transient, stereospecific inclusion complexes with the protonated primary amine. The (2R, 4S) target will elute at a distinctly different retention time than other diastereomers, providing a self-validating, mathematically absolute calculation of enantiomeric excess (ee%).

References

  • PubChem. "4-Amino-2-Methylpentansaure | C6H13NO2 | CID 22105024".
  • PubChem. "(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid | CID 25017085".
  • ResearchGate. "Structural Analysis and Mutability Landscape-Guided Engineering of ω-Transaminase for Improved Catalytic Performance".
  • EnamineStore. "4-amino-2-methylpentanoic acid hydrochloride".
  • PMC. "Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis".
  • MDPI. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines".

Sources

Safety Operating Guide

4-Amino-2-methylpentanoicacidhydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of neprilysin inhibitors. A recurring logistical hurdle in these workflows is the proper handling and disposal of key intermediates—specifically, 4-Amino-2-methylpentanoic acid hydrochloride (most commonly encountered as its biphenyl derivative, CAS 1038924-71-8, a critical building block for Sacubitril)[1][2].

While the synthesis protocols for these compounds are meticulously optimized, waste management is often treated as an afterthought. This leads to regulatory non-compliance, laboratory cross-contamination, and safety hazards. This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and EHS (Environmental Health and Safety) professionals.

Physicochemical Properties & Hazard Causality

To manage a chemical effectively, you must understand why it behaves the way it does. In organic synthesis, converting an amino acid derivative to its hydrochloride (HCl) salt prevents zwitterion formation, stabilizing the amine group and dramatically increasing its solubility in polar solvents[2].

However, this chemical modification directly dictates its hazard profile. The presence of the chloride counterion means that, upon dissolution or degradation, the compound can lower the pH of aqueous solutions. More importantly, from a waste management perspective, the chloride ion classifies this compound as a halogenated waste [3]. Incinerating halogenated organic waste requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize hydrogen chloride gas and prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

Table 1: Quantitative Data & Hazard Classification Summary

ParameterValue / ClassificationOperational Implication
CAS Number 1038924-71-8Specific to the Sacubitril biphenyl intermediate[1].
Molecular Formula C18H22ClNO2Contains ~11% Chlorine by mass.
Molecular Weight 319.83 g/mol Requires precise analytical weighing.
EPA Waste Code D002 (Characteristic)Aqueous solutions may be corrosive if pH ≤ 2.0[3].
Waste Designation Halogenated OrganicMust be segregated from non-halogenated solvent waste.

Standard Operating Procedure: Safe Handling & Solution Preparation

When preparing stock solutions for assays or synthesis, the primary risk is the inhalation of fine, acidic dust particulates. The following protocol ensures safe handling through a self-validating methodology.

Step-by-Step Methodology: 0.1 M Stock Solution Preparation

  • Environmental Setup: Conduct all weighing inside a certified ductless fume hood or a vented balance enclosure to prevent the dispersion of HCl-containing micro-particulates.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), wrap-around safety goggles, and a standard lab coat. Causality: The HCl salt acts as a mild skin and mucosal irritant upon contact with ambient moisture[1].

  • Weighing: Tare an anti-static weighing boat. Weigh the required mass of 4-Amino-2-methylpentanoic acid hydrochloride.

  • Solubilization: Transfer the powder to a volumetric flask. Add your chosen organic solvent (e.g., Methanol or DMSO) to 80% of the final volume. Sonicate for 5 minutes.

  • Self-Validation Check: Hold the flask against a dark background under bright light. The solution must be completely optically clear. If micro-particulates remain, the molarity is inaccurate, and further sonication is required. Once clear, bring to the final volume.

Comprehensive Waste Segregation & Disposal Protocols

Improper disposal of hydrochloride salts can lead to the acidification of shared waste carboys, potentially triggering dangerous reactions with incompatible chemicals (e.g., cyanides or sulfides). Follow these strict routing procedures.

Table 2: Waste Stream Routing Matrix

Waste StateClassificationContainer TypeMandatory Action
Solid Powder / Consumables Halogenated Solid WasteSealed, puncture-resistantLabel clearly; do not mix with standard biohazards.
Aqueous Solution Aqueous WastePolyethylene carboyCheck pH. Neutralize to pH 6-8 if < 2.0.
Organic Solution Halogenated Organic WasteVented EHS safety canSegregate strictly from non-halogenated solvents.
Operational Workflow: Liquid Waste Neutralization

If your workflow generates aqueous waste containing this compound, you must validate its pH before disposal to comply with EPA RCRA regulations regarding corrosive characteristics (D002)[3].

  • Test: Dip a broad-range pH strip into the aqueous waste.

  • Assess: If the pH is ≤ 2.0, it is legally classified as hazardous corrosive waste.

  • Neutralize: Slowly add 1M NaOH dropwise while stirring continuously.

  • Self-Validation Check: Re-test the pH. The color on the indicator strip must indicate a pH between 6.0 and 8.0 and remain stable for 60 seconds. This temporal validation ensures no latent buffering shifts the pH back into the corrosive range. Once validated, route to the standard aqueous waste stream.

WasteDisposal Start 4-Amino-2-methylpentanoic acid HCl Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidDisp Halogenated Solid Chemical Waste Solid->SolidDisp Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic pHCheck Check pH Is pH < 2.0? Aqueous->pHCheck OrgDisp Halogenated Organic Waste (Due to Cl- content) Organic->OrgDisp Neutralize Neutralize with 1M NaOH to pH 6-8 pHCheck->Neutralize Yes (EPA D002) AqDisp Aqueous Waste Container pHCheck->AqDisp No Neutralize->AqDisp

Decision tree for the segregation and disposal of 4-Amino-2-methylpentanoic acid HCl waste streams.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent the spread of acidic particulates or halogenated solvents.

Step-by-Step Methodology: Spill Containment

  • Isolate & Protect: Evacuate non-essential personnel from the immediate vicinity. Verify your PPE (Nitrile gloves and goggles are mandatory).

  • Assess State:

    • For Solid Spills: Do not use water initially, as this will dissolve the salt and spread the acidic hazard. Gently sweep the powder using a dedicated chemical spill brush and dustpan to avoid aerosolizing the dust.

    • For Liquid Spills: Deploy inert, chemical-resistant absorbent pads over the spill. Do not use combustible materials like paper towels if the compound is dissolved in a flammable organic solvent.

  • Decontaminate: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual hydrochloride salt.

  • Self-Validation Check: Swab the decontaminated surface with a piece of wet pH paper. The paper must read a neutral pH of 7. If it reads acidic, repeat the decontamination wash.

SpillResponse Spill Chemical Spill Identified PPE Don PPE (Nitrile Gloves, Goggles) Spill->PPE Assess Assess State PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Sweep Sweep gently to avoid dust. Do not use water initially. Solid->Sweep Absorb Apply inert absorbent pad. Neutralize if acidic. Liquid->Absorb Validate Self-Validation: Swab area with wet pH paper. Must read pH 7. Sweep->Validate Absorb->Validate

Step-by-step spill response and self-validating decontamination workflow.

References

2.[3] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US EPA (Environmental Protection Agency) URL: [Link]

3.[2] Title: Synthesis and identification of new sacubitril derivatives as lead compounds Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 4-Amino-2-methylpentanoic Acid Hydrochloride in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up Active Pharmaceutical Ingredient (API) syntheses. Handling chiral amino acid hydrochlorides—specifically and its high-value biphenyl derivative ([1], a critical intermediate for the neprilysin inhibitor Sacubitril)—requires rigorous operational control.

These compounds present unique physicochemical hazards. The hydrochloride salt can dissociate in ambient moisture, creating highly localized acidic microenvironments on exposed skin or mucous membranes. Furthermore, preserving the (2R,4S) stereocenter during transfer and reaction setup is paramount to downstream API efficacy.

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE), handling, and disposal, designed to integrate seamlessly into your laboratory's safety management system.

Physicochemical & Quantitative Safety Data

Before establishing a PPE matrix, we must define the material's operational parameters. The table below summarizes the critical data required for risk assessment.

Parameter4-Amino-2-methylpentanoic acid HCl (Aliphatic)(2R,4S)-Biphenyl Derivative (Sacubitril Intermediate)
CAS Number 2728378-06-91038924-71-8
Molecular Weight 167.63 g/mol 319.83 g/mol
Physical Form Crystalline PowderCrystalline Powder
Storage Temperature Room Temperature (RT)2–8°C (To preserve chiral integrity)
Primary Hazard Skin/Eye Irritant, Respirable DustSkin/Eye Irritant, Target Organ Toxicity
Glove Breakthrough (Nitrile) > 480 minutes (0.11 mm)> 480 minutes (0.11 mm)

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat this as a generic powder. The aerodynamic diameter of milled API intermediates often falls below 10 µm, making them highly respirable and prone to static cling.

  • Respiratory Protection: N95, FFP3, or P100 particulate respirator.

    • Causality: The fine crystalline nature of the HCl salt makes it prone to aerosolization during weighing. Inhalation introduces the acidic salt directly to the moist pulmonary mucosa, causing immediate irritation and potential systemic absorption of the pharmacologically active biphenyl motif.

  • Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm, double-gloving recommended).

    • Causality: Nitrile provides >480 minutes of breakthrough resistance to the solid salt. Double-gloving is mandated because subsequent synthetic steps (e.g., esterification or amide coupling) often utilize aggressive solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), which rapidly degrade standard latex.

  • Eye/Face Protection: Snug-fitting, indirect-vented safety goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. The acidic nature of the hydrochloride salt can cause severe corneal micro-abrasions and chemical burns upon contact with tears.

  • Body Protection: Tyvek® sleeves or a dedicated, fluid-resistant laboratory coat.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation condition is met.

Step 1: Environmental Isolation

  • Action: Conduct all weighing and transfer operations inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator with HEPA filtration.

  • Validation: Verify negative pressure using a visual flow indicator (e.g., a Kimwipe strip or digital magnehelic gauge) before opening the primary container.

Step 2: Static Mitigation

  • Action: Use an anti-static bar or zero-ion generator inside the enclosure. Use grounded, conductive spatulas (stainless steel) rather than plastic.

  • Validation: Powder should not visibly cling to the exterior of the transfer vessel or the spatula shaft.

Step 3: Material Transfer & Dissolution

  • Action: Transfer the pre-weighed 4-amino-2-methylpentanoic acid HCl directly into the reaction vessel containing the chilled solvent (e.g., THF or DCM). Maintain temperature controls to prevent exothermic degradation of the chiral center.

  • Validation: Complete dissolution without localized clumping or fuming indicates successful, controlled addition.

Step 4: Decontamination

  • Action: Wipe down all surfaces, spatulas, and balances with a slightly damp, mildly alkaline wipe (e.g., 1% sodium bicarbonate solution) to neutralize trace HCl salt, followed by a 70% Isopropyl Alcohol (IPA) wipe.

  • Validation: pH indicator paper swabbed on the balance pan should read neutral (pH 7).

Spill Response & Disposal Plan

In the event of a breach outside primary containment, execute the following procedural steps aligning with [2]:

  • Containment: Do NOT use water immediately, as it will dissolve the salt and spread the acidic footprint. Cover the dry powder with an inert, absorbent material (e.g., dry sand or vermiculite).

  • Neutralization: Carefully sweep the powder/sand mixture into a sealable hazardous waste container. Spray the affected area with a dilute sodium bicarbonate solution to neutralize residual acid.

  • Disposal: Label the container as "Halogenated Organic Solid Waste (Contains HCl Salt and Biphenyl Derivatives)." Dispose of via high-temperature incineration (>1100°C) through a licensed hazardous waste contractor. Do not flush down the sink, as the biphenyl derivative poses long-term aquatic toxicity risks.

Operational Workflow Diagram

G N1 Material Receipt 4-Amino-2-methylpentanoic acid HCl N2 Don PPE Matrix (Nitrile, P3 Respirator, Goggles) N1->N2 N3 Weighing & Transfer (Local Exhaust Ventilation) N2->N3 N4 API Synthesis Integration (Sacubitril Pathway) N3->N4 N5 Spill or Exposure Detected? N4->N5 N6 Containment Protocol (Absorbent & Neutralization) N5->N6 Yes N7 Hazardous Waste Disposal (Incineration) N5->N7 No N6->N7

Operational safety and disposal workflow for handling 4-Amino-2-methylpentanoic acid HCl.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25017084, Sacubitril impurity 11". PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.